molecular formula C38H49ClN4O8S B10800342 NVP-CGM097 sulfate

NVP-CGM097 sulfate

Cat. No.: B10800342
M. Wt: 757.3 g/mol
InChI Key: YFLKIFVIZIALIA-GHVGLMRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NVP-CGM097 sulfate is a useful research compound. Its molecular formula is C38H49ClN4O8S and its molecular weight is 757.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47ClN4O4.H2O4S/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42;1-5(2,3)4/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3;(H2,1,2,3,4)/t26?,31?,38-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLKIFVIZIALIA-GHVGLMRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C2CC(=O)N([C@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H49ClN4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

757.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of NVP-CGM097 Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NVP-CGM097 sulfate is a potent and highly selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) E3 ubiquitin ligase.[1][2] Its primary mechanism of action is the disruption of the protein-protein interaction between MDM2 and the tumor suppressor protein p53.[1][3] This inhibition leads to the stabilization and activation of p53, thereby restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis, in cancer cells with wild-type p53.[4][5] This technical guide provides a comprehensive overview of the core mechanism of action of NVP-CGM097, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and processes.

Core Mechanism of Action: Inhibition of the MDM2-p53 Interaction

NVP-CGM097 binds to the p53-binding pocket on the MDM2 protein with high affinity.[1][3] This direct interaction physically blocks the binding of p53 to MDM2, preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[2][6] The abrogation of this negative regulatory loop leads to the accumulation of p53 in the nucleus, where it can function as a transcription factor to regulate the expression of its target genes.[1][7]

The binding of NVP-CGM097 to MDM2 is highly specific. The dihydroisoquinolinone core of NVP-CGM097 positions itself centrally within the MDM2 active pocket, with three key moieties effectively occupying the binding sites of the critical p53 residues Phe19, Trp23, and Leu26.[2][8] The co-crystal structure of NVP-CGM097 in complex with MDM2 reveals that the isopropyl ether group of the molecule forms water-mediated hydrogen bonds with Tyr100, Gln24, and Phe55 of MDM2.[9] This interaction induces a conformational change in Phe55, leading to a π-π stacking interaction with the dihydroisoquinolinone core, further stabilizing the complex.[9]

Data Presentation

The following tables summarize the key quantitative data related to the activity of NVP-CGM097.

Table 1: Biochemical and Cellular Potency of NVP-CGM097

Assay TypeParameterValueReference(s)
TR-FRET Binding AssayIC50 vs. hMDM21.7 nM[1][4]
Ki vs. hMDM21.3 nM[7]
IC50 vs. hMDM42000 nM[1]
p53 Nuclear TranslocationIC50224 ± 45 nM[1]

Table 2: Anti-proliferative Activity (GI50) of NVP-CGM097 in Various Cancer Cell Lines

Cell LineCancer Typep53 StatusGI50 (µM)Reference(s)
HCT116Colorectal CarcinomaWild-type0.454 ± 0.136[1]
HCT116 p53-/-Colorectal CarcinomaNull15.983 ± 4.380[1]
SJSA-1OsteosarcomaWild-type (MDM2 amplified)0.35[7]
BON1Pancreatic NeuroendocrineMutatedResistant[10]
NCI-H727Lung NeuroendocrineMutatedResistant[10]
GOT1Midgut NeuroendocrineWild-typeSensitive[10]
KB-3-1Epidermoid CarcinomaWild-type44.03 (IC50)[11]
KB-C2Epidermoid CarcinomaWild-type45.54 (IC50)[11]
SW620Colorectal AdenocarcinomaWild-type25.20 (IC50)[11]
SW620/Ad300Colorectal AdenocarcinomaWild-type17.05 (IC50)[11]
HEK293/pcDNA3.1Embryonic KidneyWild-type14.36 (IC50)[11]
HEK293/ABCB1Embryonic KidneyWild-type14.57 (IC50)[11]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for MDM2-p53 Interaction

This assay quantitatively measures the ability of NVP-CGM097 to disrupt the interaction between MDM2 and a p53-derived peptide.

  • Materials:

    • Recombinant human MDM2 protein (e.g., amino acids 2-188) biotinylated.

    • A synthetic peptide derived from the p53 transactivation domain (e.g., amino acids 18-26) labeled with a fluorescent acceptor (e.g., a lanthanide).

    • Streptavidin labeled with a fluorescent donor (e.g., Europium).

    • Assay Buffer: PBS containing 125 mM NaCl, 0.001% Novexin, 0.01% Gelatin, 0.2% Pluronic F-127, and 1 mM DTT.[4]

    • NVP-CGM097 serially diluted in DMSO.

    • 384-well microplates.

    • TR-FRET plate reader.

  • Protocol:

    • Prepare a reaction mixture containing biotinylated MDM2 and the fluorescently labeled p53 peptide in the assay buffer.

    • Add streptavidin-donor to the mixture.

    • Dispense the mixture into the wells of a 384-well plate.

    • Add serial dilutions of NVP-CGM097 or DMSO (vehicle control) to the wells. The final DMSO concentration should be kept constant (e.g., 1.7%).[4]

    • Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both the donor and acceptor fluorophores.

    • The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates disruption of the MDM2-p53 interaction.

    • Plot the emission ratio against the logarithm of the NVP-CGM097 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Immunofluorescence Assay for p53 Nuclear Translocation

This method visualizes and quantifies the accumulation of p53 in the nucleus following treatment with NVP-CGM097.

  • Materials:

    • p53 wild-type cancer cell line (e.g., HCT116).

    • Cell culture medium and supplements.

    • NVP-CGM097.

    • Glass coverslips or imaging-compatible microplates.

    • Fixation solution (e.g., 4% paraformaldehyde in PBS).

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

    • Blocking buffer (e.g., 5% BSA in PBS).

    • Primary antibody against p53.

    • Fluorescently labeled secondary antibody.

    • Nuclear counterstain (e.g., DAPI).

    • Fluorescence microscope or high-content imaging system.

  • Protocol:

    • Seed cells on coverslips or in imaging plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of NVP-CGM097 or DMSO for a specified time (e.g., 24 hours).

    • Wash the cells with PBS and fix them with the fixation solution.

    • Permeabilize the cells with the permeabilization buffer.

    • Block non-specific antibody binding with the blocking buffer.

    • Incubate the cells with the primary anti-p53 antibody.

    • Wash the cells and incubate them with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips or image the plates using a fluorescence microscope.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p53 to determine the extent of nuclear translocation. The IC50 for this process can be calculated from a dose-response curve.[1]

Western Blot Analysis for p53 and p21 Expression

This technique is used to detect the stabilization of p53 and the increased expression of its downstream target, p21, upon treatment with NVP-CGM097.

  • Materials:

    • p53 wild-type cancer cell line (e.g., GOT1).[10]

    • NVP-CGM097.

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • PVDF or nitrocellulose membranes.

    • Transfer buffer.

    • Blocking buffer (e.g., 5% non-fat milk in TBST).

    • Primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system for chemiluminescence detection.

  • Protocol:

    • Treat cells with increasing concentrations of NVP-CGM097 for a defined period (e.g., 24, 48, or 72 hours).[11]

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Denature the protein samples and separate them by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Detect the protein bands using an imaging system. The intensity of the bands corresponding to p53 and p21 should increase in a dose-dependent manner with NVP-CGM097 treatment.[10]

Mandatory Visualizations

NVP-CGM097_Mechanism_of_Action NVP-CGM097 Mechanism of Action cluster_0 Normal Cellular State (p53 Wild-Type) cluster_1 NVP-CGM097 Treatment p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Transcription p53_MDM2_n p53-MDM2 Complex p53_n->p53_MDM2_n MDM2_n->p53_MDM2_n Ub Ubiquitin p53_MDM2_n->Ub Ubiquitination Proteasome_n Proteasome Ub->Proteasome_n Degradation NVP_CGM097 NVP-CGM097 MDM2_t MDM2 NVP_CGM097->MDM2_t Inhibition p53_t p53 (stabilized) p21 p21 p53_t->p21 Transcription Apoptosis Apoptosis p53_t->Apoptosis Transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: NVP-CGM097 inhibits MDM2, leading to p53 stabilization and activation.

Experimental_Workflow Typical Experimental Workflow for NVP-CGM097 Evaluation cluster_cellular Cellular Assays start Start cell_culture Cell Culture (p53 WT cancer cells) start->cell_culture treatment Treatment with NVP-CGM097 (dose-response) cell_culture->treatment biochemical_assay Biochemical Assay (TR-FRET) treatment->biochemical_assay cellular_assays Cellular Assays treatment->cellular_assays data_analysis Data Analysis (IC50/GI50 determination) biochemical_assay->data_analysis end End data_analysis->end western_blot Western Blot (p53, p21 expression) western_blot->data_analysis if_assay Immunofluorescence (p53 nuclear translocation) if_assay->data_analysis viability_assay Cell Viability Assay (MTT, etc.) viability_assay->data_analysis

Caption: Workflow for evaluating NVP-CGM097's biochemical and cellular activity.

NVP-CGM097_Binding_Mode NVP-CGM097 Binding to MDM2 cluster_NVP NVP-CGM097 cluster_MDM2_residues Key MDM2 Residues MDM2_pocket MDM2 p53-Binding Pocket dihydroisoquinolinone Dihydroisoquinolinone Core moiety1 Moiety 1 dihydroisoquinolinone->moiety1 moiety2 Moiety 2 dihydroisoquinolinone->moiety2 moiety3 Moiety 3 dihydroisoquinolinone->moiety3 Phe19 Phe19 moiety1->Phe19 Occupies binding site Trp23 Trp23 moiety2->Trp23 Occupies binding site Leu26 Leu26 moiety3->Leu26 Occupies binding site

Caption: NVP-CGM097 occupies the key p53-binding residues in the MDM2 pocket.

References

NVP-CGM097 Sulfate: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-CGM097 (siremadlin) is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this critical negative regulatory loop, NVP-CGM097 stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of NVP-CGM097 sulfate. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the MDM2-p53 pathway.

Introduction: The MDM2-p53 Axis as a Therapeutic Target

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage and oncogenic activation.[1][2] These responses, which include cell cycle arrest, senescence, and apoptosis, are crucial for preventing the proliferation of cells with malignant potential.[1][3] The activity of p53 is tightly regulated by the E3 ubiquitin ligase MDM2 (murine double minute 2), which binds to p53 and targets it for proteasomal degradation.[4][5] This creates a negative feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[4]

In a significant portion of human cancers that retain wild-type TP53, the p53 pathway is often inactivated through the overexpression of MDM2.[1][6] This observation has led to the development of therapeutic strategies aimed at disrupting the MDM2-p53 interaction to restore p53 function. NVP-CGM097 emerged from these efforts as a promising clinical candidate.[6][7]

Discovery and Optimization of NVP-CGM097

The discovery of NVP-CGM097 was the result of extensive medicinal chemistry efforts focused on identifying novel, non-peptidic small molecules that could effectively inhibit the MDM2-p53 interaction.[6] A dihydroisoquinolinone derivative was identified as a promising scaffold.[8] Structure-activity relationship (SAR) studies and optimization of physicochemical properties led to the selection of NVP-CGM097 as a clinical candidate with a potent in vivo profile.[6][7]

Mechanism of Action

NVP-CGM097 functions by binding to the p53-binding pocket of the MDM2 protein, thereby preventing the interaction between MDM2 and p53.[9][10] This disruption leads to the stabilization and nuclear accumulation of p53, allowing it to transcriptionally activate its downstream target genes, such as CDKN1A (encoding p21) and PUMA.[11][12] The induction of these genes ultimately results in a p53-dependent cell cycle arrest and apoptosis in cancer cells.[13]

Preclinical Pharmacology

The preclinical development of NVP-CGM097 involved a comprehensive evaluation of its biochemical and cellular activity, as well as its pharmacokinetic and pharmacodynamic properties and in vivo efficacy.

Biochemical and Cellular Activity

NVP-CGM097 is a highly potent inhibitor of the human MDM2-p53 interaction.[9][13] Its activity has been characterized in various biochemical and cellular assays.

Assay TypeParameterValueReference
Biochemical Assays
TR-FRET Assay (hMDM2)Ki1.3 nM[9][14]
TR-FRET Assay (hMDM2)IC501.7 nM[6][15]
TR-FRET Assay (hMDM4)IC502000 nM[6]
Cellular Assays
p53 Nuclear Translocation (GRIP assay)IC500.224 µM[6][8]
Cell Proliferation Assays
HCT116 (p53 wild-type)IC50Not specified[6]
HCT116 (p53 null)IC50Sparing effect[6]
SJSA-1 (p53 wild-type, MDM2 amplified)IC50Not specified[6]
SAOS-2 (p53 null)IC50Sparing effect[6]
GOT1 (p53 wild-type)Significant decline in viability at 100, 500, and 2500 nM84.9 ± 9.2% (p < 0.05), 77.4 ± 6.6% (p < 0.01), and 47.7 ± 9.2% (p < 0.01) respectively at 96h[14][16]
BON1 (p53 mutated)Resistant[14][16]
NCI-H727 (p53 mutated)Resistant[14][16]
Pharmacokinetics in Preclinical Species

The pharmacokinetic profile of NVP-CGM097 was evaluated in several preclinical species following intravenous and oral administration.[6]

SpeciesRouteTotal Blood Clearance (CL)Apparent Terminal Half-life (t1/2)Oral Bioavailability (%F)Tmax (oral)
Mousei.v.5 mL/min/kg6-12 hHigh1-4.5 h
Rati.v.7 mL/min/kg6-12 hHigh1-4.5 h
Dogi.v.3 mL/min/kg20 hHigh1-4.5 h
Monkeyi.v.4 mL/min/kg6-12 hModerate1-4.5 h
In Vivo Efficacy and Pharmacodynamics

NVP-CGM097 has demonstrated significant anti-tumor activity in various preclinical cancer models, particularly those with wild-type p53.

In a randomized preclinical trial using patient-derived xenografts (PDXs) of B-cell acute lymphoblastic leukemia (B-ALL), NVP-CGM097 markedly improved overall survival (median 73 days vs. 28 days for vehicle; p=0.0008).[17] This survival benefit was observed in all 19 TP53 wild-type models.[17]

Pharmacodynamic studies in tumor-bearing animals have shown that NVP-CGM097 treatment leads to a rapid and sustained dose-dependent increase in the expression of p53 target genes, including p21, PUMA, and MDM2, which correlates with its anti-tumor efficacy.[11][13] Tumor regression has been observed in multiple xenograft models, including osteosarcoma and liposarcoma, at well-tolerated doses.[11]

Clinical Development

NVP-CGM097 (siremadlin) has been evaluated in Phase 1 clinical trials in patients with advanced solid tumors harboring wild-type TP53.[6][7][18] These studies aimed to assess the safety, maximum tolerated dose (MTD), pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of the compound.[18]

A first-in-human study (NCT01760525) enrolled 51 patients who received oral NVP-CGM097.[18] The most common treatment-related grade 3/4 adverse events were hematologic, with delayed-onset thrombocytopenia being a notable on-target effect.[18] The MTD was not determined. The disease control rate was 39%, which included one partial response and 19 patients with stable disease.[18] Although NVP-CGM097 showed limited single-agent activity, these early clinical studies provided valuable insights for optimizing the dosing of next-generation MDM2 inhibitors to mitigate hematologic toxicity.[18] Subsequently, Novartis prioritized the clinical development of another MDM2 inhibitor, HDM201 (siremadlin), which is an imidazolopyrrolidinone analog with improved properties.[19]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general representation based on common laboratory practices and information from related studies.[20][21]

  • Cell Seeding: Seed cancer cells (e.g., KB-3-1, SW620, and their drug-resistant counterparts) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of NVP-CGM097 for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis

This protocol is a general representation for assessing protein expression changes.[14]

  • Cell Lysis: Treat cells with NVP-CGM097 for the desired time and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p53, p21, MDM2, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Animal Xenograft Model

This protocol is a general representation based on described in vivo studies.[11][17]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SJSA-1) into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).

  • Tumor Growth: Monitor the mice regularly until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the tumor-bearing mice into treatment and control groups. Administer NVP-CGM097 orally at various doses and schedules (e.g., daily, twice a week). The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Pharmacodynamic Analysis: At specified time points, collect tumor and blood samples for the analysis of biomarkers (e.g., p21 mRNA levels) and drug concentrations.

  • Efficacy Evaluation: Continue treatment for a predetermined period or until the tumors in the control group reach a specific size. The primary efficacy endpoint is often tumor growth inhibition or regression. Overall survival can also be monitored.[17]

  • Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess treatment-related toxicity.

Visualizations

Signaling Pathway

G cluster_stress Cellular Stress Signals cluster_core Core MDM2-p53 Interaction cluster_drug Therapeutic Intervention cluster_outcome Cellular Outcomes stress DNA Damage, Oncogene Activation p53 p53 stress->p53 Stabilization & Activation MDM2 MDM2 p53->MDM2 Transcriptional Activation p21 p21 p53->p21 Transcriptional Activation PUMA PUMA p53->PUMA Transcriptional Activation MDM2->p53 Ubiquitination & Degradation CGM097 NVP-CGM097 CGM097->MDM2 Inhibition CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: The MDM2-p53 signaling pathway and the mechanism of action of NVP-CGM097.

Experimental Workflow

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development biochem Biochemical Assays (TR-FRET) cellular Cellular Assays (p53 Translocation) biochem->cellular Confirm cellular activity viability Cell Viability Assays (MTT) cellular->viability Assess anti-proliferative effect western Western Blot (p53, p21 expression) viability->western Confirm mechanism pk Pharmacokinetics (Mouse, Rat, Dog, Monkey) western->pk efficacy Efficacy Studies (Xenograft Models) pk->efficacy Inform dosing pd Pharmacodynamics (Biomarker Analysis) efficacy->pd Correlate with mechanism phase1 Phase 1 Clinical Trial (Safety, PK/PD, Preliminary Efficacy) pd->phase1

Caption: A streamlined workflow for the preclinical and clinical development of NVP-CGM097.

Conclusion

NVP-CGM097 is a well-characterized, potent, and selective inhibitor of the MDM2-p53 interaction that has demonstrated significant preclinical anti-tumor activity in p53 wild-type cancer models. While its single-agent clinical activity was modest, the development of NVP-CGM097 has provided crucial insights into the therapeutic potential and challenges of targeting the MDM2-p53 pathway. The data and methodologies presented in this guide serve as a valuable resource for the ongoing research and development of novel cancer therapeutics aimed at restoring the tumor suppressor function of p53. The lessons learned from the NVP-CGM097 program continue to inform the development of next-generation MDM2 inhibitors with improved therapeutic windows.

References

NVP-CGM097 Sulfate: A Deep Dive into its Selectivity for MDM2 over MDM4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of NVP-CGM097 sulfate, a potent small molecule inhibitor of the p53-MDM2 interaction, for Mouse Double Minute 2 (MDM2) over its homolog, Mouse Double Minute 4 (MDM4). A thorough understanding of this selectivity is critical for the development of targeted cancer therapeutics aimed at reactivating the p53 tumor suppressor pathway.

Core Concepts: The p53-MDM2/MDM4 Regulatory Axis

The tumor suppressor protein p53 plays a pivotal role in maintaining cellular integrity by orchestrating responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Its activation can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells. The activity of p53 is tightly regulated by two main negative regulators: MDM2 and MDM4. Both proteins bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, promoting its degradation via the ubiquitin-proteasome system.

p53_MDM2_MDM4_pathway p53-MDM2/MDM4 Signaling Pathway Stress Cellular Stress (DNA Damage, Oncogene Activation) p53 p53 Stress->p53 activates Transcription p53-mediated Transcription p53->Transcription induces ProteasomalDegradation Proteasomal Degradation p53->ProteasomalDegradation targeted by MDM2 MDM2 MDM2 MDM2->p53 inhibits & targets for degradation MDM4 MDM4 MDM4->p53 inhibits NVP_CGM097 NVP-CGM097 NVP_CGM097->MDM2 selectively inhibits Transcription->MDM2 upregulates CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Apoptosis Apoptosis Transcription->Apoptosis

p53-MDM2/MDM4 Signaling Pathway

NVP-CGM097 is designed to disrupt the p53-MDM2 interaction, thereby stabilizing and activating p53. However, the structural similarity between the p53-binding domains of MDM2 and MDM4 presents a challenge for developing selective inhibitors. High selectivity for MDM2 is desirable to minimize potential off-target effects and to better understand the distinct biological roles of these two negative regulators.

Quantitative Analysis of NVP-CGM097 Selectivity

The selectivity of this compound for MDM2 over MDM4 has been quantitatively assessed using biochemical assays. The following table summarizes the key inhibitory activity data.

TargetAssay TypeParameterValue (nM)Selectivity (MDM4/MDM2)Reference
Human MDM2 TR-FRETIC501.7\multirow{2}{*}{1176-fold }[1]
Human MDM4 TR-FRETIC502000[1]
Human MDM2 -Ki1.3-[2]

TR-FRET: Time-Resolved Fluorescence Energy Transfer IC50: Half-maximal inhibitory concentration Ki: Inhibition constant

The data clearly demonstrates that NVP-CGM097 is a highly potent inhibitor of the p53-MDM2 interaction with an IC50 value in the low nanomolar range. In contrast, its inhibitory activity against MDM4 is significantly weaker, with an IC50 value in the micromolar range. This results in a remarkable selectivity of over 1000-fold for MDM2.

Experimental Protocols

The determination of the inhibitory potency and selectivity of NVP-CGM097 was primarily achieved through a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay. This robust and sensitive method is well-suited for high-throughput screening and detailed characterization of protein-protein interaction inhibitors.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

Principle: This assay measures the disruption of the interaction between MDM2 (or MDM4) and a p53-derived peptide. A donor fluorophore (e.g., Europium cryptate) is conjugated to one binding partner, and an acceptor fluorophore (e.g., ULight™-streptavidin) is conjugated to the other. When the two partners interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Experimental Workflow:

TR_FRET_Workflow TR-FRET Experimental Workflow for NVP-CGM097 Start Start CompoundPrep Prepare NVP-CGM097 Serial Dilutions Start->CompoundPrep ReagentPrep Prepare Assay Reagents: - GST-MDM2 or GST-MDM4 - Biotinylated p53 peptide - Anti-GST-Eu(K) - ULight-Streptavidin Start->ReagentPrep DispenseCompound Dispense NVP-CGM097 to 384-well plate CompoundPrep->DispenseCompound AddReagents Add Assay Reagents to the plate ReagentPrep->AddReagents DispenseCompound->AddReagents Incubation Incubate at Room Temperature AddReagents->Incubation ReadPlate Read TR-FRET Signal (Excitation: 320 nm Emission: 620 nm & 665 nm) Incubation->ReadPlate DataAnalysis Data Analysis: - Calculate Emission Ratio (665/620) - Plot Dose-Response Curve - Determine IC50 Value ReadPlate->DataAnalysis End End DataAnalysis->End

References

In vitro studies of NVP-CGM097 sulfate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the In Vitro Studies of NVP-CGM097 Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-CGM097, a dihydroisoquinolinone derivative, is a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 homolog (MDM2) protein.[1][2] In cancer cells with wild-type p53, the function of the p53 tumor suppressor is often abrogated by its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3] NVP-CGM097 is designed to disrupt this critical protein-protein interaction.[4][5] By binding to the p53-binding pocket of MDM2, NVP-CGM097 prevents the degradation of p53, leading to its accumulation, nuclear translocation, and the activation of downstream p53 signaling pathways.[4][6] This reactivation of p53 can induce cell-cycle arrest, apoptosis, and senescence in tumor cells, making MDM2 an attractive therapeutic target.[1][7] This guide provides a comprehensive overview of the key in vitro studies that have characterized the biochemical and cellular activities of NVP-CGM097.

Quantitative Data Summary

The in vitro efficacy of NVP-CGM097 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative findings.

Table 1: Biochemical Binding Affinity and Kinetics

ParameterTargetValueAssayReference
Ki Human MDM2 (hMDM2)1.3 nMTR-FRET[1][6]
Selectivity vs. MDM4~1000-foldBiochemical Assay[5]
Kon (Association Rate) Mdm237 x 10⁶ M⁻¹s⁻¹Biophysical Assay[5]
Koff (Dissociation Rate) Mdm20.071 s⁻¹Biophysical Assay[5]

Table 2: Cellular Activity and Antiproliferative Effects

Cell Linep53 StatusAssayEndpointValue / EffectIncubationReference
GOT1Wild-typeCell Viability% Viability89.2% at 100 nM48 h[8]
GOT1Wild-typeCell Viability% Viability74.3% at 2500 nM48 h[8]
GOT1Wild-typeCell Viability% Viability84.9% at 100 nM96 h[8][9]
GOT1Wild-typeCell Viability% Viability47.7% at 2500 nM96 h[8][9]
GOT1Wild-typeCell ViabilityIC₅₀1.84 µM144 h[8]
Various p53wtWild-typep53 RedistributionIC₅₀0.224 µMNot Specified[1][3][6]
BON1MutatedCell ViabilityResistanceResistant to NVP-CGM097Not Specified[9][10]
NCI-H727MutatedCell ViabilityResistanceResistant to NVP-CGM097Not Specified[9][10]

Table 3: Effects on ABCB1 Transporter Function

ParameterConditionValueAssayReference
ATPase Activity Stimulatory EC₅₀0.45 µMATPase Assay[11]
ATPase Activity Max Stimulation154.3% of basalATPase Assay[11]
Binding Affinity Substrate Site-8.5 kcal/molDocking Simulation[11]
Binding Affinity Inhibitory Site-10.2 kcal/molDocking Simulation[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments cited in NVP-CGM097 literature.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., GOT1, BON1, NCI-H727) into 96-well plates at appropriate densities (e.g., 1,500-50,000 cells/well) and allow them to adhere for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 2500 nM) or vehicle control.[6]

  • Incubation: Incubate the plates for specified durations (e.g., 48, 96, or 144 hours).[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

  • Cell Lysis: Treat cells with NVP-CGM097 for the desired time, then wash with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, p21, phospho-Rb, E2F1) overnight at 4°C.[8][9]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

p53 Nuclear Redistribution Assay

This assay quantifies the translocation of p53 from the cytoplasm to the nucleus, a key indicator of its activation.

  • Cell Culture: Plate p53 wild-type cells in a format suitable for high-content imaging (e.g., 96- or 384-well plates).

  • Compound Treatment: Treat cells with a dilution series of NVP-CGM097.

  • Cell Staining: Fix the cells and permeabilize them. Stain with a primary antibody against p53, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye like DAPI or Hoechst.

  • Imaging: Acquire images using a high-content imaging platform.[3]

  • Image Analysis: Use automated image analysis software to define the nuclear and cytoplasmic compartments based on the DNA stain.

  • Quantification: Measure the fluorescence intensity of the p53 signal in both compartments for each cell.

  • Data Analysis: Calculate the ratio or difference between nuclear and cytoplasmic p53 intensity. Determine the IC₅₀ value, which is the concentration of NVP-CGM097 that causes 50% of the maximal p53 nuclear translocation.[1][3]

ABCB1 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the ABCB1 transporter, which is coupled to its drug efflux function.

  • Membrane Vesicle Preparation: Prepare membrane vesicles from ABCB1-overexpressing cells.

  • Assay Reaction: Incubate the membrane vesicles with various concentrations of NVP-CGM097 (e.g., 0-40 µM) in an assay buffer containing ATP.[11]

  • Inorganic Phosphate Detection: The hydrolysis of ATP by ABCB1 releases inorganic phosphate (Pi). Measure the amount of Pi generated using a colorimetric method (e.g., vanadate-based detection).

  • Data Analysis: Plot the ATPase activity (as a percentage of basal activity) against the NVP-CGM097 concentration. Determine the EC₅₀ for stimulation and the inhibitory effect at higher concentrations.[11]

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological processes and experimental designs associated with NVP-CGM097.

G cluster_0 Mechanism of Action CGM097 NVP-CGM097 MDM2 MDM2 (E3 Ubiquitin Ligase) CGM097->MDM2 Inhibits p53 p53 MDM2->p53 Binds & Ubiquitinates p53_active Stabilized & Active p53 (Nuclear Translocation) Proteasome Proteasomal Degradation p53->Proteasome Targeted for p21 p21 (CDKN1A) Transcription p53_active->p21 Induces Rb_E2F1 pRb-E2F1 Complex p21->Rb_E2F1 Inhibits Phosphorylation of Rb CellCycle Cell Cycle Arrest (G1 Phase) Rb_E2F1->CellCycle Prevents G1/S Transition

Caption: NVP-CGM097 inhibits MDM2, leading to p53 activation and cell cycle arrest.

G cluster_1 Cell Viability Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add NVP-CGM097 (Varying Concentrations) A->B C 3. Incubate (e.g., 48-144 hours) B->C D 4. Add MTT Reagent (Metabolic Conversion) C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance (Plate Reader) E->F G 7. Calculate % Viability vs. Control F->G G cluster_MDR Mechanism of ABCB1-Mediated MDR Reversal cluster_efflux Normal Function cluster_inhibition With NVP-CGM097 Chemo Chemotherapy Drug Cell_In Intracellular Space ABCB1 ABCB1 Transporter (Drug Efflux Pump) Chemo->ABCB1 Binds Accumulation Increased Intracellular Drug Concentration Chemo->Accumulation Accumulates Cell_Out Extracellular Space ABCB1->Chemo Efflux ADP ADP + Pi ABCB1->ADP ATP ATP ATP->ABCB1 Hydrolysis CGM097 NVP-CGM097 CGM097->ABCB1

References

NVP-CGM097 Sulfate: A Preclinical Technical Guide for p53 Wild-Type Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for NVP-CGM097 sulfate, a potent and selective inhibitor of the MDM2-p53 interaction, in the context of p53 wild-type (p53wt) tumors. The information presented herein is curated from pivotal preclinical studies to support further research and development efforts.

Core Mechanism of Action

NVP-CGM097 is a small molecule inhibitor that binds to the p53-binding pocket of MDM2 (also known as HDM2 in humans), preventing the protein-protein interaction between MDM2 and p53.[1][2] In p53wt tumor cells, this inhibition leads to the stabilization and activation of p53, a critical tumor suppressor protein.[3][4] Activated p53 then transcriptionally upregulates its target genes, resulting in cell cycle arrest, apoptosis, and senescence, ultimately leading to tumor growth inhibition.[3][4][5]

cluster_0 Normal Cellular State (p53wt) cluster_1 NVP-CGM097 Intervention MDM2 MDM2 p53 p53 MDM2->p53 Binds and Ubiquitinates Proteasomal Degradation Proteasomal Degradation p53->Proteasomal Degradation Targeted for NVP-CGM097 NVP-CGM097 NVP-CGM097->MDM2 Inhibits Active p53 Active p53 Cell Cycle Arrest Cell Cycle Arrest Active p53->Cell Cycle Arrest Apoptosis Apoptosis Active p53->Apoptosis

Figure 1: Mechanism of Action of NVP-CGM097 in p53wt cells.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of NVP-CGM097 in various p53wt tumor models.

Table 1: In Vitro Binding Affinity and Cellular Potency
ParameterValueCell Line/SystemReference
Binding Affinity (Ki) 1.3 nMHuman MDM2 protein[3]
Biochemical IC50 1.7 nMp53 peptide displacement from HDM2[6]
p53 Nuclear Translocation IC50 0.224 µMp53wt cells[2]
Cell Proliferation GI50 454 nMHCT-116 (p53wt)[6]
Cell Proliferation GI50 15,983 nMHCT-116 (p53-null)[6]
Table 2: In Vivo Efficacy in p53wt Xenograft Models
Tumor ModelDosing RegimenOutcomeReference
SJSA-1 (Osteosarcoma) 100 mg/kg, daily, oral65% tumor regression[7]
B-ALL PDX Models DailyMarkedly improved overall survival (median 73 vs 28 days for vehicle)[8]
GOT1 (Neuroendocrine) 100, 500, 2500 nM (96h)Significant decline in cell viability[9]

Experimental Protocols

Detailed methodologies for key experiments are outlined below to facilitate reproducibility and further investigation.

Cell Proliferation Assay

Objective: To determine the anti-proliferative effect of NVP-CGM097 on cancer cell lines.

Protocol:

  • Cell Seeding: Plate human tumor cell lines (e.g., HCT-116 p53wt and p53-null) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for approximately 3 days under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values by fitting the dose-response curves to a sigmoidal model.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of NVP-CGM097 in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously implant human p53wt tumor cells (e.g., SJSA-1) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound orally at the desired dose and schedule (e.g., 100 mg/kg, once daily). The control group receives a vehicle solution.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: Continue treatment until a predefined endpoint is reached, such as significant tumor growth in the control group or signs of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of p53 target gene expression (e.g., p21, MDM2) by methods like RT-qPCR or Western blotting to confirm target engagement.[2][7]

cluster_0 In Vitro cluster_1 In Vivo Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment NVP-CGM097 Assays Assays Treatment->Assays Proliferation, Apoptosis Data Analysis Data Analysis Assays->Data Analysis IC50/GI50 Xenograft Model Xenograft Model Oral Dosing Oral Dosing Xenograft Model->Oral Dosing NVP-CGM097 Tumor Measurement Tumor Measurement Oral Dosing->Tumor Measurement Efficacy Evaluation Efficacy Evaluation Tumor Measurement->Efficacy Evaluation TGI

Figure 2: General preclinical experimental workflow for NVP-CGM097.

Predictive Biomarkers

While p53wt status is a prerequisite for NVP-CGM097 activity, not all p53wt tumors respond equally.[10] Research has identified a 13-gene expression signature, comprised of p53 target genes, that can more accurately predict sensitivity to NVP-CGM097.[7][10] This suggests that tumors with a partially activated p53 pathway are more susceptible to MDM2 inhibition.[7][10]

Combination Strategies

Preclinical studies have explored the synergistic or additive effects of NVP-CGM097 with other anti-cancer agents. For instance, in acute myeloid leukemia (AML) models, synergy was observed when NVP-CGM097 was combined with FLT3 or MEK inhibitors.[6] In neuroendocrine tumor cells, additive anti-proliferative effects were seen with 5-fluorouracil, temozolomide, or everolimus.[9] These findings suggest that combination therapies could be a promising approach to enhance the efficacy of NVP-CGM097.

Conclusion

This compound has demonstrated robust preclinical activity in a range of p53wt tumor models. Its potent and selective inhibition of the MDM2-p53 interaction leads to p53-mediated tumor cell death and growth inhibition. The data presented in this guide, including quantitative measures of activity and detailed experimental protocols, provide a solid foundation for researchers and drug developers working on p53-targeted cancer therapies. Future investigations will likely focus on refining patient selection strategies and exploring novel combination therapies to maximize the clinical potential of NVP-CGM097.

References

Methodological & Application

Application Notes and Protocols for NVP-CGM097 Sulfate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NVP-CGM097 sulfate is a potent and highly selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein.[1][2][3] By disrupting the interaction between MDM2 and the p53 tumor suppressor protein, NVP-CGM097 leads to the stabilization and activation of p53 in cancer cells with wild-type p53.[1][3] This activation of p53 can induce cell cycle arrest, apoptosis, and senescence, making NVP-CGM097 a promising therapeutic agent for the treatment of various cancers harboring wild-type p53.[4][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its biological activity.

Mechanism of Action

NVP-CGM097 binds to the p53-binding pocket of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3] This binding event blocks the MDM2-p53 interaction, leading to the accumulation of p53 in the nucleus.[2][4] Nuclear p53 then acts as a transcription factor, upregulating the expression of target genes such as p21 (CDKN1A), which mediates cell cycle arrest, and PUMA, which is involved in apoptosis.[6][7][8]

NVP-CGM097_Mechanism_of_Action cluster_0 Normal State (p53 Wild-Type) cluster_1 NVP-CGM097 Treatment p53_wt p53 MDM2 MDM2 p53_wt->MDM2 Binds to MDM2->p53_wt Ubiquitination & Degradation NVP NVP-CGM097 MDM2_2 MDM2 NVP->MDM2_2 Inhibits p53_wt_2 p53 (Stabilized & Activated) MDM2_2->p53_wt_2 p21 p21 p53_wt_2->p21 Upregulates Apoptosis Apoptosis p53_wt_2->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Leads to

Figure 1: NVP-CGM097 mechanism of action.

Data Presentation

The anti-proliferative activity of NVP-CGM097 is predominantly observed in cancer cell lines expressing wild-type p53. The following table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of NVP-CGM097 in various cancer cell lines.

Cell LineCancer Typep53 StatusIC50 / GI50 (nM)Reference
hMDM2--1.7 (IC50)[3]
HCT-116Colorectal CarcinomaWild-Type454 (GI50)[5]
HCT-116Colorectal CarcinomaNull15,983 (GI50)[5]
SJSA-1OsteosarcomaWild-TypeNot explicitly stated, but sensitive[2]
SAOS-2OsteosarcomaNullNot explicitly stated, but resistant[2]
GOT1Neuroendocrine TumorWild-Type~1840 (IC50 at 144h)[7]
BON1Neuroendocrine TumorMutatedResistant[7][8]
NCI-H727Neuroendocrine TumorMutatedResistant[7][8]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in organic solvents such as DMSO and ethanol.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Ethanol, sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 6.59 mg of NVP-CGM097 (Molecular Weight: 659.26 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[4]

Cell Proliferation Assay

This protocol is designed to determine the effect of NVP-CGM097 on the proliferation of cancer cell lines. The "CellTiter 96 AQueous One Solution Cell Proliferation Assay" (MTS) is a common method.[6]

Cell_Proliferation_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_cells Treat cells with a serial dilution of NVP-CGM097 incubate_24h->treat_cells incubate_treatment Incubate for 48-144 hours treat_cells->incubate_treatment add_mts Add MTS reagent to each well incubate_treatment->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_absorbance Measure absorbance at 490-492 nm incubate_mts->read_absorbance analyze Analyze data and calculate GI50 read_absorbance->analyze end End analyze->end

Figure 2: Cell proliferation assay workflow.

Materials:

  • p53 wild-type and p53 mutant/null cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • NVP-CGM097 stock solution (10 mM in DMSO)

  • CellTiter 96 AQueous One Solution Cell Proliferation Assay kit or similar

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare a serial dilution of NVP-CGM097 in complete medium. A typical concentration range is from 0.1 nM to 10 µM.[6] Remember to include a vehicle control (DMSO) at the same concentration as the highest NVP-CGM097 concentration.

  • Remove the medium from the wells and add 100 µL of the NVP-CGM097 dilutions or vehicle control to the respective wells.

  • Incubate the plate for 48 to 144 hours, depending on the cell line's doubling time.[6][7]

  • Add 20 µL of the CellTiter 96 AQueous One Solution Reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 492 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 value.

Western Blot Analysis of p53 and p21

This protocol is used to assess the effect of NVP-CGM097 on the protein levels of p53 and its downstream target, p21.

Materials:

  • p53 wild-type cancer cell lines

  • 6-well cell culture plates

  • NVP-CGM097 stock solution (10 mM in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of NVP-CGM097 (e.g., 100 nM, 500 nM, 2500 nM) for 24 to 72 hours.[7][9] Include a vehicle control.

  • Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA Protein Assay Kit.[9]

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[9]

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system. A dose-dependent increase in p53 and p21 expression is expected.[7][8]

Troubleshooting

  • Low solubility of NVP-CGM097 in aqueous solutions: Prepare fresh dilutions from the DMSO stock solution for each experiment. For in vivo studies, specific formulations may be required.[1]

  • No effect on cell proliferation: Ensure that the cell line used has a wild-type p53 status. p53 mutant or null cell lines are generally resistant to NVP-CGM097.[7][8] Verify the concentration and activity of the compound.

  • High background in Western blots: Optimize antibody concentrations and washing times. Ensure the blocking step is sufficient.

Conclusion

This compound is a valuable research tool for studying the p53 signaling pathway and for investigating the potential of MDM2 inhibitors in cancer therapy. The protocols provided here offer a starting point for in vitro characterization of NVP-CGM097's effects on cancer cells. Careful optimization of experimental conditions for each specific cell line is recommended for obtaining robust and reproducible results.

References

Application Notes and Protocols for NVP-CGM097 Sulfate in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-CGM097 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting this interaction, NVP-CGM097 stabilizes and activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1] These application notes provide a comprehensive overview of the in vivo use of NVP-CGM097 sulfate in mouse models, including recommended dosing, administration protocols, and expected pharmacodynamic effects.

Mechanism of Action

NVP-CGM097 binds to the p53-binding pocket of MDM2, preventing MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation. This leads to the accumulation and activation of p53, which in turn transcriptionally activates its downstream target genes, such as CDKN1A (encoding p21) and PUMA, resulting in cell cycle arrest and apoptosis.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving the oral administration of NVP-CGM097 in mice.

Table 1: NVP-CGM097 Dosage and Administration in Mouse Xenograft Models

ParameterDetailsReference
Drug This compound[4]
Animal Model Female athymic nude mice (Hsd:Athymic Nude-Foxn1nu), 7-8 weeks old, 20-22 g[4]
Tumor Model Subcutaneous SJSA-1 osteosarcoma xenografts[1][4]
Formulation 0.5% hydroxypropyl methylcellulose in water[4]
Administration Route Oral gavage (PO)[1][4]
Dosing Volume 10 mL/kg[4]
Dosage Range 50 mg/kg to 100 mg/kg[4][5]
Dosing Schedule Single dose (for PK/PD), daily, or three times a week (3qw) for efficacy studies. Efficacious schedules range from daily to twice per week.[1][4]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of NVP-CGM097 in Mice

ParameterValueConditionsReference
Time to Maximum Plasma Concentration (Tmax) ~3 hoursSingle oral dose[1]
Pharmacodynamic Marker Increased p21 mRNA levels in tumorsCorrelates with NVP-CGM097 concentrations[1][6]
Pharmacodynamic Effect Duration Prolonged up to 24 hours post-dose30 mg/kg oral dose in rats[6]
p53 Target Gene Upregulation 12-fold increase in BBC3 (PUMA) mRNASingle 50 mg/kg dose in SJSA-1 tumors[4]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Materials:

  • This compound powder

  • Hydroxypropyl methylcellulose (HPMC)

  • Sterile, deionized water

  • Sterile conical tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound and HPMC based on the desired concentration and final volume.

  • Prepare a 0.5% (w/v) HPMC solution by dissolving the appropriate amount of HPMC in sterile water. Mix thoroughly until a clear solution is formed.

  • Weigh the calculated amount of this compound powder and add it to a sterile conical tube.

  • Add a small volume of the 0.5% HPMC solution to the NVP-CGM097 powder and vortex to create a slurry.

  • Gradually add the remaining 0.5% HPMC solution to the desired final volume while continuously vortexing to ensure a homogenous suspension.

  • Prepare the formulation fresh on the day of administration.[4]

Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

Materials:

  • Female athymic nude mice (7-8 weeks old)

  • SJSA-1 human osteosarcoma cells

  • Matrigel

  • This compound formulation (from Protocol 1)

  • Vehicle control (0.5% HPMC in water)

  • Calipers

  • Animal balance

  • Oral gavage needles (20-22 gauge, flexible tip recommended)

Procedure:

  • Tumor Cell Implantation:

    • Harvest SJSA-1 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.[7]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor length and width with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.[7]

    • When tumors reach a mean volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).[4][7]

  • Drug Administration:

    • Administer this compound formulation or vehicle control orally via gavage according to the predetermined dosing schedule (e.g., daily or three times a week for 14 days).[4][5]

    • Weigh the mice before each dosing to ensure accurate volume administration (10 mL/kg).

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic marker analysis).

    • Tumor growth inhibition can be calculated as: 100% x (mean tumor volume of control group - mean tumor volume of treated group) / mean tumor volume of control group.[7]

Protocol 3: Pharmacodynamic Analysis of p21 Expression in Tumor Tissue

Materials:

  • Tumor tissue samples from treated and control mice

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • Protein lysis buffer

  • Western blotting reagents and equipment

  • Primary antibody against p21

  • Secondary antibody

Procedure for qRT-PCR:

  • Excise tumors at specified time points after NVP-CGM097 administration (e.g., 0, 1, 3, 8, 16, 24, and 48 hours for a time-course study).[4]

  • Immediately snap-freeze the tumors in liquid nitrogen.[4]

  • Extract total RNA from the tumor tissue using a suitable RNA extraction kit.

  • Perform reverse transcription to synthesize cDNA.

  • Conduct quantitative real-time PCR (qRT-PCR) using primers specific for p21 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the relative expression of p21 mRNA.

Procedure for Western Blotting:

  • Homogenize tumor tissue in protein lysis buffer.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody against p21.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

Mandatory Visualizations

MDM2_p53_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21_gene p21 Gene p53->p21_gene Transcriptional Activation MDM2_p53_complex MDM2-p53 Complex p53->MDM2_p53_complex MDM2 MDM2 MDM2->p53 Ubiquitination & Degradation MDM2->MDM2_p53_complex p21_protein p21 Protein p21_gene->p21_protein Translation cell_cycle_arrest Cell Cycle Arrest p21_protein->cell_cycle_arrest proteasome Proteasome MDM2_p53_complex->proteasome Degradation NVP_CGM097 NVP-CGM097 NVP_CGM097->MDM2 Inhibition

Caption: NVP-CGM097 inhibits the MDM2-p53 interaction, leading to p53-mediated cell cycle arrest.

Experimental_Workflow cluster_treatment Treatment Phase start Start tumor_implantation Tumor Cell Implantation (SJSA-1 cells in nude mice) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization of Mice (Tumor Volume ~100 mm³) tumor_growth->randomization treatment_group Treatment Group: NVP-CGM097 by Oral Gavage randomization->treatment_group control_group Control Group: Vehicle by Oral Gavage randomization->control_group monitoring Monitor Tumor Volume & Body Weight treatment_group->monitoring control_group->monitoring endpoint Study Endpoint (e.g., 14 days) monitoring->endpoint analysis Tumor Excision & Analysis (Weight, p21 expression) endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo efficacy study of NVP-CGM097 in a mouse xenograft model.

References

Application Note: Western Blot Protocol for Determining p53 Activation by NVP-CGM097 Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis.[1][2][3] In many cancers with wild-type p53, its function is inhibited by the Murine Double Minute 2 (MDM2) protein, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3][4] NVP-CGM097 sulfate is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction.[5][6][7][8] By binding to MDM2, NVP-CGM097 prevents the degradation of p53, leading to its accumulation and activation.[4] This activation of p53 can induce downstream signaling pathways that result in cell cycle arrest and apoptosis in cancer cells.[9][10]

This application note provides a detailed protocol for treating cancer cells with this compound and subsequently performing a Western blot to detect the activation of the p53 pathway. The protocol outlines the detection of total p53, phosphorylated p53 (a marker of activation), and the downstream target p21.

Principle

Western blotting is a widely used technique in molecular biology to detect specific proteins in a sample.[11][12][13] The method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[11][12] In this application, Western blotting is used to semi-quantitatively measure the increase in p53 and p21 protein levels following treatment with this compound, providing evidence of the compound's on-target effect.

Signaling Pathway

This compound disrupts the interaction between MDM2 and p53. This leads to the stabilization and accumulation of p53 in the nucleus. Activated p53 then acts as a transcription factor, upregulating the expression of target genes such as CDKN1A (which encodes p21), leading to cell cycle arrest.

p53_pathway cluster_nucleus Nucleus p53 p53 p21_gene p21 Gene (CDKN1A) p53->p21_gene activates transcription degradation Proteasomal Degradation p53->degradation MDM2 MDM2 MDM2->p53 promotes degradation p21_protein p21 p21_gene->p21_protein translates to cell_cycle_arrest Cell Cycle Arrest p21_protein->cell_cycle_arrest induces CGM097 NVP-CGM097 Sulfate CGM097->MDM2 inhibits

NVP-CGM097 inhibits MDM2, leading to p53 activation and downstream effects.

Experimental Workflow

The overall experimental workflow consists of cell culture and treatment, lysate preparation, protein quantification, SDS-PAGE, protein transfer to a membrane, immunodetection with specific antibodies, and finally, signal detection and analysis.

western_blot_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis cell_seeding Seed Cells cell_treatment Treat with This compound cell_seeding->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_prep Prepare Samples for Electrophoresis protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection data_analysis Band Intensity Analysis detection->data_analysis

Step-by-step workflow for the Western blot protocol.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
This compoundSelleck ChemicalsS7809
p53 wild-type cancer cell line (e.g., HCT116, SJSA-1)ATCCCCL-247, CRL-2098
Cell Culture Medium (e.g., DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease and Phosphatase Inhibitor CocktailThermo Fisher Scientific78440
BCA Protein Assay KitThermo Fisher Scientific23225
Laemmli Sample Buffer (4X)Bio-Rad1610747
Precast Polyacrylamide Gels (e.g., 4-15%)Bio-Rad4561086
PVDF Transfer MembranesBio-Rad1620177
Tris/Glycine/SDS Buffer (10X)Bio-Rad1610732
Tris/Glycine Buffer (10X)Bio-Rad1610734
TBS with 0.1% Tween-20 (TBST)--
Non-fat Dry Milk or BSA--
Primary Antibodies (see Table 2)--
HRP-conjugated Secondary Antibodies--
ECL Western Blotting SubstrateThermo Fisher Scientific32106
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650

Antibody Recommendations

Primary AntibodyHostDilutionSupplier (Example)Catalog Number (Example)
p53Mouse1:1000Santa Cruz Biotechnologysc-126
Phospho-p53 (Ser15)Rabbit1:1000Cell Signaling Technology#9284
p21Mouse1:500Cell Signaling Technology#2947
MDM2Rabbit1:1000Cell Signaling Technology#86934
GAPDHRabbit1:2500Cell Signaling Technology#2118
β-ActinMouse1:5000Sigma-AldrichA5441

Experimental Protocol

1. Cell Culture and Treatment 1.1. Seed a p53 wild-type cancer cell line (e.g., HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. 1.2. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂. 1.3. Prepare a stock solution of this compound in DMSO. 1.4. Treat the cells with increasing concentrations of this compound (e.g., 0, 100, 500, 1000 nM) for a predetermined time (e.g., 24 hours). Include a DMSO-only vehicle control.

2. Lysate Preparation 2.1. After treatment, wash the cells twice with ice-cold PBS. 2.2. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. 2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate on ice for 30 minutes with occasional vortexing. 2.5. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. 2.6. Transfer the supernatant (protein lysate) to a new tube and store at -80°C or proceed to the next step.

3. Protein Quantification 3.1. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. 3.2. Normalize the protein concentration of all samples with lysis buffer.

4. SDS-PAGE and Protein Transfer 4.1. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. 4.2. Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel. 4.3. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom. 4.4. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[12][13]

5. Immunoblotting 5.1. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. For detecting phosphorylated proteins, 5% BSA is recommended.[12] 5.2. Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 2) overnight at 4°C with gentle agitation.[14] 5.3. Wash the membrane three times for 5-10 minutes each with TBST.[12] 5.4. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14] 5.5. Wash the membrane three times for 10 minutes each with TBST.[12]

6. Signal Detection and Analysis 6.1. Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane. 6.2. Capture the chemiluminescent signal using a digital imaging system. 6.3. Analyze the band intensities using appropriate software. Normalize the intensity of the target protein bands to a loading control (e.g., GAPDH or β-Actin).

Expected Results

Upon successful execution of this protocol, a dose-dependent increase in the protein levels of total p53, phosphorylated p53 (Ser15), and the downstream target p21 should be observed in cells treated with this compound compared to the vehicle control. This will confirm the on-target activity of NVP-CGM097 in stabilizing and activating p53. A study on the GOT1 neuroendocrine tumor cell line showed that NVP-CGM097 caused a dose-dependent increase in the expression of p53 and p21 proteins.[15][16]

TreatmentExpected p53 LevelExpected Phospho-p53 (Ser15) LevelExpected p21 Level
Vehicle (DMSO)BasalBasalBasal
NVP-CGM097 (Low Conc.)IncreasedIncreasedIncreased
NVP-CGM097 (High Conc.)Markedly IncreasedMarkedly IncreasedMarkedly Increased

Troubleshooting

ProblemPossible CauseSolution
No or Weak Signal Insufficient protein loadedIncrease the amount of protein loaded per lane.
Inactive primary or secondary antibodyUse fresh or new antibodies. Optimize antibody dilution.
Insufficient incubation timesIncrease incubation times for primary and/or secondary antibodies.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highDecrease the concentration of the primary or secondary antibody.
Insufficient washingIncrease the number and/or duration of wash steps.
Non-specific Bands Antibody cross-reactivityUse a more specific antibody. Try a different blocking buffer.
Protein degradationAdd fresh protease inhibitors to the lysis buffer and keep samples on ice.

References

Application Notes and Protocols for Cell Viability Assay with NVP-CGM097 Sulfate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-CGM097 is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction.[1] In cancer cells with wild-type p53, MDM2 overexpression can lead to the degradation of the p53 tumor suppressor, thereby promoting cell survival and proliferation. NVP-CGM097 functions by binding to MDM2, which prevents the degradation of p53.[1] This leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[1][2] Therefore, assessing the effect of NVP-CGM097 on cell viability is a critical step in preclinical drug development and for understanding its therapeutic potential.

This document provides detailed protocols for assessing cell viability following treatment with NVP-CGM097 sulfate using two common methods: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. It also includes a summary of reported IC50 values in various cancer cell lines and visual representations of the relevant signaling pathway and experimental workflows.

Mechanism of Action of NVP-CGM097

NVP-CGM097 is a small molecule inhibitor that disrupts the interaction between MDM2 and p53.[1] Under normal physiological conditions, MDM2 acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby keeping its levels low.[3] In many cancers, MDM2 is overexpressed, leading to excessive degradation of p53 and impairing its tumor-suppressive functions.

By occupying the p53-binding pocket of MDM2, NVP-CGM097 prevents the ubiquitination and subsequent degradation of p53.[1] The resulting accumulation and activation of p53 lead to the transcriptional upregulation of its downstream target genes. These include genes involved in cell cycle arrest, such as CDKN1A (encoding p21), and genes involved in apoptosis, such as PUMA, Noxa, and BAX.[3][4] The activation of these pathways ultimately leads to a reduction in cancer cell viability.

p53_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21 p21 (CDKN1A) p53->p21 Upregulation PUMA_Noxa PUMA, Noxa p53->PUMA_Noxa Upregulation BAX BAX p53->BAX Upregulation MDM2 MDM2 MDM2->p53 Ubiquitination & Degradation NVP_CGM097 NVP-CGM097 NVP_CGM097->MDM2 Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1/S and G2/M) p21->Cell_Cycle_Arrest Apoptosis Apoptosis PUMA_Noxa->Apoptosis BAX->Apoptosis experimental_workflow A 1. Cell Seeding (96-well plate) B 2. This compound Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Cell Viability Assay (MTT or CellTiter-Glo®) C->D E 5. Data Acquisition (Absorbance or Luminescence) D->E F 6. Data Analysis (IC50 determination) E->F

References

Application Notes and Protocols: NVP-CGM097 Sulfate in Combination with 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for investigating the combination therapy of NVP-CGM097 sulfate and 5-fluorouracil (5-FU). NVP-CGM097 is a potent and selective inhibitor of the MDM2-p53 interaction, leading to the activation of the p53 tumor suppressor pathway in cancer cells with wild-type p53.[1][2] 5-Fluorouracil is a widely used chemotherapeutic agent that functions as a thymidylate synthase inhibitor, disrupting DNA synthesis and repair.[3][4] The combination of these two agents presents a promising therapeutic strategy, with NVP-CGM097 sensitizing cancer cells to the cytotoxic effects of 5-FU through the activation of p53-mediated apoptosis and cell cycle arrest. Preclinical studies have indicated that this combination can result in additive antiproliferative effects.[3][4]

Data Presentation

In Vitro Cell Viability

The following table summarizes the reported effects of NVP-CGM097 on the viability of the p53 wild-type neuroendocrine tumor cell line, GOT1.[4]

Cell LineTreatmentConcentration (nM)Incubation Time (h)Cell Viability (%)p-value
GOT1NVP-CGM0971009684.9 ± 9.2< 0.05
GOT1NVP-CGM0975009677.4 ± 6.6< 0.01
GOT1NVP-CGM09725009647.7 ± 9.2< 0.01
GOT1NVP-CGM09710014489.9 ± 0.7< 0.001
GOT1NVP-CGM09750014476.6 ± 2.9< 0.001
GOT1NVP-CGM097250014436.9 ± 7.9< 0.001

The calculated IC50 for NVP-CGM097 in GOT1 cells after 144 hours of incubation was 1.84 µM.[3]

Signaling Pathway

cluster_0 Cellular Stress (e.g., 5-Fluorouracil) cluster_1 MDM2 Inhibition DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates NVP_CGM097 NVP-CGM097 MDM2 MDM2 NVP_CGM097->MDM2 inhibits MDM2->p53 promotes degradation p53->MDM2 induces expression p21 p21 p53->p21 activates transcription Apoptosis_Proteins PUMA, BAX p53->Apoptosis_Proteins activates transcription Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) p21->Cell_Cycle_Arrest induces Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis induces

Caption: The p53-MDM2 signaling pathway and points of intervention for NVP-CGM097 and 5-fluorouracil.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of NVP-CGM097 and 5-fluorouracil, both individually and in combination, using a colorimetric assay such as the MTT assay.

cluster_workflow In Vitro Cell Viability Assay Workflow A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of NVP-CGM097, 5-FU, or combination B->C D Incubate for 72-96 hours C->D E Add MTT reagent and incubate D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and determine IC50 values G->H

Caption: Workflow for the in vitro cell viability assay.

Materials:

  • p53 wild-type cancer cell line (e.g., HCT116, LoVo, SNU-1, NUGC-4)[5]

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • 5-fluorouracil

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of NVP-CGM097 and 5-fluorouracil in DMSO.

    • Perform serial dilutions of each drug and the combination in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (DMSO at the same concentration as in the drug-treated wells) and untreated controls.

  • Incubation:

    • Incubate the plate for 72 to 96 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the dose-response curves and determine the IC50 values for each drug and the combination using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol details the procedure for assessing the protein expression levels of p53, MDM2, and p21 following treatment with NVP-CGM097 and 5-fluorouracil.

Materials:

  • p53 wild-type cancer cells

  • 6-well cell culture plates

  • This compound and 5-fluorouracil

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with NVP-CGM097, 5-fluorouracil, or the combination at predetermined concentrations for 24 hours.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

  • Signal Detection:

    • Visualize the protein bands using an imaging system.

    • Use β-actin as a loading control to normalize the protein expression levels.

In Vivo Xenograft Study

This protocol outlines a procedure to evaluate the in vivo anti-tumor efficacy of NVP-CGM097 and 5-fluorouracil combination therapy in a mouse xenograft model.

cluster_workflow In Vivo Xenograft Study Workflow A Implant tumor cells subcutaneously into immunodeficient mice B Allow tumors to reach a palpable size (e.g., 100-150 mm³) A->B C Randomize mice into treatment groups: Vehicle, NVP-CGM097, 5-FU, Combination B->C D Administer treatments as per schedule C->D E Monitor tumor volume and body weight regularly D->E F Euthanize mice at the end of the study or when tumors reach a predetermined size E->F G Excise tumors for further analysis (e.g., Western blot, IHC) F->G

Caption: Workflow for the in vivo xenograft study.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • p53 wild-type cancer cells (e.g., HCT116)[5]

  • Matrigel (optional)

  • This compound formulated for oral gavage

  • 5-fluorouracil for intraperitoneal injection

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: NVP-CGM097

      • Group 3: 5-fluorouracil

      • Group 4: NVP-CGM097 + 5-fluorouracil

  • Drug Administration:

    • Administer NVP-CGM097 via oral gavage (e.g., daily or as determined by pharmacokinetic studies).

    • Administer 5-fluorouracil via intraperitoneal injection (e.g., on a specific schedule, such as once or twice weekly).

  • Monitoring and Endpoint:

    • Measure tumor volumes and body weights 2-3 times per week.

    • The study endpoint can be a predetermined tumor volume (e.g., 1500-2000 mm³) or a specific study duration.

  • Data Analysis:

    • Plot the mean tumor growth curves for each group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the differences between the treatment groups.

  • Post-Mortem Analysis (Optional):

    • At the end of the study, tumors can be excised for further analysis, such as Western blotting or immunohistochemistry, to confirm the on-target effects of the drugs.

References

Application Notes and Protocols for NVP-CGM097 Sulfate in Neuroendocrine Tumor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of NVP-CGM097 sulfate, a potent and selective inhibitor of the MDM2-p53 interaction, for the research of neuroendocrine tumors (NETs). This document includes detailed protocols for key in vitro and in vivo experiments, quantitative data summaries, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to this compound in Neuroendocrine Tumors

NVP-CGM097 is a small molecule inhibitor of the Mouse Double Minute 2 homolog (MDM2) E3 ubiquitin ligase.[1] In cancer cells with wild-type p53, MDM2 targets the p53 tumor suppressor for proteasomal degradation, thereby abrogating its function. NVP-CGM097 competitively binds to the p53-binding pocket of MDM2, preventing the MDM2-p53 interaction and leading to the stabilization and activation of p53.[2] This reactivation of the p53 pathway can induce cell cycle arrest, apoptosis, and inhibition of tumor growth in p53 wild-type cancers.

In the context of neuroendocrine tumors, the efficacy of NVP-CGM097 is critically dependent on the p53 mutational status of the tumor cells. Preclinical studies have demonstrated that NET cell lines harboring wild-type p53 are sensitive to NVP-CGM097, whereas those with mutated p53 are resistant.[1][3] This highlights the importance of patient stratification based on p53 status for potential clinical applications.

Mechanism of Action: The p53-MDM2 Axis

The following diagram illustrates the mechanism of action of NVP-CGM097 in reactivating the p53 pathway in neuroendocrine tumor cells.

cluster_0 Normal State (p53 wild-type) cluster_1 NVP-CGM097 Treatment p53_wt p53 (wild-type) MDM2 MDM2 p53_wt->MDM2 Binds to Proteasome Proteasome p53_wt->Proteasome Degradation MDM2->p53_wt Ubiquitinates NVP_CGM097 NVP-CGM097 MDM2_inhibited MDM2 NVP_CGM097->MDM2_inhibited Inhibits p53_activated p53 (stabilized & activated) p21 p21 p53_activated->p21 Upregulates Apoptosis Apoptosis p53_activated->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces

Caption: NVP-CGM097 inhibits MDM2, leading to p53 activation.

In Vitro Efficacy in Neuroendocrine Tumor Cell Lines

The anti-proliferative activity of NVP-CGM097 has been evaluated in various NET cell lines, demonstrating a clear distinction between p53 wild-type and p53-mutated models.

Cell Viability Data

The following table summarizes the effect of NVP-CGM097 on the viability of the p53 wild-type human midgut carcinoid cell line, GOT1.

NVP-CGM097 Concentration48h Incubation (% Viability ± SD)96h Incubation (% Viability ± SD)144h Incubation (% Viability ± SD)
100 nM 89.2 ± 3.884.9 ± 9.289.9 ± 0.7
500 nM 89.7 ± 8.977.4 ± 6.676.6 ± 2.9
2500 nM 74.3 ± 15.747.7 ± 9.236.9 ± 7.9

Data adapted from a study on the effects of NVP-CGM097 on NET cell lines.[3]

The calculated IC50 for NVP-CGM097 in GOT1 cells after 144 hours of incubation is 1.84 µM .[3] In contrast, the p53-mutated NET cell lines BON1 (pancreatic) and NCI-H727 (lung) were found to be resistant to NVP-CGM097.[1][3]

Combination Studies

NVP-CGM097 has shown additive anti-proliferative effects when combined with standard chemotherapeutic agents in the GOT1 cell line.

Combination TreatmentOutcome
NVP-CGM097 + 5-Fluorouracil Additive anti-proliferative effect; additive increase in p53 and p21 expression.[1][3]
NVP-CGM097 + Temozolomide Additive anti-proliferative effect.[1]
NVP-CGM097 + Everolimus Additive anti-proliferative effect.[1]

Experimental Protocols

Cell Viability Assay (MTT-Based)

This protocol is for determining the effect of NVP-CGM097 on the viability of neuroendocrine tumor cells.

start Seed GOT1 cells (5 x 10^4 cells/well) in 96-well plates incubate1 Incubate 24h (37°C, 5% CO2) start->incubate1 treat Treat with NVP-CGM097 (various concentrations) incubate1->treat incubate2 Incubate for 48h, 96h, or 144h treat->incubate2 add_mtt Add MTT reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT-based cell viability assay.

Materials:

  • GOT1 neuroendocrine tumor cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed 5 x 104 GOT1 cells per well in 100 µL of complete culture medium in a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of NVP-CGM097 in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the NVP-CGM097 dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest NVP-CGM097 concentration).

  • Incubate the plate for the desired time points (e.g., 48, 96, or 144 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of the p53 Pathway

This protocol is for assessing the protein levels of p53 and its downstream target p21 in NVP-CGM097-treated GOT1 cells.

start Treat GOT1 cells with NVP-CGM097 (24h) lysis Lyse cells and quantify protein start->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block membrane (5% non-fat milk) transfer->blocking primary_ab Incubate with primary antibody (p53, p21, or loading control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL and image secondary_ab->detection

Caption: Western blot workflow for p53 pathway analysis.

Materials:

  • GOT1 cells treated with NVP-CGM097

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Recommended Primary Antibodies and Dilutions:

AntibodyRecommended Dilution
p53 1:1000
p21 1:1000
β-actin (Loading Control) 1:5000

Antibody dilutions may require optimization based on the specific antibody and detection system used.[2][4]

Procedure:

  • Treat GOT1 cells with various concentrations of NVP-CGM097 for 24 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST and detect the signal using an ECL reagent and an imaging system.

In Vivo Studies in a Neuroendocrine Tumor Xenograft Model

GOT1 Xenograft Model Protocol

start Harvest and prepare GOT1 cells injection Subcutaneously inject cells into nude mice start->injection tumor_growth Monitor tumor growth injection->tumor_growth randomization Randomize mice when tumors reach ~100-200 mm³ tumor_growth->randomization treatment Initiate treatment with NVP-CGM097 or vehicle randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint analysis monitoring->endpoint

Caption: Workflow for a GOT1 xenograft study.

Materials:

  • GOT1 cells

  • Matrigel (optional)

  • Immunocompromised mice (e.g., nude mice)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Harvest GOT1 cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

  • Subcutaneously inject 5-10 x 106 cells into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

  • Administer NVP-CGM097 orally at a dose range of 30-100 mg/kg, daily or on an intermittent schedule. The control group should receive the vehicle.

  • Measure tumor volume and body weight 2-3 times per week.

  • Continue treatment for a predefined period or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Clinical Perspective

A first-in-human Phase I clinical trial (NCT01760525) of NVP-CGM097 has been conducted in adult patients with advanced solid tumors harboring wild-type p53.[5] The study explored various oral dosing regimens, including daily and intermittent schedules. The most common treatment-related adverse events were hematological, particularly thrombocytopenia. While the study provided valuable pharmacokinetic and pharmacodynamic data, specific efficacy results for a neuroendocrine tumor cohort have not been detailed in published literature.

Conclusion

This compound demonstrates significant anti-tumor activity in preclinical models of neuroendocrine tumors with wild-type p53. Its mechanism of action, involving the reactivation of the p53 tumor suppressor pathway, provides a strong rationale for its further investigation as a targeted therapy for this subset of NET patients. The provided protocols offer a foundation for researchers to explore the therapeutic potential of NVP-CGM097 in their own studies.

References

Application Notes and Protocols for NVP-CGM097 Sulfate in ER-Positive Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-CGM097 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] In estrogen receptor-positive (ER-positive) breast cancer, where the tumor suppressor protein p53 is often wild-type but inactivated by overexpression of its negative regulator MDM2, NVP-CGM097 represents a promising therapeutic strategy.[3] By disrupting the MDM2-p53 interaction, NVP-CGM097 stabilizes and activates p53, leading to the induction of cell cycle arrest, apoptosis, and senescence in cancer cells. These application notes provide a summary of the preclinical data and detailed protocols for the use of NVP-CGM097 sulfate in ER-positive breast cancer models.

Mechanism of Action

NVP-CGM097 binds to the p53-binding pocket of MDM2, preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the accumulation of active p53 in the nucleus, where it can transactivate its target genes, such as CDKN1A (encoding p21) and pro-apoptotic factors. The resulting cellular outcomes include cell cycle arrest, apoptosis, and cellular senescence, thereby inhibiting tumor growth.[3][4]

cluster_0 Normal Cell cluster_1 ER+ Breast Cancer Cell cluster_2 ER+ Breast Cancer Cell + NVP-CGM097 p53 p53 MDM2 MDM2 p53->MDM2 activates MDM2->p53 inhibits/degrades p53_cancer p53 Tumor_Growth Tumor_Growth MDM2_cancer MDM2 (overexpressed) MDM2_cancer->p53_cancer excessive inhibition NVP-CGM097 NVP-CGM097 MDM2_treated MDM2 NVP-CGM097->MDM2_treated inhibits p53_treated p53 (activated) p21 p21 p53_treated->p21 activates Apoptosis Apoptosis p53_treated->Apoptosis induces Cell_Cycle_Arrest Cell_Cycle_Arrest p21->Cell_Cycle_Arrest induces

Caption: Mechanism of NVP-CGM097 action in ER+ breast cancer.

Data Presentation

In Vitro Efficacy of NVP-CGM097
Cell Linep53 StatusIC50 (µM)OutcomeReference
MCF-7Wild-type0.178Cell cycle arrest, Apoptosis[5]
ZR-75-1Wild-type0.205Cell cycle arrest, Apoptosis[5]
T-47DMutant>10Resistant[5]
In Vivo Efficacy of NVP-CGM097 in Patient-Derived Xenograft (PDX) Models
PDX ModelTreatmentDosageTumor Growth Inhibition (%)Survival OutcomeReference
KCC_P_3837 (Endocrine-sensitive)NVP-CGM097100 mg/kg, dailySignificant tumor growth inhibitionNot Reported[6]
Gar15-13 (Fulvestrant-resistant)NVP-CGM097100 mg/kg, dailyModerate tumor growth inhibition-[5]
Gar15-13 (Fulvestrant-resistant)Fulvestrant5 mg/body, weeklyMinimal tumor growth inhibition-[5]
Gar15-13 (Fulvestrant-resistant)NVP-CGM097 + Fulvestrant100 mg/kg daily + 5 mg/body weeklySignificant tumor growth inhibition and regressionSignificantly increased survival compared to monotherapy[5]

Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 − (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] × 100%.

Experimental Protocols

Cell Viability Assay (AlamarBlue Assay)

This protocol is for determining the IC50 of NVP-CGM097 in ER-positive breast cancer cell lines.

Seed_Cells Seed cells in 96-well plates Add_Drug Add serial dilutions of NVP-CGM097 Seed_Cells->Add_Drug Incubate Incubate for 48-96 hours Add_Drug->Incubate Add_AlamarBlue Add AlamarBlue reagent Incubate->Add_AlamarBlue Measure_Fluorescence Measure fluorescence Add_AlamarBlue->Measure_Fluorescence Calculate_IC50 Calculate IC50 values Measure_Fluorescence->Calculate_IC50

Caption: Workflow for the cell viability assay.

Materials:

  • ER-positive breast cancer cell lines (e.g., MCF-7, ZR-75-1)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • AlamarBlue reagent

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of NVP-CGM097 in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48 to 96 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of AlamarBlue reagent to each well.

  • Incubate for 2-4 hours at 37°C, protected from light.

  • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for p53 Pathway Activation

This protocol is for detecting changes in p53, MDM2, and p21 protein levels following treatment with NVP-CGM097.

Treat_Cells Treat cells with NVP-CGM097 Lyse_Cells Lyse cells and quantify protein Treat_Cells->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibodies (p53, MDM2, p21, loading control) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with chemiluminescence Secondary_Ab->Detect

Caption: Western blot analysis workflow.

Materials:

  • ER-positive breast cancer cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific catalog numbers and dilutions should be optimized, but representative dilutions are provided):

    • Anti-p53 antibody (e.g., 1:1000 dilution)

    • Anti-MDM2 antibody (e.g., 1:1000 dilution)

    • Anti-p21 antibody (e.g., 1:1000 dilution)

    • Anti-β-actin or anti-GAPDH antibody (loading control, e.g., 1:5000)

  • HRP-conjugated secondary antibody (e.g., 1:5000 dilution)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with NVP-CGM097 (e.g., 1 µM) for 24-48 hours.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is for detecting cellular senescence induced by NVP-CGM097 in combination with other agents like fulvestrant or palbociclib.

Treat_Cells Treat cells with combination therapy Wash_Fix Wash and fix cells Treat_Cells->Wash_Fix Stain Stain with SA-β-gal staining solution Wash_Fix->Stain Incubate_37 Incubate at 37°C (no CO2) Stain->Incubate_37 Image Image cells Incubate_37->Image Quantify Quantify percentage of blue-stained cells Image->Quantify

Caption: Workflow for SA-β-gal senescence assay.

Materials:

  • ER-positive breast cancer cells

  • NVP-CGM097, Fulvestrant, or Palbociclib

  • 6-well plates

  • PBS

  • Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a citrate/phosphate buffer, pH 6.0)

  • Microscope

Procedure:

  • Seed cells in 6-well plates and treat with the desired drug combination for 5-7 days.

  • Wash the cells twice with PBS.

  • Fix the cells with fixation solution for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add 1 mL of SA-β-gal staining solution to each well.

  • Incubate the plates at 37°C overnight in a non-CO2 incubator.

  • Observe the cells under a microscope for the development of a blue color.

  • Capture images of multiple fields of view for each condition.

  • Quantify the percentage of senescent (blue) cells by counting at least 200 cells per condition.[7]

In Vivo Patient-Derived Xenograft (PDX) Model

This protocol outlines a general procedure for evaluating the efficacy of NVP-CGM097 in an ER-positive breast cancer PDX model.

Implant_Tumor Implant tumor fragments into mice Tumor_Growth Allow tumors to reach ~150 mm³ Implant_Tumor->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Treat Administer NVP-CGM097 +/- other agents Randomize->Treat Monitor Monitor tumor volume and body weight Treat->Monitor Endpoint Endpoint analysis (e.g., IHC for Ki-67) Monitor->Endpoint

Caption: Workflow for in vivo PDX model studies.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • ER-positive breast cancer PDX tissue

  • Estradiol pellets (for endocrine-sensitive models)

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Calipers

  • Surgical tools for implantation

Procedure:

  • Surgically implant small fragments of the PDX tumor subcutaneously into the flank of the mice. For endocrine-sensitive models, co-implant a slow-release estradiol pellet.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer NVP-CGM097 (e.g., 100 mg/kg) daily by oral gavage. The control group receives the vehicle. For combination studies, administer other agents as per their established protocols (e.g., fulvestrant 5 mg/body weekly, intraperitoneally).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for a predefined period (e.g., 28-60 days) or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67).

  • Calculate the Tumor Growth Inhibition (TGI) and perform statistical analysis on the tumor volume and survival data.

Conclusion

This compound demonstrates significant anti-tumor activity in preclinical models of ER-positive breast cancer, particularly in tumors harboring wild-type p53. Its ability to reactivate the p53 pathway leads to favorable cellular outcomes, including cell cycle arrest and apoptosis. Furthermore, NVP-CGM097 shows synergistic effects when combined with standard-of-care therapies such as fulvestrant and palbociclib, suggesting its potential to overcome endocrine resistance. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of NVP-CGM097 in ER-positive breast cancer.

References

Application Notes and Protocols: NVP-CGM097 Sulfate for Studying Drug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

NVP-CGM097 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] By disrupting this interaction, NVP-CGM097 stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3] This mechanism makes it a valuable tool for cancer research, particularly in studying therapeutic strategies to overcome drug resistance. Recent studies have highlighted the role of NVP-CGM097 in reversing multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters, such as ABCB1.[4][5] These application notes provide detailed protocols for utilizing NVP-CGM097 sulfate to investigate mechanisms of drug resistance in cancer cell lines.

Mechanism of Action

NVP-CGM097 functions by binding to MDM2, which is a key negative regulator of the p53 tumor suppressor.[6][7] In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis. NVP-CGM097 blocks the MDM2-p53 interaction, resulting in the accumulation and activation of p53.[3] Activated p53 then transcriptionally activates target genes, such as CDKN1A (p21), which mediate cell cycle arrest, and BBC3 (PUMA), which promotes apoptosis.[8][9]

Beyond its primary mechanism, NVP-CGM097 has been shown to counteract MDR by directly inhibiting the efflux function of ABCB1 (also known as P-glycoprotein).[4] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs that are substrates of ABCB1, thereby re-sensitizing resistant cancer cells to these agents.[4][5]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of NVP-CGM097 in different parental and drug-resistant cancer cell lines. This data is crucial for determining the appropriate concentration range for in vitro experiments.

Cell LineCancer Typep53 StatusResistance ProfileNVP-CGM097 IC50 (µM)Reference
KB-3-1Cervical CarcinomaWild-TypeParental44.03[4]
KB-C2Cervical CarcinomaWild-TypeABCB1 Overexpression45.54[4]
SW620Colorectal AdenocarcinomaWild-TypeParental25.20[4]
SW620/Ad300Colorectal AdenocarcinomaWild-TypeABCB1 Overexpression17.05[4]
HEK293/pcDNA3.1Embryonic KidneyWild-TypeParental14.36[4]
HEK293/ABCB1Embryonic KidneyWild-TypeABCB1 Overexpression14.57[4]
GOT1Neuroendocrine TumorWild-Type-~0.5 (for 77.4% viability)[10]
BON1Pancreatic NeuroendocrineMutated-Resistant[10]
NCI-H727Lung NeuroendocrineMutated-Resistant[10]

Table 2: Reversal of Doxorubicin and Paclitaxel Resistance by NVP-CGM097

This table demonstrates the ability of non-toxic concentrations of NVP-CGM097 to sensitize ABCB1-overexpressing cells to conventional chemotherapeutic agents. The fold reversal (FR) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of NVP-CGM097.

Cell LineChemotherapeutic AgentNVP-CGM097 Concentration (µM)IC50 (Chemo Alone) (nM)IC50 (Chemo + NVP-CGM097) (nM)Fold Reversal (FR)Reference
KB-C2Doxorubicin11876.3 ± 154.2215.7 ± 18.98.7[4]
KB-C2Doxorubicin31876.3 ± 154.258.4 ± 5.132.1[4]
KB-C2Paclitaxel1489.6 ± 42.762.3 ± 5.87.9[4]
KB-C2Paclitaxel3489.6 ± 42.715.1 ± 1.332.4[4]
SW620/Ad300Doxorubicin11254.7 ± 110.3153.8 ± 13.98.2[4]
SW620/Ad300Doxorubicin31254.7 ± 110.341.2 ± 3.730.4[4]
SW620/Ad300Paclitaxel1321.5 ± 28.445.7 ± 4.17.0[4]
SW620/Ad300Paclitaxel3321.5 ± 28.412.9 ± 1.124.9[4]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of NVP-CGM097 and to assess its ability to reverse multidrug resistance.

Materials:

  • Cancer cell lines (parental and drug-resistant)

  • This compound (dissolved in DMSO)

  • Chemotherapeutic agents (e.g., Doxorubicin, Paclitaxel)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of NVP-CGM097 alone, the chemotherapeutic agent alone, or a combination of both. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 values can be determined by plotting the percentage of cell viability against the drug concentration.

Protocol 2: Western Blot Analysis for Protein Expression

This protocol is used to analyze the expression levels of proteins involved in the p53 pathway (p53, MDM2, p21) and drug resistance (ABCB1).

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-ABCB1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the desired concentrations of NVP-CGM097 for the specified time (e.g., 24, 48, 72 hours).[4]

  • Lyse the cells in lysis buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein (e.g., 25 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.

Protocol 3: Drug Accumulation and Efflux Assay

This protocol measures the intracellular accumulation and efflux of a fluorescent or radiolabeled drug substrate of ABCB1 (e.g., Rhodamine 123 or [3H]-paclitaxel) to assess the inhibitory effect of NVP-CGM097 on the transporter's function.

Materials:

  • Parental and ABCB1-overexpressing cancer cell lines

  • This compound

  • Fluorescent substrate (e.g., Rhodamine 123) or radiolabeled substrate (e.g., [3H]-paclitaxel)

  • Flow cytometer or liquid scintillation counter

  • PBS

Accumulation Assay:

  • Pre-incubate the cells with or without NVP-CGM097 at a non-toxic concentration (e.g., 3 µM) for 1-2 hours.

  • Add the fluorescent or radiolabeled substrate and incubate for a defined period (e.g., 1 hour).

  • Wash the cells with ice-cold PBS to stop the uptake.

  • For fluorescent substrates, analyze the intracellular fluorescence using a flow cytometer. For radiolabeled substrates, lyse the cells and measure the radioactivity using a liquid scintillation counter.

Efflux Assay:

  • Load the cells with the fluorescent or radiolabeled substrate as described in the accumulation assay.

  • Wash the cells to remove the extracellular substrate.

  • Incubate the cells in a fresh medium with or without NVP-CGM097 for various time points.

  • Measure the remaining intracellular substrate at each time point as described above. A decrease in the rate of efflux in the presence of NVP-CGM097 indicates inhibition of the ABCB1 transporter.[4]

Visualizations

p53_MDM2_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2 MDM2 p53->MDM2 Activates Transcription p21 p21 p53->p21 Activates Transcription Apoptosis_Proteins Apoptosis Proteins (e.g., PUMA) p53->Apoptosis_Proteins Activates Transcription Proteasome Proteasome p53->Proteasome MDM2->p53 Ubiquitination (Degradation) Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis DNA_Damage DNA Damage DNA_Damage->p53 Stabilizes NVP_CGM097 NVP-CGM097 NVP_CGM097->MDM2 Inhibits

Caption: The p53-MDM2 signaling pathway and the inhibitory action of NVP-CGM097.

drug_resistance_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays and Analysis cluster_outcomes Expected Outcomes Parental_Cells Parental Cancer Cell Line (p53 wt) Treat_NVP Treat with NVP-CGM097 (Dose-Response) Parental_Cells->Treat_NVP Treat_Combo Treat with Chemo +/- NVP-CGM097 Parental_Cells->Treat_Combo Resistant_Cells Drug-Resistant Cell Line (e.g., ABCB1+) Resistant_Cells->Treat_NVP Resistant_Cells->Treat_Combo Viability_Assay Cell Viability Assay (MTT) Treat_NVP->Viability_Assay Western_Blot Western Blot (p53, p21, ABCB1) Treat_NVP->Western_Blot Treat_Combo->Viability_Assay Treat_Combo->Western_Blot Efflux_Assay Drug Accumulation/ Efflux Assay Treat_Combo->Efflux_Assay IC50 Determine IC50 of NVP-CGM097 Viability_Assay->IC50 Reversal Assess Reversal of Resistance Viability_Assay->Reversal Mechanism Elucidate Mechanism of Action Western_Blot->Mechanism Efflux_Assay->Mechanism

Caption: Experimental workflow for studying drug resistance using NVP-CGM097.

References

Application Notes and Protocols for NVP-CGM097 Sulfate in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-CGM097, a potent and selective inhibitor of the MDM2-p53 protein-protein interaction, has emerged as a promising therapeutic agent in oncology. By disrupting the negative regulation of the tumor suppressor p53 by MDM2, NVP-CGM097 reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. Patient-derived xenograft (PDX) models, which closely recapitulate the heterogeneity and molecular characteristics of human tumors, serve as a crucial preclinical platform for evaluating the efficacy of targeted therapies like NVP-CGM097. These models are instrumental in understanding in vivo drug response, identifying predictive biomarkers, and optimizing dosing schedules.

This document provides a comprehensive overview of the application of NVP-CGM097 sulfate in PDX models, including quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action and Signaling Pathway

NVP-CGM097 functions by binding to the p53-binding pocket of the MDM2 protein, thereby preventing the interaction between MDM2 and p53. This inhibition stabilizes p53, allowing it to accumulate in the nucleus and transactivate its target genes, which are involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis.

p53_MDM2_pathway cluster_stress Cellular Stress cluster_core cluster_response Cellular Response DNA Damage DNA Damage Oncogenic Stress Oncogenic Stress p53 p53 (Tumor Suppressor) MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Upregulates Transcription Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces DNA Repair DNA Repair p53->DNA Repair Induces MDM2->p53 Promotes Degradation (Ubiquitination) NVP-CGM097 NVP-CGM097 NVP-CGM097->MDM2 Inhibits Cellular Stress Cellular Stress Cellular Stress->p53 Activates

Figure 1: NVP-CGM097 Mechanism of Action in the p53-MDM2 Pathway.

Efficacy of NVP-CGM097 in PDX Models: Quantitative Data

The following tables summarize the reported efficacy of NVP-CGM097 in various patient-derived xenograft models.

Table 1: Efficacy of NVP-CGM097 in Hematological Malignancy PDX Models

Cancer TypePDX Model CharacteristicsTreatment RegimenOutcome MetricResult
B-Cell Acute Lymphoblastic Leukemia (B-ALL)24 different PDX models, all TP53 wild-typeDaily oral administration (dosage not specified)Median Overall Survival73 days (NVP-CGM097) vs. 28 days (Vehicle)[1][2][3]
B-ALL (Relapsed Disease)6 TP53 wild-type PDX modelsDaily oral administration (dosage not specified)Median Survival Improvement53 days vs. Vehicle[1][2][3]

Table 2: Efficacy of NVP-CGM097 in Solid Tumor PDX Models

Cancer TypePDX Model CharacteristicsTreatment RegimenOutcome MetricResult
NeuroblastomaIn vitro models (synergistic effects noted)Combination with BET inhibitor OTX015Increased cell deathSynergistic increase in neuroblastoma cell death[4]
Neuroendocrine TumorsIn vitro cell lines (GOT1, p53 wild-type)100, 500, and 2500 nM for 96hCell ViabilitySignificant decline to 84.9%, 77.4%, and 47.7% respectively[5]
Advanced Solid Tumors (Human Clinical Trial)Patients with various advanced solid tumors10-400 mg 3qw or 300-700 mg 3qw (2 weeks on/1 week off)Disease Control Rate39% (including one partial response and 19 stable diseases)[3][6][7][8]

Note: Specific tumor growth inhibition data for solid tumor PDX models treated with NVP-CGM097 is limited in the public domain. The provided data is based on available preclinical and clinical studies.

Experimental Protocols

Detailed methodologies for key experiments involving NVP-CGM097 in PDX models are provided below.

Protocol 1: Establishment and Maintenance of Patient-Derived Xenograft (PDX) Models

pdx_establishment_workflow Patient Tumor Tissue Patient Tumor Tissue Implantation in Immunocompromised Mice Implantation in Immunocompromised Mice Patient Tumor Tissue->Implantation in Immunocompromised Mice Surgical Resection Tumor Engraftment & Growth (P0) Tumor Engraftment & Growth (P0) Implantation in Immunocompromised Mice->Tumor Engraftment & Growth (P0) Subcutaneous Tumor Harvest & Passaging (P1, P2...) Tumor Harvest & Passaging (P1, P2...) Tumor Engraftment & Growth (P0)->Tumor Harvest & Passaging (P1, P2...) Expansion Cryopreservation Cryopreservation Tumor Harvest & Passaging (P1, P2...)->Cryopreservation Biobanking Experimental Cohorts Experimental Cohorts Tumor Harvest & Passaging (P1, P2...)->Experimental Cohorts Allocation for Studies

Figure 2: Workflow for PDX Model Establishment and Maintenance.

Materials:

  • Fresh patient tumor tissue, collected under sterile conditions

  • Immunocompromised mice (e.g., NOD/SCID gamma (NSG) mice)

  • Surgical tools (scalpels, forceps)

  • Growth media (e.g., DMEM/F-12) with antibiotics

  • Matrigel (optional)

  • Cryopreservation medium (e.g., FBS with 10% DMSO)

Procedure:

  • Tissue Collection and Preparation:

    • Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium.

    • In a sterile biosafety cabinet, wash the tissue with cold phosphate-buffered saline (PBS) containing antibiotics.

    • Mechanically dissect the tissue into small fragments (approximately 2-3 mm³).

  • Implantation (P0 Generation):

    • Anesthetize the recipient mouse.

    • Make a small incision in the skin of the flank.

    • Create a subcutaneous pocket using blunt dissection.

    • Implant a single tumor fragment into the pocket. The use of Matrigel may improve engraftment rates.

    • Close the incision with surgical clips or sutures.

    • Monitor the mice for tumor growth by caliper measurements.

  • Passaging and Expansion (P1, P2, etc.):

    • When the P0 tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically excise the tumor.

    • Remove any necrotic tissue and divide the tumor into smaller fragments for subsequent implantation into new recipient mice.

    • This process can be repeated for several passages to expand the PDX line.

  • Cryopreservation and Biobanking:

    • Tumor fragments from each passage should be cryopreserved for long-term storage and future use.

    • Place tumor fragments in cryovials with cryopreservation medium.

    • Freeze the vials slowly to -80°C before transferring to liquid nitrogen.

Protocol 2: In Vivo Efficacy Study of NVP-CGM097 in PDX Models

in_vivo_efficacy_workflow PDX Tumor-Bearing Mice PDX Tumor-Bearing Mice Randomization Randomization PDX Tumor-Bearing Mice->Randomization Tumor Volume ~100-200 mm³ Vehicle Control Group Vehicle Control Group Randomization->Vehicle Control Group NVP-CGM097 Treatment Group NVP-CGM097 Treatment Group Randomization->NVP-CGM097 Treatment Group Tumor Volume Monitoring Tumor Volume Monitoring Vehicle Control Group->Tumor Volume Monitoring Oral Gavage NVP-CGM097 Treatment Group->Tumor Volume Monitoring Oral Gavage Endpoint Analysis Endpoint Analysis Tumor Volume Monitoring->Endpoint Analysis Tumor Growth Inhibition Calculation Tumor Growth Inhibition Calculation Endpoint Analysis->Tumor Growth Inhibition Calculation Biomarker Analysis (Tumor/Blood) Biomarker Analysis (Tumor/Blood) Endpoint Analysis->Biomarker Analysis (Tumor/Blood)

Figure 3: Experimental Workflow for an In Vivo Efficacy Study.

Materials:

  • PDX tumor-bearing mice with established tumors (e.g., 100-200 mm³)

  • This compound

  • Vehicle for formulation (e.g., 0.5% hydroxypropyl methylcellulose)

  • Oral gavage needles

  • Calipers for tumor measurement

Procedure:

  • Animal Grouping and Randomization:

    • Once tumors in the PDX-bearing mice reach the desired size, randomize the animals into treatment and control groups.

  • NVP-CGM097 Formulation and Administration:

    • Prepare a fresh formulation of this compound in the appropriate vehicle. A common formulation is a suspension in 0.5% hydroxypropyl methylcellulose in water.

    • Administer NVP-CGM097 or vehicle to the respective groups via oral gavage. Dosing schedules can vary, but a daily or three times a week (3qw) schedule has been used in preclinical and clinical studies.

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health throughout the study.

  • Endpoint and Data Analysis:

    • The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.

    • Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • For hematological malignancy models, overall survival is a key endpoint.

Protocol 3: Pharmacodynamic Biomarker Analysis

Materials:

  • Tumor tissue and blood samples from treated and control mice

  • Formalin and paraffin for tissue fixation and embedding

  • Antibodies for immunohistochemistry (e.g., anti-p21, anti-GDF-15)

  • RNA extraction and qRT-PCR reagents

  • ELISA kits for plasma biomarker quantification

Procedure:

  • Sample Collection:

    • At the study endpoint, collect tumor tissue and blood samples.

    • Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC).

    • Snap-freeze another portion of the tumor in liquid nitrogen for molecular analysis (RNA/protein).

    • Collect blood via cardiac puncture into EDTA tubes and process to obtain plasma.

  • Immunohistochemistry (IHC) for p21:

    • Embed formalin-fixed tissues in paraffin and section.

    • Perform antigen retrieval on the tissue sections.

    • Incubate with a primary antibody against p21.

    • Use a secondary antibody and a detection system to visualize p21 expression.

    • Quantify the percentage of p21-positive cells.

  • qRT-PCR for p21 mRNA:

    • Extract total RNA from snap-frozen tumor tissue.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR using primers specific for human CDKN1A (p21) and a housekeeping gene.

    • Analyze the relative gene expression levels.

  • ELISA for Plasma GDF-15:

    • Use a commercially available ELISA kit to measure the concentration of GDF-15 in the plasma samples according to the manufacturer's instructions.

Conclusion

The use of NVP-CGM097 in patient-derived xenograft models provides a robust platform for preclinical evaluation of its antitumor activity and for the investigation of its mechanism of action in a system that closely mirrors human cancer. The data from B-ALL PDX models demonstrates the potent efficacy of NVP-CGM097 in TP53 wild-type hematological malignancies. While detailed quantitative data in solid tumor PDX models is less available in published literature, the established protocols for PDX studies and pharmacodynamic biomarker analysis provide a clear framework for conducting such investigations. These studies are critical for advancing our understanding of NVP-CGM097 and for guiding its clinical development in various cancer types. Further research using well-characterized solid tumor PDX models will be invaluable in identifying patient populations most likely to benefit from this targeted therapy.

References

Troubleshooting & Optimization

NVP-CGM097 sulfate solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for NVP-CGM097 sulfate, a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. This resource is designed to assist researchers in overcoming common challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is NVP-CGM097 and what is its mechanism of action?

NVP-CGM097 is a small molecule inhibitor that targets the murine double minute 2 (MDM2) homolog protein.[1][2] In many cancers with wild-type p53, the tumor suppressor function of p53 is inhibited by its negative regulator, MDM2.[1] NVP-CGM097 binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction.[1] This leads to the stabilization and activation of p53, resulting in the transcriptional activation of p53 target genes, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells.[1][3]

Q2: What are the key considerations for preparing this compound solutions?

This compound has distinct solubility characteristics that are crucial for experimental success. It is highly soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. To avoid precipitation, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%.

Q3: How should this compound be stored?

For long-term stability, this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for extended periods. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Possible Causes:

  • Low Aqueous Solubility: NVP-CGM097 is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.

  • High Final Concentration: The desired final concentration in the media may exceed its solubility limit.

  • "Solvent Shock": Rapid dilution of a concentrated DMSO stock into the aqueous media can cause the compound to precipitate.

  • Media Components: Interactions with components in the culture medium, such as salts and proteins, can sometimes lead to precipitation.

  • Temperature and pH: Fluctuations in temperature or the pH of the media can affect compound solubility.

Solutions:

  • Optimize Solvent Concentration: Ensure the final DMSO concentration in your cell culture medium is as low as possible, ideally below 0.5%.

  • Serial Dilutions: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution in a small volume of serum-free media, mix gently, and then add this to the final volume of complete media.

  • Warm the Media: Pre-warming the cell culture media to 37°C before adding the this compound solution can aid in solubility.

  • Check for Media Evaporation: Ensure proper humidification in the incubator to prevent the medium from concentrating, which can lead to precipitation.

  • Serum Concentration: The presence of serum can sometimes help to solubilize hydrophobic compounds. If working in low-serum or serum-free conditions, solubility issues may be more pronounced.

Issue 2: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT Assay)

Possible Causes:

  • Precipitation of the Compound: As discussed above, precipitation will lead to an inaccurate concentration of the active compound.

  • Cell Seeding Density: The initial number of cells seeded can significantly impact the results of a cell viability assay.

  • Incubation Time: The duration of exposure to this compound can influence the observed effect.

  • Assay-Specific Interferences: Components of the cell culture medium or the compound itself can interfere with the assay chemistry.

Solutions:

  • Ensure Complete Solubilization: Visually inspect the media for any signs of precipitation before adding it to the cells.

  • Optimize Cell Density: Perform a preliminary experiment to determine the optimal cell seeding density for your specific cell line and experimental conditions.

  • Time-Course Experiment: Conduct a time-course experiment to identify the optimal incubation time for observing the desired effect of this compound.

  • Include Proper Controls: Always include a vehicle control (media with the same final DMSO concentration without the compound) to account for any solvent effects.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
DMSOHigh
WaterLimited
EthanolData not readily available
PBS (Phosphate-Buffered Saline)Data not readily available

Note: Specific quantitative solubility data for this compound in various solvents is limited in publicly available literature. It is recommended to perform solubility tests for your specific experimental conditions.

Experimental Protocols

Protocol 1: Western Blot for p53 Activation

This protocol describes the detection of increased p53 protein levels in cells treated with this compound, a key indicator of its target engagement.[1][2]

Materials:

  • This compound

  • TP53 wild-type cancer cell line (e.g., GOT1)

  • Cell lysis buffer (e.g., M-PER™ Mammalian Protein Extraction Reagent)

  • Protease and phosphatase inhibitor cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p53, anti-p21, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 20-2,500 nM) for the desired time (e.g., 2 and 24 hours).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 2: MTT Cell Viability Assay

This protocol measures the effect of this compound on cell viability and proliferation.[4][5]

Materials:

  • This compound

  • Cancer cell line of interest

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Mandatory Visualizations

G cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_downstream Downstream Effects DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 activates transcription Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence MDM2->p53 inhibits/degrades NVP-CGM097 NVP-CGM097 NVP-CGM097->MDM2 inhibits

Caption: NVP-CGM097 inhibits MDM2, leading to p53 activation.

G cluster_prep Preparation cluster_dilution Dilution cluster_treatment Treatment NVP-CGM097 Powder NVP-CGM097 Powder Stock Solution (10 mM) Stock Solution (10 mM) NVP-CGM097 Powder->Stock Solution (10 mM) dissolve in DMSO DMSO DMSO->Stock Solution (10 mM) Working Solution Working Solution Stock Solution (10 mM)->Working Solution dilute in Cell Culture Media Cell Culture Media Cell Culture Media->Working Solution Cells in Culture Cells in Culture Working Solution->Cells in Culture add to Incubation Incubation Cells in Culture->Incubation

Caption: Workflow for preparing NVP-CGM097 for cell culture.

References

NVP-CGM097 sulfate off-target effects in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NVP-CGM097 sulfate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for NVP-CGM097?

NVP-CGM097 is a potent and highly selective inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] It binds to the p53-binding pocket of MDM2, preventing MDM2 from targeting the tumor suppressor protein p53 for degradation.[1][2] This disruption leads to the stabilization and activation of p53, resulting in cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[2][3]

Q2: Is NVP-CGM097 selective for MDM2?

Yes, NVP-CGM097 is highly selective for MDM2 over its homolog MDM4 (also known as MDMX).[1][2] It also shows high selectivity against other protein-protein interactions.[1]

Q3: What are the known off-target effects of NVP-CGM097 in cancer cells?

A significant off-target effect of NVP-CGM097 is its interaction with the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein.[4] This interaction can reverse ABCB1-mediated multidrug resistance (MDR) in cancer cells by inhibiting the efflux of chemotherapeutic drugs.[4]

Q4: How does NVP-CGM097 interact with the ABCB1 transporter?

NVP-CGM097 directly blocks the drug efflux function of the ABCB1 transporter, leading to an increased intracellular accumulation of co-administered chemotherapeutic agents.[4] Interestingly, the effect on ABCB1's ATPase activity is concentration-dependent: at low concentrations, it stimulates ATPase activity, while at higher concentrations, it becomes inhibitory.[4]

Q5: What are the common on-target toxicities observed with NVP-CGM097?

The primary on-target toxicities are hematological, with delayed-onset thrombocytopenia being a well-documented effect.[5][6] These toxicities are considered on-target because they result from the activation of p53 in normal, non-cancerous cells.[6] Other reported on-target toxicities include gastrointestinal issues like nausea, vomiting, and diarrhea.[6]

Troubleshooting Guides

Problem 1: No significant cell viability reduction is observed in my p53 wild-type cancer cell line upon NVP-CGM097 treatment.

  • Possible Cause 1: Incorrect p53 status.

    • Troubleshooting: Confirm the p53 status of your cell line through sequencing or western blot analysis for basal p53 levels. NVP-CGM097's anti-proliferative effects are dependent on functional, wild-type p53.[2][7]

  • Possible Cause 2: Suboptimal drug concentration or treatment duration.

    • Troubleshooting: Perform a dose-response experiment with a broad range of NVP-CGM097 concentrations (e.g., 0.1 nM to 10 µM) and extend the incubation time (e.g., 48, 72, 96 hours) to determine the optimal conditions for your specific cell line.[1][7]

  • Possible Cause 3: Overexpression of MDM4 (MDMX).

    • Troubleshooting: High levels of MDM4 can attenuate the p53 activation by MDM2 inhibitors.[8] Assess MDM4 expression levels in your cell line via western blot or qPCR. If MDM4 is highly expressed, consider cell lines with lower expression for initial experiments.

Problem 2: Inconsistent results in drug combination studies with chemotherapeutics.

  • Possible Cause 1: Cell line expresses high levels of the ABCB1 transporter.

    • Troubleshooting: NVP-CGM097 can reverse ABCB1-mediated multidrug resistance.[4] This can lead to synergistic or additive effects that are not directly related to p53 activation. Determine the ABCB1 expression level in your cell line. If high, be aware of this potential confounding variable.

  • Possible Cause 2: The chosen concentration of NVP-CGM097 is too high, causing its own cytotoxic effects.

    • Troubleshooting: For combination studies, use a concentration of NVP-CGM097 that causes minimal (e.g., <20%) inhibition of cell proliferation on its own.[4] This allows for a clearer assessment of the synergistic or additive effects of the combination.

Quantitative Data Summary

Table 1: In Vitro Potency of NVP-CGM097

ParameterTargetValueAssayReference
Ki hMDM21.3 nMTR-FRET[1][3]
IC50 p53:MDM2 Interaction1.7 nMTR-FRET[2]
IC50 p53:MDM4 Interaction2000 nMTR-FRET[2]

Table 2: Cellular Growth Inhibition (GI50) of NVP-CGM097 in Cancer Cell Lines

Cell Linep53 StatusGI50 (µM)Reference
SJSA-1 Wild-type0.08 ± 0.01[2]
HCT-116 Wild-type0.29 ± 0.05[2]
PC-3 Null4.6 ± 0.5[2]
HCT-116 p53-/- Null>10[2]

Experimental Protocols

1. Cell Viability Assay (MTT-based)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

2. Western Blot for p53 and p21 Induction

  • Cell Lysis: Plate cells and treat with NVP-CGM097 or vehicle control for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Drug Accumulation Assay (using a fluorescent substrate like Rhodamine 123)

  • Cell Seeding: Seed cells with known high and low ABCB1 expression in a 24-well plate.

  • Pre-incubation: Pre-incubate the cells with NVP-CGM097 (e.g., 1 µM and 3 µM) or a known ABCB1 inhibitor (e.g., verapamil) for 1 hour at 37°C.[4]

  • Substrate Addition: Add a fluorescent ABCB1 substrate (e.g., Rhodamine 123) to each well and incubate for another 1-2 hours.

  • Cell Lysis and Fluorescence Measurement: Wash the cells with ice-cold PBS to remove extracellular dye. Lyse the cells and measure the intracellular fluorescence using a fluorometer.

  • Data Analysis: Compare the fluorescence intensity in NVP-CGM097-treated cells to the vehicle control. An increase in fluorescence indicates inhibition of ABCB1-mediated efflux.

Visualizations

On_Target_Pathway NVP-CGM097 NVP-CGM097 MDM2 MDM2 NVP-CGM097->MDM2 Inhibits p53 p53 MDM2->p53 Targets for Degradation Degradation Degradation p53->Degradation Activation Activation CellResponse Cell Cycle Arrest Apoptosis Senescence p53->CellResponse Induces

Caption: On-target signaling pathway of NVP-CGM097.

Off_Target_Mechanism cluster_cell Cancer Cell ABCB1 ABCB1 Transporter Chemo_in Intracellular Chemotherapy Chemo_out Extracellular Chemotherapy ABCB1->Chemo_out Efflux Chemo_out->ABCB1 NVP-CGM097 NVP-CGM097 NVP-CGM097->ABCB1 Inhibits

Caption: Off-target mechanism of NVP-CGM097 on the ABCB1 transporter.

Troubleshooting_Workflow Start No/Low Efficacy Observed Check_p53 p53 wild-type? Start->Check_p53 Confirm_p53 Confirm p53 status (Sequencing/WB) Check_p53->Confirm_p53 No Optimize_Dose Dose/Time Optimized? Check_p53->Optimize_Dose Yes Dose_Response Perform Dose-Response & Time-Course Assay Optimize_Dose->Dose_Response No Check_MDM4 MDM4 low? Optimize_Dose->Check_MDM4 Yes Measure_MDM4 Measure MDM4 expression (WB/qPCR) Check_MDM4->Measure_MDM4 No Success Efficacy Observed Check_MDM4->Success Yes

References

Technical Support Center: Optimizing NVP-CGM097 Sulfate for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing NVP-CGM097 sulfate to induce apoptosis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research.

Troubleshooting Guides

This section addresses common issues encountered during the optimization of this compound concentration for apoptosis induction.

Issue Possible Cause Suggested Solution
Low or No Apoptosis Induction Suboptimal NVP-CGM097 Concentration: The concentration used may be too low to effectively inhibit MDM2 and activate p53-mediated apoptosis in your specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for apoptosis induction. Refer to the Experimental Protocols section for a detailed methodology.
Incorrect Incubation Time: The duration of treatment may be too short or too long. Apoptosis is a dynamic process, and the peak of apoptosis can vary between cell lines.Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) at a predetermined optimal concentration to identify the ideal incubation period for observing maximal apoptosis.
p53-Mutant or Null Cell Line: NVP-CGM097's primary mechanism of inducing apoptosis is dependent on wild-type p53.[1]Verify the p53 status of your cell line. NVP-CGM097 is expected to have minimal apoptotic effects in p53-mutant or null cells.[1]
Drug Inactivity: Improper storage or handling of the this compound may have led to its degradation.Ensure this compound is stored as recommended by the manufacturer (typically at -20°C). Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment.
High Cell Death in Control Group Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be toxic to the cells.Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1%). Include a vehicle-only control in all experiments.
Suboptimal Cell Culture Conditions: High cell density, nutrient deprivation, or contamination can lead to spontaneous apoptosis.Maintain a healthy cell culture environment with optimal seeding density and regular media changes. Routinely check for contamination.
Inconsistent Results Between Experiments Variability in Cell Passage Number: Cellular responses can change with increasing passage numbers.Use cells within a consistent and low passage number range for all experiments.
Inconsistent Seeding Density: The initial number of cells can influence the response to the drug.Ensure precise and consistent cell seeding densities across all wells and experiments.
Pipetting Errors: Inaccurate pipetting can lead to variations in drug concentration.Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy.
High Background in Apoptosis Assay Excessive Reagent Concentration: Using too much fluorescently labeled reagent (e.g., Annexin V) can cause non-specific binding.Titrate the apoptosis detection reagents to determine the optimal concentration for your cell type.
Inadequate Washing: Insufficient washing after staining can leave residual unbound reagents.Follow the recommended washing steps in the apoptosis assay protocol meticulously.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of NVP-CGM097?

A1: NVP-CGM097 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1] By binding to MDM2, it blocks the E3 ubiquitin ligase activity of MDM2, which normally targets the tumor suppressor protein p53 for proteasomal degradation.[2] This inhibition leads to the stabilization and activation of p53, resulting in the transcriptional activation of p53 target genes that induce cell cycle arrest and apoptosis in cells with wild-type p53.[1][3]

Q2: What is a recommended starting concentration range for NVP-CGM097 to induce apoptosis?

A2: Based on published data, a broad starting range of 0.1 µM to 50 µM is recommended for initial dose-response studies. The optimal concentration is highly cell-line dependent. For example, in GOT1 neuroendocrine tumor cells, a significant decline in cell viability was observed with concentrations ranging from 100 nM to 2,500 nM after 96 hours.[4] In other cell lines, IC50 values for cytotoxicity have been reported to be in the micromolar range.[5] It is crucial to determine the optimal concentration for your specific experimental system.

Q3: How long should I incubate my cells with NVP-CGM097 to observe apoptosis?

A3: The optimal incubation time can vary. Studies have shown effects on cell viability and p53 pathway activation at time points ranging from 24 to 144 hours.[6] We recommend performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the peak apoptotic response for your cell line at a predetermined optimal concentration.

Q4: Will NVP-CGM097 work in cell lines with mutated or deleted p53?

A4: NVP-CGM097 is significantly less effective at inducing apoptosis in cell lines with mutated or null p53, as its primary mechanism of action is the activation of wild-type p53.[1][4]

Q5: Are there any known off-target effects of NVP-CGM097?

A5: While NVP-CGM097 is a highly selective inhibitor of the MDM2-p53 interaction, high concentrations may lead to off-target effects. One study noted that at high concentrations, NVP-CGM097 could inhibit ABCB1-associated ATPase activity, whereas at low concentrations it could activate it.[5] It is always advisable to use the lowest effective concentration to minimize potential off-target effects.

Data Presentation

Table 1: NVP-CGM097 Cytotoxicity (IC50) in Various Cell Lines after 72-hour Incubation

Cell LineDescriptionIC50 (µM)
KB-3-1Human cervical carcinoma44.03[5]
KB-C2Multidrug-resistant cervical carcinoma45.54[5]
SW620Human colorectal adenocarcinoma25.20[5]
SW620/Ad300Multidrug-resistant colorectal adenocarcinoma17.05[5]
HEK293/pcDNA3.1Human embryonic kidney14.36[5]
HEK293/ABCB1ABCB1-overexpressing human embryonic kidney14.57[5]
GOT1Human midgut neuroendocrine tumor (p53 wild-type)1.84 (at 144h)[6]

Note: The IC50 values above refer to cell viability. The optimal concentration for apoptosis induction should be determined experimentally and may differ.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of NVP-CGM097 for Apoptosis Induction

This protocol outlines a method to determine the optimal concentration of NVP-CGM097 for inducing apoptosis in a specific cell line using a cell viability assay as an initial screen, followed by an apoptosis assay.

Materials:

  • This compound

  • Cell line of interest (with confirmed wild-type p53)

  • Complete cell culture medium

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, resazurin)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

  • DMSO (for stock solution)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete cell culture medium to achieve a final concentration range of 0.1 µM to 50 µM. Include a vehicle-only control (DMSO at the highest concentration used for the drug dilutions).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of NVP-CGM097.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's protocol to determine the IC50 for cytotoxicity.

  • Apoptosis Assay: Based on the cell viability results, select a range of concentrations around the IC50 value (and lower) to test for apoptosis induction. Seed cells in a larger format (e.g., 6-well plates) and treat with the selected concentrations for the desired time.

  • Sample Preparation for Flow Cytometry: Harvest the cells (including any floating cells in the supernatant) and stain with an apoptosis detection kit (e.g., Annexin V/PI) following the manufacturer's instructions.

  • Data Analysis: Analyze the samples by flow cytometry to quantify the percentage of apoptotic cells (early and late). The optimal concentration will be the one that induces a significant level of apoptosis with an acceptable level of necrosis.

Protocol 2: Time-Course Analysis of NVP-CGM097-Induced Apoptosis

This protocol is designed to determine the optimal incubation time for observing maximum apoptosis induction.

Procedure:

  • Cell Seeding and Treatment: Seed cells in multiple plates (or wells) and treat them with the predetermined optimal concentration of NVP-CGM097 and a vehicle control.

  • Time-Point Collection: At various time points (e.g., 12, 24, 48, 72 hours), harvest the cells from one set of treated and control wells.

  • Apoptosis Assay: Stain the collected cells with an apoptosis detection kit and analyze by flow cytometry.

  • Data Analysis: Plot the percentage of apoptotic cells against time to identify the time point at which the apoptotic response is maximal.

Mandatory Visualization

NVP_CGM097_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NVP-CGM097 NVP-CGM097 MDM2 MDM2 NVP-CGM097->MDM2 Inhibits p53_cyto p53 MDM2->p53_cyto Ubiquitination Proteasome Proteasome p53_cyto->Proteasome Degradation p53_nuc p53 p53_cyto->p53_nuc Translocation p21 p21 p53_nuc->p21 Activates Transcription PUMA PUMA p53_nuc->PUMA Activates Transcription BAX BAX p53_nuc->BAX Activates Transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis BAX->Apoptosis

Caption: NVP-CGM097 Signaling Pathway for Apoptosis Induction.

Experimental_Workflow start Start: Select p53 wild-type cell line dose_response 1. Dose-Response Experiment (0.1 µM - 50 µM NVP-CGM097) start->dose_response viability_assay 2. Cell Viability Assay (e.g., MTT) Determine IC50 for cytotoxicity dose_response->viability_assay select_conc 3. Select Concentrations for Apoptosis Assay (around and below IC50) viability_assay->select_conc time_course 4. Time-Course Experiment (e.g., 12, 24, 48, 72h) select_conc->time_course apoptosis_assay 5. Apoptosis Assay (e.g., Annexin V/PI) Quantify apoptotic cells time_course->apoptosis_assay analyze 6. Analyze Data Determine optimal concentration and time apoptosis_assay->analyze end End: Optimized Protocol analyze->end

Caption: Experimental Workflow for Optimizing NVP-CGM097 Concentration.

Troubleshooting_Tree start Low/No Apoptosis? p53_status Is cell line p53 wild-type? start->p53_status Start Here conc_time Have concentration and time been optimized? p53_status->conc_time Yes solution1 Use a p53 wild-type cell line. p53_status->solution1 No drug_activity Is the drug active? conc_time->drug_activity Yes solution2 Perform dose-response and time-course experiments. conc_time->solution2 No solution3 Check drug storage and prepare fresh stock. drug_activity->solution3 No ok Problem Solved drug_activity->ok Yes solution1->start solution2->start solution3->start

Caption: Troubleshooting Decision Tree for Low Apoptosis Induction.

References

Technical Support Center: Troubleshooting NVP-CGM097 Sulfate Resistance in p53 Wild-Type Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance to NVP-CGM097 sulfate in p53 wild-type (p53-wt) cells. All information is presented in a user-friendly question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and explanatory diagrams.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: NVP-CGM097 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] In p53-wt cancer cells, MDM2 (murine double minute 2 homolog) is often overexpressed and acts as a primary negative regulator of the p53 tumor suppressor.[2] MDM2 binds to p53, promoting its ubiquitination and subsequent proteasomal degradation.[2] NVP-CGM097 competitively binds to the p53-binding pocket of MDM2, thereby preventing the MDM2-p53 interaction. This leads to the stabilization and activation of p53, resulting in the transcriptional upregulation of p53 target genes, which in turn can induce cell cycle arrest, apoptosis, and senescence.[1][3]

Q2: My p53-wt cancer cells are showing reduced sensitivity to NVP-CGM097. What are the potential resistance mechanisms?

A2: While the acquisition of p53 mutations is a common mechanism of resistance to MDM2 inhibitors, several p53-independent mechanisms can also lead to reduced sensitivity to NVP-CGM097 in p53-wt cells. These include:

  • Upregulation of the MDM2 Negative Feedback Loop: p53 activation by NVP-CGM097 can lead to the transcriptional upregulation of MDM2 itself, as MDM2 is a p53 target gene. This creates a negative feedback loop that can dampen the effect of the inhibitor over time.

  • Overexpression of the ABCB1 Transporter: Increased expression of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein, can lead to multidrug resistance by actively effluxing NVP-CGM097 from the cell, thereby reducing its intracellular concentration and target engagement.[4]

Q3: How can I determine if my cells have developed resistance due to the p53-MDM2 feedback loop?

A3: You can investigate this by performing a time-course experiment and analyzing protein levels via Western blot. After treating your p53-wt cells with NVP-CGM097, you would expect to see an initial increase in p53 levels, followed by a subsequent increase in MDM2 protein levels. If the MDM2 levels become significantly elevated over time, it may be indicative of a robust feedback loop contributing to reduced drug efficacy.

Q4: What experimental evidence suggests that ABCB1 overexpression is a relevant resistance mechanism for NVP-CGM097?

A4: Studies have shown that NVP-CGM097 can reverse ABCB1-mediated multidrug resistance by directly inhibiting the efflux function of the transporter.[4] In cells overexpressing ABCB1, co-administration of NVP-CGM097 with known ABCB1 substrates (like paclitaxel or doxorubicin) leads to increased intracellular accumulation of these drugs and restores their cytotoxic effects.[4] This indicates that NVP-CGM097 itself can be a substrate and/or inhibitor of ABCB1.

Troubleshooting Guides

Problem 1: Decreased Cell Death or Growth Inhibition in p53-wt Cells Upon NVP-CGM097 Treatment

Possible Cause: Upregulation of the p53-MDM2 negative feedback loop.

Troubleshooting Steps:

  • Confirm p53 Activation: Perform a Western blot to verify the upregulation of p53 and its downstream target, p21, after a short-term (e.g., 6-24 hours) treatment with NVP-CGM097.

  • Monitor MDM2 Levels: Conduct a time-course experiment (e.g., 24, 48, 72 hours) and analyze MDM2 protein levels by Western blot. A significant increase in MDM2 expression over time may indicate a strong feedback response.

  • Consider Combination Therapy: Explore co-treatment with agents that can circumvent this feedback loop. For example, combining NVP-CGM097 with chemotherapy or other targeted agents may enhance the apoptotic response.

Problem 2: Cells Exhibit Broad Resistance to NVP-CGM097 and Other Chemotherapeutic Agents

Possible Cause: Overexpression of the ABCB1 multidrug resistance transporter.

Troubleshooting Steps:

  • Assess ABCB1 Expression: Use Western blot or flow cytometry to determine the protein expression level of ABCB1 in your cells compared to a sensitive parental cell line.

  • Perform a Drug Efflux Assay: Utilize a fluorescent substrate of ABCB1 (e.g., rhodamine 123) to measure the efflux activity in your cells. Increased efflux compared to sensitive cells would suggest a functional ABCB1-mediated resistance.

  • Test for Re-sensitization: Treat your resistant cells with a known ABCB1 inhibitor (e.g., verapamil) in combination with NVP-CGM097. A restoration of sensitivity to NVP-CGM097 would confirm the role of ABCB1 in the observed resistance. NVP-CGM097 itself has been shown to inhibit ABCB1 function, so careful dose-response experiments are crucial.[4]

Quantitative Data

Table 1: IC50 Values of NVP-CGM097 in p53 Wild-Type and Mutant Cell Lines

Cell Linep53 StatusIC50 (nM)Reference
HCT-116Wild-Type454[3]
HCT-116 p53-/-Null15,983[3]
GOT1Wild-TypeSensitive[5]
BON1MutantResistant[5]
NCI-H727MutantResistant[5]

Table 2: Reversal of ABCB1-Mediated Multidrug Resistance by NVP-CGM097

Cell LineTreatmentIC50 of Doxorubicin (µM)Fold ReversalReference
KB-3-1 (Parental)Doxorubicin alone0.011-[4]
KB-C2 (ABCB1-overexpressing)Doxorubicin alone1.575-[4]
KB-C2 (ABCB1-overexpressing)Doxorubicin + 1 µM NVP-CGM0970.2326.8[4]
KB-C2 (ABCB1-overexpressing)Doxorubicin + 3 µM NVP-CGM0970.08917.7[4]
Cell LineTreatmentIC50 of Paclitaxel (µM)Fold ReversalReference
KB-3-1 (Parental)Paclitaxel alone0.003-[4]
KB-C2 (ABCB1-overexpressing)Paclitaxel alone0.451-[4]
KB-C2 (ABCB1-overexpressing)Paclitaxel + 1 µM NVP-CGM0970.0627.3[4]
KB-C2 (ABCB1-overexpressing)Paclitaxel + 3 µM NVP-CGM0970.02518.0[4]

Signaling Pathway and Experimental Workflow Diagrams

NVP_CGM097_Mechanism_of_Action cluster_0 Normal State (p53-wt cell) cluster_1 NVP-CGM097 Treatment MDM2_n MDM2 p53_n p53 MDM2_n->p53_n Ubiquitination p53_n->MDM2_n Binding Proteasome_n Proteasome p53_n->Proteasome_n Degradation NVP_CGM097 NVP-CGM097 MDM2_t MDM2 NVP_CGM097->MDM2_t Inhibition p53_t p53 (stabilized) MDM2_t->p53_t Interaction Blocked p21 p21 p53_t->p21 Transcriptional Activation Apoptosis Apoptosis p53_t->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: Mechanism of action of NVP-CGM097 in p53 wild-type cells.

Resistance_Mechanisms cluster_0 NVP-CGM097 Action & Resistance cluster_1 Resistance Mechanisms NVP_CGM097 NVP-CGM097 p53_MDM2_interaction p53-MDM2 Interaction NVP_CGM097->p53_MDM2_interaction Inhibits p53_activation p53 Activation p53_MDM2_interaction->p53_activation Leads to Cell_Death Cell Death p53_activation->Cell_Death Feedback_Loop p53-MDM2 Feedback Loop Feedback_Loop->p53_activation Dampens ABCB1 ABCB1 Efflux Pump ABCB1->NVP_CGM097 Efflux

Caption: Overview of resistance mechanisms to NVP-CGM097.

Experimental_Workflow start p53-wt cells with suspected NVP-CGM097 resistance cell_viability Cell Viability Assay (MTT/XTT) start->cell_viability western_blot Western Blot Analysis (p53, p21, MDM2, ABCB1) cell_viability->western_blot efflux_assay Drug Efflux Assay (Rhodamine 123) cell_viability->efflux_assay If broad resistance is suspected co_ip Co-Immunoprecipitation (p53-MDM2) western_blot->co_ip flow_cytometry Flow Cytometry (Cell Cycle Analysis) western_blot->flow_cytometry data_analysis Data Analysis and Mechanism Determination co_ip->data_analysis flow_cytometry->data_analysis efflux_assay->data_analysis

Caption: Experimental workflow for investigating NVP-CGM097 resistance.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of NVP-CGM097 and calculate the IC50 value.

Materials:

  • p53-wt cancer cell lines (sensitive and potentially resistant)

  • 96-well cell culture plates

  • Complete growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of NVP-CGM097 in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the NVP-CGM097 dilutions (and a vehicle control, e.g., DMSO).

  • Incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for p53, p21, MDM2, and ABCB1

Objective: To analyze the protein expression levels of key markers involved in the p53 pathway and drug resistance.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-ABCB1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Treat cells with NVP-CGM097 at the desired concentrations and time points.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Co-Immunoprecipitation (Co-IP) of p53 and MDM2

Objective: To assess the in-cell interaction between p53 and MDM2 following NVP-CGM097 treatment.

Materials:

  • Cell lysates from treated and untreated cells

  • Non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease and phosphatase inhibitors

  • Protein A/G agarose beads

  • Anti-p53 or anti-MDM2 antibody for immunoprecipitation

  • IgG control antibody

  • Western blot reagents (as listed above)

Procedure:

  • Treat cells with NVP-CGM097 or a vehicle control.

  • Lyse the cells in non-denaturing lysis buffer.

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody (or IgG control) overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Wash the beads several times with lysis buffer.

  • Elute the protein complexes from the beads by boiling in Laemmli buffer.

  • Analyze the eluted proteins by Western blot using antibodies against p53 and MDM2. A decrease in the co-precipitated protein in the NVP-CGM097-treated sample indicates disruption of the interaction.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of NVP-CGM097 on cell cycle distribution.

Materials:

  • Cells treated with NVP-CGM097

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with NVP-CGM097 for the desired time (e.g., 24, 48 hours).

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software (e.g., FlowJo) to model the cell cycle phases (G1, S, G2/M) based on DNA content. An accumulation of cells in G1 or G2/M phases is indicative of cell cycle arrest.

References

Mitigating NVP-CGM097 sulfate-induced hematologic toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating hematologic toxicity associated with the MDM2 inhibitor, NVP-CGM097 sulfate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: NVP-CGM097 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] In cancer cells with wild-type p53, MDM2 can be overexpressed, leading to the degradation of the p53 tumor suppressor. NVP-CGM097 binds to MDM2, preventing it from targeting p53 for degradation. This leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells.

Q2: What are the most common hematologic toxicities observed with this compound?

A2: The most frequently reported treatment-related grade 3/4 adverse events are hematologic.[2][3] Delayed-onset thrombocytopenia (a decrease in platelet count) is a well-recognized "on-target" effect of MDM2 inhibitors like NVP-CGM097.[2][3] Neutropenia (a decrease in neutrophil count) can also occur.

Q3: Why does NVP-CGM097 cause hematologic toxicity?

A3: The hematologic toxicity of NVP-CGM097 is considered an "on-target" effect. The p53 pathway, which is activated by NVP-CGM097, plays a role in regulating the development of blood cells. Activation of p53 in hematopoietic stem and progenitor cells can lead to decreased production of platelets and neutrophils.

Q4: Can hematologic toxicity be predicted?

A4: Yes, to some extent. The biomarker Growth Differentiation Factor 15 (GDF-15), a downstream target of p53, can be used to predict which patients are at a higher risk of developing thrombocytopenia.[2][3] A significant increase in serum GDF-15 levels after initial NVP-CGM097 administration may indicate a higher likelihood of subsequent platelet count decline.

Troubleshooting Guides

Issue: Unexpectedly Severe or Rapid Onset of Thrombocytopenia/Neutropenia
Potential Cause Troubleshooting Steps
High Individual Sensitivity: Patients can have varying sensitivities to NVP-CGM097.1. Immediately halt dosing. 2. Monitor complete blood counts (CBCs) with differentials daily until recovery.3. Once platelet and neutrophil counts have recovered to Grade 1 or baseline, consider re-initiating treatment at a reduced dose (see Table 1).4. If toxicity recurs at the lower dose, consider switching to an intermittent dosing schedule (see Table 2).
Drug-Drug Interactions: Concomitant medications may exacerbate myelosuppression.1. Review all co-administered drugs for known myelosuppressive effects.2. If possible, substitute or discontinue non-essential medications with myelosuppressive potential.
Underlying Condition: Pre-existing bone marrow compromise may not have been fully appreciated.1. Re-evaluate baseline hematologic parameters and bone marrow function.2. Consider a consultation with a hematologist.
Issue: Delayed-Onset Thrombocytopenia (Platelet drop after several cycles)
Potential Cause Troubleshooting Steps
Cumulative Toxicity: The effect of NVP-CGM097 on platelet precursors can be cumulative.1. Interrupt dosing until platelet counts recover to a safe level (e.g., ≥ 100,000/µL).2. Consider modifying the treatment schedule to an intermittent regimen (e.g., 2 weeks on, 1 week off) to allow for bone marrow recovery between cycles.[2][3]
On-Target Effect: This is a known characteristic of MDM2 inhibitors.1. Monitor platelet counts closely, especially in later treatment cycles.2. Proactively switch to an intermittent dosing schedule if a downward trend in platelet count is observed over consecutive cycles.

Data Summary

Table 1: Proposed Dose Modification Schedule for Hematologic Toxicity

Toxicity Grade (CTCAE)Platelet CountAbsolute Neutrophil Count (ANC)Recommended Action
Grade 175,000 - < 100,000/µL1,500 - < 2,000/mm³Continue treatment, increase monitoring frequency.
Grade 250,000 - < 75,000/µL1,000 - < 1,500/mm³Consider dose reduction by 25%.
Grade 325,000 - < 50,000/µL500 - < 1,000/mm³Hold treatment. Resume at a 50% reduced dose once toxicity resolves to ≤ Grade 1.
Grade 4< 25,000/µL< 500/mm³Hold treatment. Resume at a 50% reduced dose once toxicity resolves to ≤ Grade 1. Consider discontinuation if toxicity is recurrent or life-threatening.

Table 2: Investigated Dosing Schedules in Clinical Trials

Dosing ScheduleNVP-CGM097 Dose RangeKey Findings
Continuous 10-400 mg (three times weekly)Higher incidence of delayed grade 3/4 thrombocytopenia.[2][4]
Intermittent 300-700 mg (three times weekly, 2 weeks on / 1 week off)Improved management of hematologic toxicity.[2][4]

Experimental Protocols

Protocol 1: Monitoring of Hematologic Parameters
  • Baseline Assessment: Prior to initiating NVP-CGM097, perform a complete blood count (CBC) with a differential to establish baseline values for platelets, neutrophils, and other hematologic parameters.

  • During Treatment:

    • Cycles 1-2: Monitor CBC with differential twice weekly.

    • Subsequent Cycles: If hematologically stable after the first two cycles on a continuous schedule, monitoring frequency can be reduced to once weekly. For intermittent schedules, monitor at the end of the "on" period and before starting the next cycle.

  • Unscheduled Assessments: Perform additional CBCs if the patient develops any signs or symptoms of bleeding or infection.

Protocol 2: GDF-15 Biomarker Assessment for Thrombocytopenia Prediction
  • Sample Collection:

    • Collect a baseline serum sample prior to the first dose of NVP-CGM097.

    • Collect a second serum sample 24 hours after the first dose.

  • GDF-15 Measurement:

    • Measure serum GDF-15 concentrations using a validated enzyme-linked immunosorbent assay (ELISA) kit.

    • The assay should be run with an 8-point standard curve, and all samples assayed in duplicate. A coefficient of variation of less than 20% between duplicates is acceptable.[2]

  • Data Analysis:

    • Calculate the fold increase in GDF-15 at 24 hours post-dose relative to the baseline measurement.[2]

    • A higher fold increase in GDF-15 may be associated with a greater risk of developing subsequent thrombocytopenia.

  • Clinical Action:

    • For patients with a significant increase in GDF-15, consider more frequent hematologic monitoring or prophylactic adoption of an intermittent dosing schedule.

Visualizations

cluster_0 NVP-CGM097 Mechanism of Action NVP-CGM097 NVP-CGM097 MDM2 MDM2 NVP-CGM097->MDM2 inhibits p53 p53 MDM2->p53 binds to and promotes degradation of p53 degradation p53 degradation MDM2->p53 degradation p53 activation p53 activation p53->p53 activation Cell Cycle Arrest Cell Cycle Arrest p53 activation->Cell Cycle Arrest Apoptosis Apoptosis p53 activation->Apoptosis

Caption: NVP-CGM097 inhibits MDM2, leading to p53 activation.

cluster_1 Troubleshooting Hematologic Toxicity Hematologic Toxicity Observed Hematologic Toxicity Observed Grade 1 Grade 1 Hematologic Toxicity Observed->Grade 1 Evaluate Grade Grade 2 Grade 2 Hematologic Toxicity Observed->Grade 2 Evaluate Grade Grade 3/4 Grade 3/4 Hematologic Toxicity Observed->Grade 3/4 Evaluate Grade Continue & Monitor Continue & Monitor Grade 1->Continue & Monitor Consider Dose Reduction Consider Dose Reduction Grade 2->Consider Dose Reduction Hold Dose Hold Dose Grade 3/4->Hold Dose Resume at Reduced Dose Resume at Reduced Dose Hold Dose->Resume at Reduced Dose Upon recovery to <= Grade 1

Caption: Decision workflow for managing hematologic toxicity.

cluster_2 GDF-15 Biomarker Workflow Baseline Serum Sample Baseline Serum Sample Administer NVP-CGM097 Administer NVP-CGM097 Baseline Serum Sample->Administer NVP-CGM097 Measure GDF-15 (ELISA) Measure GDF-15 (ELISA) Baseline Serum Sample->Measure GDF-15 (ELISA) 24h Post-Dose Serum Sample 24h Post-Dose Serum Sample Administer NVP-CGM097->24h Post-Dose Serum Sample 24h Post-Dose Serum Sample->Measure GDF-15 (ELISA) Calculate Fold Change Calculate Fold Change Measure GDF-15 (ELISA)->Calculate Fold Change High Fold Change High Fold Change Calculate Fold Change->High Fold Change Significant Increase Low Fold Change Low Fold Change Calculate Fold Change->Low Fold Change No Significant Increase Increased Monitoring / Intermittent Dosing Increased Monitoring / Intermittent Dosing High Fold Change->Increased Monitoring / Intermittent Dosing Standard Monitoring Standard Monitoring Low Fold Change->Standard Monitoring

Caption: Workflow for using GDF-15 as a predictive biomarker.

References

NVP-CGM097 sulfate degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

NVP-CGM097 Sulfate Technical Support Center

This technical support guide provides essential information on the storage, handling, and potential degradation of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure the integrity and optimal performance of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound in its solid (powder) form is stable for extended periods when stored under the correct conditions. To ensure stability, it should be stored at -20°C.[1][2] Following these conditions, the powder is reported to be stable for up to three years.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes and store them at -80°C for up to two years or at -20°C for up to one year.[2] When preparing the solution, it is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[1]

Q3: What is the recommended solvent for preparing NVP-CGM097 for in vivo studies?

A3: For in vivo applications, a common formulation involves a multi-step process. For a 1 mL working solution, 50 μL of a 100 mg/mL DMSO stock solution is added to 400 μL of PEG300 and mixed until clear. Then, 50 μL of Tween80 is added and mixed. Finally, 500 μL of ddH₂O is added to reach the final volume. It is advised to use this mixed solution immediately to ensure the best results.[1]

Q4: Is this compound sensitive to any particular conditions that could cause degradation?

A4: The compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents, which can lead to degradation.[3] It is also important to avoid repeated freeze-thaw cycles of stock solutions, as this can inactivate the product.[2] While specific data on light and humidity sensitivity for the sulfate salt is not detailed, general best practices for handling small molecules suggest protecting them from excessive light and moisture.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced Compound Efficacy or Inconsistent Results Compound degradation due to improper storage.Ensure the compound is stored as a powder at -20°C and stock solutions are aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.[1][2]
Incomplete dissolution in solvent.Use fresh, high-quality DMSO for preparing stock solutions. Ensure the compound is fully dissolved before use.[1]
Use of an aged or improperly prepared working solution.For in vivo studies, prepare the formulation fresh before each use.[1]
Precipitation Observed in Stock Solution Exceeded solubility limit or solvent has absorbed moisture.Confirm the concentration is within the solubility limits for the chosen solvent. Use fresh, anhydrous DMSO for preparation.[1]
Stored at an inappropriate temperature.Store DMSO stock solutions at -20°C or -80°C.[2]
Variability in Cellular Assays Inconsistent final concentration of the compound.Calibrate pipettes regularly and ensure accurate dilution from the stock solution.
Cell line specific effects.Be aware that NVP-CGM097's potency can vary between different cell lines and species.[4]

Storage and Stability Data

Form Storage Temperature Reported Stability Reference
Powder-20°C3 years[1]
Stock Solution (in DMSO)-20°C1 year[2]
Stock Solution (in DMSO)-80°C2 years[2]

Experimental Protocols

Protocol for Preparation of NVP-CGM097 Stock Solution

  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure: a. Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation. b. Based on the desired stock concentration (e.g., 10 mM or 100 mg/mL), calculate the required volume of DMSO.[1] c. Add the calculated volume of fresh, anhydrous DMSO to the vial of this compound powder. d. Vortex or sonicate briefly to ensure complete dissolution. e. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. f. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[2]

Visualizations

NVP_CGM097_Mechanism_of_Action cluster_0 Normal Cellular State cluster_1 NVP-CGM097 Treatment p53 p53 MDM2 MDM2 p53->MDM2 Binding & Degradation NVP_CGM097 NVP-CGM097 MDM2_inhibited MDM2 NVP_CGM097->MDM2_inhibited Inhibits p53_active p53 (Active) p53_active->MDM2_inhibited Interaction Blocked p21 p21 p53_active->p21 Activates Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Induces experimental_workflow start Start: NVP-CGM097 Powder storage_powder Store at -20°C start->storage_powder prep_stock Prepare Stock Solution in DMSO storage_powder->prep_stock storage_stock Aliquot and Store at -80°C prep_stock->storage_stock prep_working Prepare Working Solution storage_stock->prep_working experiment Perform Experiment prep_working->experiment

References

Impact of serum concentration on NVP-CGM097 sulfate activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides researchers, scientists, and drug development professionals with guidance on the use of NVP-CGM097 sulfate, with a specific focus on understanding the impact of serum concentration on its experimental activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: NVP-CGM097 is a potent and highly selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] In cancer cells with wild-type p53, the MDM2 protein binds to p53, an essential tumor suppressor, and targets it for degradation. NVP-CGM097 binds to the p53-binding pocket of MDM2, preventing the MDM2-p53 interaction.[2] This inhibition stabilizes p53, leading to its accumulation and nuclear translocation, where it can activate downstream pathways that result in cell cycle arrest and apoptosis.[1][2]

Q2: How does serum concentration in cell culture media potentially affect the activity of NVP-CGM097?

A2: Serum contains a high concentration of proteins, with albumin being the most abundant. Many small-molecule drugs, particularly those with lipophilic properties, can bind to serum proteins. This protein binding is a reversible equilibrium, but it effectively reduces the concentration of the "free" drug that is available to enter cells and interact with its target. Consequently, a higher serum concentration in the culture medium can lead to a decrease in the apparent potency (a higher IC50 value) of NVP-CGM097. It is crucial to consider and standardize the serum concentration in your experiments to ensure reproducibility.

Q3: What are the typical concentrations of NVP-CGM097 used in in-vitro experiments?

A3: The effective concentration of NVP-CGM097 can vary significantly depending on the cell line and the experimental conditions, such as serum concentration and incubation time. However, published studies have shown activity in the nanomolar to low micromolar range. For example, in cell proliferation assays, concentrations ranging from 0.1 nM to 2500 nM have been used.[2]

Q4: In which type of cancer cell lines is NVP-CGM097 expected to be most effective?

A4: NVP-CGM097's mechanism of action relies on the reactivation of wild-type p53. Therefore, it is most effective in cancer cell lines that express wild-type p53.[3] Cell lines with mutated or null p53 are generally resistant to its anti-proliferative effects.[3]

Data Summary

Table 1: In Vitro Activity of NVP-CGM097 in Various Human Cancer Cell Lines

Assay TypeCell Linep53 StatusIC50 / GI50 (nM)Reference
GRIP p53 Translocation-Wild-Type224 ± 45[1]
Cell ProliferationHCT116Wild-Type454 ± 136[1]
Cell ProliferationSJSA-1Wild-Type (MDM2-amplified)90 ± 32[1]
Cell ProliferationHCT116 (p53-/-)Null> 10,000[1]
Cell ProliferationSAOS-2Null> 10,000[1]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values can be influenced by experimental conditions, including serum concentration.

Visualized Pathways and Workflows

cluster_0 Impact of Serum on NVP-CGM097 Activity cluster_1 Cellular Action NVP_CGM097_Total NVP-CGM097 (Total Drug in Media) NVP_CGM097_Bound Protein-Bound NVP-CGM097 (Inactive) NVP_CGM097_Total->NVP_CGM097_Bound Binding NVP_CGM097_Free Free NVP-CGM097 (Active) NVP_CGM097_Total->NVP_CGM097_Free Equilibrium Serum_Proteins Serum Proteins (e.g., Albumin) Serum_Proteins->NVP_CGM097_Bound NVP_CGM097_Bound->NVP_CGM097_Free Dissociation MDM2 MDM2 NVP_CGM097_Free->MDM2 Inhibition Cell_Membrane Cell Membrane p53 p53 MDM2->p53 Binds & targets for degradation Stabilization p53 Stabilization & Activation Degradation Proteasomal Degradation p53->Degradation Apoptosis Cell Cycle Arrest Apoptosis Stabilization->Apoptosis

Caption: Logical diagram illustrating how serum protein binding reduces the concentration of free, active NVP-CGM097 available to inhibit MDM2.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High IC50 value or reduced potency compared to published data. Serum Concentration: The concentration of serum (e.g., FBS) in your cell culture medium is higher than that used in the reference study. Higher serum levels can increase protein binding, reducing the effective concentration of NVP-CGM097.1. Review the methods section of the reference publication for the exact serum percentage used.2. Perform a dose-response experiment comparing different serum concentrations (e.g., 1%, 5%, 10%) to quantify the impact in your specific cell line.3. Consider using serum-free or low-serum media for a defined period during drug treatment, ensuring cell viability is not compromised.
Cell Line Health: The health and passage number of your cells can affect their response to drugs.1. Ensure you are using cells at a low passage number.2. Regularly check for mycoplasma contamination.3. Confirm the p53 status (wild-type) of your cell line.
Inconsistent results between experiments. Variability in Serum Lots: Different lots of serum can have varying protein compositions, which may affect the degree of drug binding.1. If possible, purchase a large batch of a single serum lot to use for an entire series of experiments.2. Qualify each new lot of serum by running a standard NVP-CGM097 dose-response curve with a control cell line.
Inconsistent Cell Seeding Density: The number of cells seeded can influence the outcome of proliferation assays.Ensure a consistent and optimized cell seeding density for all experiments.
No observable effect of NVP-CGM097 at expected concentrations. p53 Status of Cell Line: The cell line may have a mutated or null p53 gene, rendering it insensitive to MDM2 inhibition.1. Verify the p53 status of your cell line through sequencing or by checking the supplier's information.2. Include a positive control cell line known to be sensitive to NVP-CGM097 (e.g., SJSA-1).
Drug Degradation: Improper storage or handling of the this compound compound may have led to its degradation.Store the compound as recommended by the manufacturer, protected from light and moisture. Prepare fresh stock solutions regularly.

Experimental Protocols

Protocol: Determining the Impact of Serum Concentration on NVP-CGM097 IC50

This protocol describes a cell viability assay to quantify how different concentrations of Fetal Bovine Serum (FBS) affect the half-maximal inhibitory concentration (IC50) of NVP-CGM097.

1. Materials:

  • p53 wild-type cancer cell line (e.g., HCT116, SJSA-1)

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, PrestoBlue™)

  • Multimode plate reader

2. Procedure:

Day 1: Cell Seeding

  • Harvest and count cells, ensuring they are in the logarithmic growth phase.

  • Seed the cells into three 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well).

  • Incubate the plates overnight at 37°C, 5% CO2 to allow for cell attachment.

Day 2: Drug Treatment

  • Prepare a 10 mM stock solution of NVP-CGM097 in DMSO.

  • Prepare three sets of serial dilutions of NVP-CGM097 in culture medium, with each set containing a different final concentration of FBS (e.g., 1%, 5%, and 10%). The final DMSO concentration in all wells should be kept constant and low (e.g., <0.1%).

    • Example Dilution Series: 2000 nM, 1000 nM, 500 nM, 250 nM, 125 nM, 62.5 nM, 31.25 nM, 0 nM (vehicle control).

  • Carefully remove the medium from the cells and replace it with 100 µL of the prepared drug dilutions.

    • Plate 1: Drug dilutions in 1% FBS medium.

    • Plate 2: Drug dilutions in 5% FBS medium.

    • Plate 3: Drug dilutions in 10% FBS medium.

  • Incubate the plates for the desired treatment duration (e.g., 72-96 hours).

Day 5: Viability Measurement

  • Equilibrate the plates and the viability reagent to room temperature.

  • Add the viability reagent to each well according to the manufacturer's instructions.

  • Incubate as required (e.g., 10 minutes for CellTiter-Glo®, 1-2 hours for MTT).

  • Read the plate using a plate reader (luminescence for CellTiter-Glo®, absorbance for MTT).

3. Data Analysis:

  • Normalize the data for each plate to the vehicle control (0 nM drug), which represents 100% viability.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the dose-response curves for each serum concentration.

  • Determine the IC50 value from the curve for each FBS concentration.

  • Compare the IC50 values obtained at 1%, 5%, and 10% FBS to assess the impact of serum concentration.

cluster_workflow Experimental Workflow: Serum Impact on IC50 A Day 1: Seed p53-WT cells in 96-well plates B Day 2: Prepare NVP-CGM097 dilutions in media with varying FBS% (1%, 5%, 10%) A->B C Treat cells with drug dilutions B->C D Day 5: Add cell viability reagent C->D E Measure signal (luminescence/absorbance) D->E F Analyze Data: Normalize to control, fit dose-response curves E->F G Compare IC50 values for each FBS concentration F->G

Caption: Workflow for determining the effect of serum concentration on the IC50 of NVP-CGM097.

References

Technical Support Center: NVP-CGM097 Sulfate Formulation for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information, troubleshooting advice, and standardized protocols for the preparation of NVP-CGM097 sulfate formulations for use in animal research.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound?

A1: this compound is soluble in both Dimethyl Sulfoxide (DMSO) and water at a concentration of 100 mg/mL with the use of ultrasonication to aid dissolution.[1] This is a key difference from the free base form of NVP-CGM097, which is reported to be insoluble in water.

Q2: What is a recommended vehicle for oral administration of this compound in mice?

A2: While specific studies on the sulfate salt are limited, a common vehicle for the free base, which can be adapted, is a multi-component system to ensure solubility and bioavailability. A widely used formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option reported for oral administration in mice is a suspension in 0.5% Tween80 and 99.5% 0.5% carboxymethylcellulose (CMC). Given the aqueous solubility of the sulfate salt, simple aqueous solutions may also be feasible and should be tested for stability.

Q3: Can I use this compound for intravenous (IV) injection?

A3: Yes, intravenous administration is a possible route. For the free base, a formulation of N-Methyl-2-pyrrolidone (NMP) and plasma (10:90) has been used in mice. Given that this compound is water-soluble, a simple saline solution could be a viable option, but it is crucial to ensure the pH of the final solution is suitable for injection and that the formulation is sterile.

Q4: My this compound is not dissolving completely. What should I do?

A4: Ensure you are using ultrasonication, as this is recommended to achieve a concentration of 100 mg/mL in aqueous solutions or DMSO.[1] If precipitation still occurs, consider gently warming the solution. Also, verify the quality and pH of your solvent. For in vivo formulations, preparing the solution fresh before each use is highly recommended to avoid stability issues.

Q5: What are the typical administration volumes for mice?

A5: The administration volume depends on the route. For oral gavage (PO), the volume should generally not exceed 10 mL/kg. For intravenous (IV) injections via the tail vein, the volume is typically less than 0.2 mL for an adult mouse.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in Formulation - Exceeded solubility limit- Temperature change- pH of the vehicle is not optimal- Interaction between excipients- Prepare a more dilute solution.- Prepare the formulation fresh and maintain it at a stable temperature.- Check and adjust the pH of your vehicle if necessary.- Simplify your vehicle or test the compatibility of each component individually.
Animal Distress After Dosing - High concentration of DMSO or other organic solvents- Improper administration technique (e.g., esophageal damage during gavage)- High osmolality of the formulation- Minimize the percentage of organic solvents in your final formulation.- Ensure personnel are properly trained in animal handling and dosing techniques.- If possible, use isotonic saline as the final diluent.
Inconsistent Efficacy Results - Incomplete dissolution of the compound- Degradation of the compound in the formulation- Improper dosing- Use ultrasonication and visual inspection to ensure complete dissolution.- Prepare formulations fresh daily and protect from light if the compound is light-sensitive.- Verify dose calculations and ensure accurate administration volumes based on the most recent animal weights.

Quantitative Data Summary

This compound Solubility

Solvent Concentration Notes
DMSO100 mg/mLUltrasonic assistance recommended[1]
Water100 mg/mLUltrasonic assistance recommended[1]

Example In Vivo Formulations (Adapted from NVP-CGM097 free base studies)

Administration Route Species Vehicle Composition Reference
Oral (PO)Mouse, Monkey0.5% Tween80, 99.5% 0.5% CMC
Oral (PO)General10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Intravenous (IV)Mouse10% NMP, 90% Plasma
Intravenous (IV)Rat30% NMP, 70% PEG200

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (10 mg/kg in Mice)

This protocol is based on a common multi-component vehicle system.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Ultrasonic water bath

  • Vortex mixer

Procedure:

  • Calculate Required Amounts: For a 25g mouse at a 10 mg/kg dose, you will need 0.25 mg of this compound. Assuming a dosing volume of 10 mL/kg (0.25 mL per mouse), the final concentration will be 1 mg/mL.

  • Prepare the Vehicle: For 1 mL of vehicle, mix:

    • 100 µL DMSO

    • 400 µL PEG300

    • 50 µL Tween-80

    • 450 µL Saline

  • Dissolve this compound:

    • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the DMSO first and vortex to dissolve the powder.

    • Add the PEG300 and vortex until the solution is clear.

    • Add the Tween-80 and vortex again.

    • Finally, add the saline and vortex thoroughly.

  • Final Check: The final solution should be clear. If any particulates are visible, use an ultrasonic water bath for 5-10 minutes.

  • Administration: Administer to animals immediately after preparation.

Visualizations

Formulation_Workflow This compound Oral Formulation Workflow cluster_preparation Preparation Steps cluster_qc Quality Control cluster_admin Administration A 1. Weigh this compound B 2. Add DMSO & Vortex A->B C 3. Add PEG300 & Vortex B->C D 4. Add Tween-80 & Vortex C->D E 5. Add Saline & Vortex D->E F 6. Visual Inspection for Clarity E->F G 7. Ultrasonicate if Needed F->G H 8. Administer Immediately G->H p53_MDM2_Pathway NVP-CGM097 Mechanism of Action cluster_pathway p53-MDM2 Signaling p53 p53 MDM2 MDM2 p53->MDM2 Binds to Transcription p53-mediated Gene Transcription (e.g., p21, PUMA) p53->Transcription Activates MDM2->p53 Inhibits Degradation Ubiquitination & Degradation MDM2->Degradation Promotes CGM097 NVP-CGM097 Sulfate CGM097->MDM2 Inhibits Apoptosis Apoptosis & Cell Cycle Arrest Transcription->Apoptosis Leads to

References

Validation & Comparative

A Head-to-Head Comparison of NVP-CGM097 Sulfate and Nutlin-3a in p53 Activation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the reactivation of the tumor suppressor protein p53 stands as a promising strategy. Two prominent small molecule inhibitors, NVP-CGM097 sulfate and Nutlin-3a, have emerged as key players in this field. Both molecules function by inhibiting the interaction between p53 and its primary negative regulator, Mouse Double Minute 2 homolog (MDM2), thereby unleashing the tumor-suppressive functions of p53.[1][2] This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

Mechanism of Action: Disrupting the p53-MDM2 Interaction

Both NVP-CGM097 and Nutlin-3a are potent antagonists of the p53-MDM2 interaction.[1][2] They competitively bind to the p53-binding pocket on the MDM2 protein, preventing MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation.[1][2] This inhibition leads to the stabilization and accumulation of p53 in the nucleus, where it can transcriptionally activate target genes involved in cell cycle arrest, apoptosis, and senescence.[3][4]

NVP-CGM097 is a dihydroisoquinolinone derivative, while Nutlin-3a belongs to the cis-imidazoline class of compounds.[5][6] While both effectively disrupt the p53-MDM2 complex, subtle differences in their binding modes and chemical structures contribute to variations in their potency and selectivity.

dot

p53_Activation_Pathway cluster_MDM2_Inhibition MDM2 Inhibition NVP-CGM097 NVP-CGM097 MDM2 MDM2 NVP-CGM097->MDM2 inhibit Nutlin-3a Nutlin-3a Nutlin-3a->MDM2 inhibit p53 p53 MDM2->p53 degrades p53_downstream p21, PUMA, BAX, etc. p53->p53_downstream activates Cellular_Response Cell Cycle Arrest Apoptosis Senescence p53_downstream->Cellular_Response

Caption: p53 activation pathway via MDM2 inhibition.

Potency and Selectivity: A Quantitative Comparison

Experimental data from various studies highlight the high potency of both compounds. However, NVP-CGM097 generally exhibits greater potency in inhibiting the p53-MDM2 interaction compared to Nutlin-3a.

ParameterNVP-CGM097Nutlin-3aReference
hMDM2 Binding (Ki) 1.3 nM-[2]
p53-MDM2 Interaction (IC50) 1.7 nM90 nM[1][5]
Selectivity (MDM4 IC50) 2000 nM-[5]
Cellular p53 Redistribution (IC50) 0.224 µM-[5]

NVP-CGM097 demonstrates a significantly lower IC50 value for disrupting the p53-MDM2 interaction, indicating higher potency.[5] Furthermore, it exhibits high selectivity for MDM2 over its homolog MDM4 (also known as MDMX).[5]

Cellular Activity and Phenotypic Outcomes

Both NVP-CGM097 and Nutlin-3a effectively activate the p53 pathway in cancer cells with wild-type p53, leading to cell cycle arrest, apoptosis, or senescence.[4][7] The specific cellular outcome is often cell-type dependent.

Treatment of p53 wild-type cells with either compound leads to the upregulation of p53 target genes such as p21 (CDKN1A), PUMA, and BAX.[8][9] This is often accompanied by a G1 cell cycle arrest and an increase in apoptotic markers like cleaved PARP.[9][10]

Cell LineCompoundConcentrationEffectReference
GOT1 (neuroendocrine) NVP-CGM097100-2500 nMDose-dependent decrease in cell viability, increased p53 and p21[11]
SJSA-1 (osteosarcoma) NVP-CGM097Dose-dependentTumor growth inhibition in vivo[2]
U-2 OS (osteosarcoma) Nutlin-3a2-10 µMG1 cell cycle arrest and apoptosis[10]
HCT116 (colon) Nutlin-3a10 µMp53 stabilization, p21 and MDM2 induction[12]
Various p53-wt cancers NVP-CGM097-Robust p53-dependent cell cycle arrest and apoptosis[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate NVP-CGM097 and Nutlin-3a.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for p53-MDM2 Interaction

This assay quantitatively measures the disruption of the p53-MDM2 interaction in a biochemical setting.

dot

TR_FRET_Workflow cluster_reagents Reagents cluster_steps Assay Steps GST-MDM2 GST-MDM2 Mix Mix Reagents GST-MDM2->Mix Biotin-p53 peptide Biotin-p53 peptide Biotin-p53 peptide->Mix Eu-Ab Europium-labeled anti-GST Ab Eu-Ab->Mix SA-APC Streptavidin-Allophycocyanin SA-APC->Mix Inhibitor NVP-CGM097 or Nutlin-3a Inhibitor->Mix Incubate Incubate at RT Mix->Incubate Read Read TR-FRET Signal Incubate->Read

Caption: TR-FRET assay workflow.

Protocol:

  • Recombinant human MDM2 protein (amino acids 2-188) and a biotinylated p53-derived peptide are used.[13]

  • The inhibitor (NVP-CGM097 or Nutlin-3a) at various concentrations is pre-incubated with MDM2.

  • The p53 peptide is then added, followed by the addition of a Europium-labeled anti-GST antibody (to bind MDM2) and Streptavidin-Allophycocyanin (to bind the biotinylated p53 peptide).

  • The mixture is incubated to allow for binding.

  • The TR-FRET signal is measured. A decrease in the signal indicates inhibition of the p53-MDM2 interaction.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of the compounds on cell proliferation.

Protocol:

  • Cells are seeded in 96-well plates and allowed to attach overnight.[4]

  • The cells are then treated with various concentrations of NVP-CGM097, Nutlin-3a, or a vehicle control (DMSO) for a specified period (e.g., 48-96 hours).[4][11]

  • After the incubation period, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are solubilized with a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for p53 Pathway Proteins

This technique is used to detect changes in the protein levels of p53 and its downstream targets.

Protocol:

  • Cells are treated with the inhibitor or vehicle control for the desired time.

  • Total cell lysates are prepared using a suitable lysis buffer.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked and then incubated with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH).[3][11]

  • The membrane is then incubated with the appropriate HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Off-Target Effects and Other Considerations

While both molecules are highly specific for MDM2, potential off-target effects should be considered. For instance, Nutlin-3a has been reported to inhibit the function of the drug efflux pump BCRP (ABCG2), which could have implications for combination therapies.[14] NVP-CGM097 has been shown to reverse multidrug resistance mediated by the ABCB1 transporter.[15]

Furthermore, NVP-CGM097 has demonstrated species-specificity, with a stronger inhibitory effect on human MDM2 compared to its murine counterpart.[8] This is an important consideration for preclinical studies involving mouse models.

Conclusion

Both this compound and Nutlin-3a are invaluable tools for studying and targeting the p53 pathway. NVP-CGM097 emerges as a more potent and selective inhibitor of the p53-MDM2 interaction in biochemical and cellular assays. The choice between these compounds will depend on the specific experimental context, including the cell type, the desired potency, and the consideration of potential off-target effects. The provided data and protocols offer a solid foundation for researchers to design and interpret experiments aimed at reactivating p53 for therapeutic benefit.

References

A Comparative Guide to MDM2 Inhibitors: NVP-CGM097 Sulfate vs. Other Key Players

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of small molecules that inhibit the interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53 has opened a promising avenue in cancer therapy. By disrupting this interaction, MDM2 inhibitors aim to reactivate p53, thereby inducing cell cycle arrest and apoptosis in cancer cells with wild-type TP53. This guide provides an objective comparison of NVP-CGM097 sulfate with other prominent MDM2 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development decisions.

Mechanism of Action: The p53-MDM2 Axis

Under normal physiological conditions, p53 levels are kept in check by MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. This forms a negative feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[1][2][3] In many cancers, this regulation is disrupted, often through the overexpression of MDM2, leading to the functional inactivation of p53 and promoting tumor survival. MDM2 inhibitors work by binding to the p53-binding pocket of MDM2, preventing the interaction between the two proteins and thereby stabilizing and activating p53.[1][2][3]

p53_MDM2_pathway cluster_stress Cellular Stress Signals cluster_core p53-MDM2 Core Regulation cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogenic Stress Oncogenic Stress Oncogenic Stress->p53 activates MDM2 MDM2 p53->MDM2 upregulates transcription Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53 promotes degradation MDM2_inhibitor MDM2 Inhibitors (e.g., NVP-CGM097) MDM2_inhibitor->MDM2 inhibits

Caption: The p53-MDM2 signaling pathway and the mechanism of MDM2 inhibitors.

Comparative Performance of MDM2 Inhibitors

The following tables summarize key quantitative data for this compound and other well-characterized MDM2 inhibitors.

Table 1: Biochemical Potency of MDM2 Inhibitors
InhibitorTargetAssay TypeKi (nM)IC50 (nM)Reference(s)
NVP-CGM097 hMDM2TR-FRET1.31.7[4][5]
Nutlin-3a MDM2-6.4, 40, 90, 121, 14090[6][7]
RG7112 MDM2HTRF-18[8][9]
AMG 232 (Idasanutlin) MDM2-0.0459.1[10]
Siremadlin (HDM201) MDM2-pM range-[11]
Milademetan (DS-3032b) MDM2---[12][13]
Table 2: Cellular Activity of MDM2 Inhibitors in p53 Wild-Type Cancer Cell Lines
InhibitorCell LineAssay TypeIC50 (nM)Reference(s)
NVP-CGM097 HCT116Proliferation454[5]
NVP-CGM097 GOT1Viability (96h)~500[14]
Nutlin-3a MSTO-211HViability370[7]
Nutlin-3a NCI-H2052Viability500[7]
RG7112 SJSA-1MTT (5 days)300[9]
RG7112 RKOMTT (5 days)400[9]
AMG 232 (Idasanutlin) SJSA-1BrdU Proliferation9.1[15]
AMG 232 (Idasanutlin) HCT-116BrdU Proliferation10[15]
Siremadlin (HDM201) Nalm-6XTT (72h)≤ 146[16]
Milademetan (DS-3032b) SK-N-SHViability (72h)21.9[17]
Milademetan (DS-3032b) SH-SY5YViability (72h)17.7[17]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Biochemical Inhibition Assay (e.g., TR-FRET)

This assay quantifies the ability of a compound to disrupt the protein-protein interaction between MDM2 and a p53-derived peptide in a cell-free system.

TR_FRET_workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial Dilution Prepare serial dilutions of test compounds Plate Loading Add compounds, MDM2, and p53 peptide to 384-well plate Serial Dilution->Plate Loading Reagents Prepare MDM2 protein and fluorescently labeled p53 peptide Reagents->Plate Loading Incubation Incubate at room temperature Plate Loading->Incubation Measurement Measure TR-FRET signal Incubation->Measurement Calculation Calculate percent inhibition Measurement->Calculation IC50 Determination Determine IC50 value from dose-response curve Calculation->IC50 Determination

Caption: Workflow for a TR-FRET based MDM2-p53 inhibition assay.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

  • Reagent Preparation: Dilute recombinant human MDM2 protein and a fluorescently labeled peptide derived from the p53 N-terminus in assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the diluted test compounds, MDM2 protein, and the p53 peptide. Include positive (no inhibitor) and negative (no MDM2) controls.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a TR-FRET enabled microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT/XTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an MDM2 inhibitor.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the MDM2 inhibitor for a specified duration (e.g., 72 or 96 hours).[14][16]

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.[18]

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[18][19]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Western Blot Analysis for p53 and p21

This technique is used to detect the stabilization of p53 and the upregulation of its downstream target, p21, in response to MDM2 inhibitor treatment.

Protocol:

  • Cell Lysis: Treat cells with the MDM2 inhibitor for a specified time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of MDM2 inhibitors in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SJSA-1) into the flank of immunocompromised mice (e.g., nude or SCID mice).[20]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[20]

  • Treatment: Randomize the mice into treatment and control groups. Administer the MDM2 inhibitor (e.g., orally or via intraperitoneal injection) at various doses and schedules. The control group receives a vehicle.[15]

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.[20]

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers such as p21 expression by immunohistochemistry or Western blot to confirm target engagement.

  • Efficacy Evaluation: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of the compound.

Conclusion

This compound demonstrates high potency in biochemical and cellular assays, comparable to or exceeding that of other clinical-stage MDM2 inhibitors. Its efficacy, like other compounds in this class, is dependent on the p53 status of the cancer cells. The selection of an appropriate MDM2 inhibitor for further development or research will depend on a variety of factors including its specific potency against target cancer types, pharmacokinetic properties, and safety profile. This guide provides a foundational dataset and standardized protocols to aid in the comparative evaluation of these promising therapeutic agents.

References

NVP-CGM097 Sulfate: A Comparative Analysis of Efficacy in p53 Mutant vs. Wild-Type Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of NVP-CGM097 sulfate in cancer cells with differing p53 mutation status. The information presented is collated from preclinical studies to support research and development in the field of oncology, particularly for therapies targeting the p53-MDM2 pathway.

NVP-CGM097 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] Its mechanism of action is centered on the reactivation of the p53 tumor suppressor pathway, which is often inactivated in cancer cells through overexpression of MDM2.[2] By binding to MDM2, NVP-CGM097 prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53, leading to the accumulation of p53 protein, cell cycle arrest, and apoptosis in cancer cells that retain wild-type p53.[3][4][5]

Comparative Efficacy: p53 Wild-Type vs. p53 Mutant Cells

Experimental data consistently demonstrates that the efficacy of NVP-CGM097 is predominantly confined to cancer cells harboring wild-type p53. Cells with mutated or deleted p53 are largely resistant to the cytotoxic effects of NVP-CGM097.[4][6] This selectivity is a direct consequence of its mechanism of action, which relies on the presence of a functional p53 protein.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of NVP-CGM097 and a key alternative, Nutlin-3a, in various cancer cell lines with defined p53 status.

Table 1: In Vitro Efficacy of NVP-CGM097 in p53 Wild-Type vs. p53 Mutant/Null Cell Lines

Cell LineCancer Typep53 StatusNVP-CGM097 GI50/IC50 (µM)Reference
SJSA-1OsteosarcomaWild-Type (MDM2 amplified)0.35[7]
HCT-116Colorectal CarcinomaWild-Type0.454[7]
HCT-116 p53-/-Colorectal CarcinomaNull>30[8]
GOT1Neuroendocrine TumorWild-Type~0.5 (at 96h)[6][9]
BON1Neuroendocrine TumorMutantResistant[6][9]
NCI-H727Neuroendocrine TumorMutantResistant[6][9]
SW-480Colorectal CarcinomaMutantResistant[2]
Saos-2OsteosarcomaNull>10[10]

Table 2: Comparative In Vitro Efficacy of MDM2 Inhibitors

MDM2 InhibitorCell Linep53 StatusIC50 (µM)Reference
NVP-CGM097 SJSA-1Wild-Type0.35[7]
HCT-116Wild-Type0.454[7]
Nutlin-3a SJSA-1Wild-Type~1-2[5]
HCT-116Wild-Type~1-2[5]
MDA-MB-435Mutant>10[5]
SW480Mutant>10[5]
RG7112 Cancer cell lines (average of 15)Wild-Type0.18–2.2[11]
Cancer cell lines (average of 7)Mutant5.7–20.3[11]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams are provided.

experimental_workflow Experimental Workflow for Efficacy Testing cluster_treatment Treatment cluster_analysis Data Analysis p53_wt p53 Wild-Type Cells Treatment Treat with NVP-CGM097 (dose-response) p53_wt->Treatment p53_mut p53 Mutant Cells p53_mut->Treatment Proliferation Cell Proliferation Assay (WST-1) Treatment->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot (p53, p21) Treatment->WesternBlot GI50 Determine GI50/IC50 Proliferation->GI50 ApoptosisQuant Quantify Apoptosis Apoptosis->ApoptosisQuant ProteinLevels Analyze Protein Levels WesternBlot->ProteinLevels

References

Validating NVP-CGM097 Sulfate Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of NVP-CGM097 sulfate, a potent and selective inhibitor of the MDM2-p53 interaction. We present supporting experimental data, detailed protocols for key validation assays, and a comparison with alternative MDM2 inhibitors.

Introduction to this compound

NVP-CGM097 is a small molecule inhibitor that binds to the p53-binding pocket of MDM2, preventing the interaction between MDM2 and the p53 tumor suppressor protein.[1][2][3] This disruption leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4] Validating that NVP-CGM097 effectively engages its target, MDM2, within the complex cellular environment is a critical step in its preclinical and clinical development.

Comparison with Alternative MDM2 Inhibitors

NVP-CGM097 belongs to a class of drugs targeting the MDM2-p53 axis. Here, we compare its performance with other notable MDM2 inhibitors, Nutlin-3a and NVP-CFC218.

FeatureNVP-CGM097Nutlin-3aNVP-CFC218
Binding Affinity (IC50 for hMDM2) 1.7 ± 0.1 nM[2][3]90 nM[5]Potent and selective p53-HDM2 inhibitor[6]
Cellular Potency (IC50 in p53-WT cells) Varies by cell line, e.g., 1.84 µM in GOT1 cells[7]Varies by cell line, e.g., ~22 µM in MDA-MB-231 cells[5]Varies by cell line, reported between 1 and 4 µM in sensitive lines[7]
Selectivity High selectivity for MDM2 over MDM4[3]Less selective, also interacts with other proteinsSelective p53-HDM2 inhibitor[6]
Clinical Development Has entered Phase 1 clinical trials[8]Preclinical tool, not advanced to later-stage clinical trials due to poor bioavailability[1]Preclinical development

Experimental Protocols for Target Validation

Accurate validation of NVP-CGM097 target engagement requires robust and reproducible experimental methods. Below are detailed protocols for three key assays.

Western Blotting for p53 Pathway Activation

This method assesses the functional consequence of MDM2 inhibition by measuring the levels of p53 and its downstream target, p21.

Protocol:

  • Cell Culture and Treatment: Seed p53 wild-type cancer cells (e.g., HCT116, SJSA-1) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p53 (e.g., DO-1 or FL-393), p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of p53-MDM2 Interaction

This assay directly visualizes the ability of NVP-CGM097 to disrupt the binding of MDM2 to p53 in a cellular context.

Protocol:

  • Cell Treatment and Lysis: Treat p53 wild-type cells with NVP-CGM097 (e.g., 10 µM) or DMSO for 4-6 hours. Lyse the cells in a non-denaturing lysis buffer (e.g., 1% NP-40-based buffer) with protease inhibitors.

  • Pre-clearing: Incubate the cell lysates with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysates with an anti-p53 antibody (e.g., DO-1) or an isotype control IgG overnight at 4°C.

    • Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against MDM2 and p53. A decrease in the amount of co-immunoprecipitated MDM2 in the NVP-CGM097-treated sample compared to the control indicates disruption of the interaction.

Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

CETSA is a powerful biophysical method to confirm direct binding of a drug to its target protein in intact cells.[9] Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Treatment: Treat intact cells with NVP-CGM097 (e.g., 10 µM) or vehicle control for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blotting: Collect the supernatant and analyze the amount of soluble MDM2 at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the NVP-CGM097-treated samples confirms target engagement.

Visualizing the Pathways and Processes

To further clarify the mechanisms and experimental workflows, the following diagrams are provided.

p53_pathway p53 Signaling Pathway and NVP-CGM097 Action Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 activates MDM2 MDM2 p53->MDM2 upregulates p21 p21 p53->p21 activates transcription Apoptosis Apoptosis p53->Apoptosis induces Proteasomal_Degradation Proteasomal_Degradation p53->Proteasomal_Degradation targeted for MDM2->p53 binds and ubiquitinates NVP-CGM097 NVP-CGM097 NVP-CGM097->MDM2 inhibits binding to p53 Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest induces

Caption: NVP-CGM097 disrupts the p53-MDM2 negative feedback loop.

co_ip_workflow Co-Immunoprecipitation Workflow cluster_0 Cell Treatment and Lysis cluster_1 Immunoprecipitation cluster_2 Analysis Treat cells with NVP-CGM097 or DMSO Treat cells with NVP-CGM097 or DMSO Lyse cells in non-denaturing buffer Lyse cells in non-denaturing buffer Treat cells with NVP-CGM097 or DMSO->Lyse cells in non-denaturing buffer Pre-clear lysate with beads Pre-clear lysate with beads Lyse cells in non-denaturing buffer->Pre-clear lysate with beads Incubate with anti-p53 antibody Incubate with anti-p53 antibody Pre-clear lysate with beads->Incubate with anti-p53 antibody Capture with Protein A/G beads Capture with Protein A/G beads Incubate with anti-p53 antibody->Capture with Protein A/G beads Wash beads Wash beads Capture with Protein A/G beads->Wash beads Elute proteins Elute proteins Wash beads->Elute proteins Western Blot for MDM2 and p53 Western Blot for MDM2 and p53 Elute proteins->Western Blot for MDM2 and p53

Caption: Workflow for Co-IP to validate p53-MDM2 interaction disruption.

cetsa_workflow Cellular Thermal Shift Assay (CETSA) Workflow Treat cells with NVP-CGM097 or DMSO Treat cells with NVP-CGM097 or DMSO Heat cells to various temperatures Heat cells to various temperatures Treat cells with NVP-CGM097 or DMSO->Heat cells to various temperatures Lyse cells (e.g., freeze-thaw) Lyse cells (e.g., freeze-thaw) Heat cells to various temperatures->Lyse cells (e.g., freeze-thaw) Centrifuge to separate soluble and precipitated proteins Centrifuge to separate soluble and precipitated proteins Lyse cells (e.g., freeze-thaw)->Centrifuge to separate soluble and precipitated proteins Analyze soluble fraction by Western Blot for MDM2 Analyze soluble fraction by Western Blot for MDM2 Centrifuge to separate soluble and precipitated proteins->Analyze soluble fraction by Western Blot for MDM2

Caption: Key steps in the Cellular Thermal Shift Assay (CETSA) workflow.

References

Comparative Analysis of NVP-CGM097 Sulfate Cross-Reactivity with Alternative MDM2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selective MDM2 inhibitor NVP-CGM097 sulfate with other prominent MDM2 inhibitors, focusing on their cross-reactivity with other proteins. The objective is to offer a clear, data-driven perspective to aid in the selection of the most appropriate research tools and potential therapeutic agents.

NVP-CGM097 is a potent and highly selective inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] By disrupting this interaction, NVP-CGM097 stabilizes and activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1] Understanding the selectivity and potential off-target effects of NVP-CGM097 and its alternatives is crucial for interpreting experimental results and predicting potential clinical outcomes.

Comparative Selectivity Profile

The following table summarizes the binding affinity and selectivity of NVP-CGM097 and other clinical-stage MDM2 inhibitors against their primary target, MDM2, and its close homolog, MDM4.

CompoundTargetAssay TypeKi (nM)IC50 (nM)Selectivity (MDM4/MDM2 IC50 Ratio)Other Notable Selectivity Data
NVP-CGM097 hMDM2TR-FRET1.3[1]1.7[4]~1176-fold[2]No significant activity against Ras:Raf, Bcl-2:Bak, Bcl-2:Bad, Mcl-1:Bak, Mcl-1:NOXA, XIAP:BIR3, and c-IAP:BIR3 protein-protein interactions.[2]
hMDM4TR-FRET2000[4]
AMG 232 (Navtemadlin) hMDM2SPR0.045 (KD)[5]0.6[6]>16,667-foldNo inhibition of a panel of receptors at 10 µM. Only one hit (PRKD2) out of 392 non-mutated kinases at 10 µM.[6]
hMDMXHTRF>10,000[6]
SAR405838 (MI-77301) hMDM2Competitive Binding0.88[7]>11,363-foldNo appreciable binding to Bcl-2, Bcl-xL, Mcl-1, or β-catenin at 10 µM.[7]
hMDMXCompetitive Binding>10,000[7]
HDM201 (Siremadlin) hMDM2pM range affinity>10,000-fold[8]Highly selective across a broad panel of cancer cell lines.[8][9][10]
hMDM4

Note: h denotes human protein. Ki (inhibition constant) and KD (dissociation constant) are measures of binding affinity, where a lower value indicates stronger binding. IC50 is the half-maximal inhibitory concentration. The selectivity ratio is a measure of how much more potently the compound inhibits MDM2 compared to MDM4.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methods used to assess cross-reactivity, the following diagrams illustrate the p53-MDM2 signaling pathway and a typical experimental workflow for evaluating inhibitor selectivity.

p53_MDM2_pathway p53-MDM2 Signaling Pathway cluster_stress Cellular Stress cluster_cellular_response Cellular Response DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 activates transcription Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair Proteasome Proteasome p53->Proteasome degradation MDM2->p53 binds and ubiquitinates NVP_CGM097 NVP-CGM097 NVP_CGM097->MDM2 inhibits binding to p53

Caption: The p53-MDM2 signaling pathway and the mechanism of action of NVP-CGM097.

experimental_workflow Experimental Workflow for Selectivity Profiling cluster_0 Compound Preparation cluster_1 Primary Target & Homolog Screening cluster_2 Broad Panel Off-Target Screening cluster_3 Data Analysis & Interpretation Compound Synthesis Compound Synthesis Serial Dilution Serial Dilution Compound Synthesis->Serial Dilution TR-FRET Assay (MDM2/MDM4) TR-FRET Assay (MDM2/MDM4) Serial Dilution->TR-FRET Assay (MDM2/MDM4) SPR Analysis SPR Analysis Serial Dilution->SPR Analysis Kinase Panel Screen Kinase Panel Screen Serial Dilution->Kinase Panel Screen Receptor Binding Panel Receptor Binding Panel Serial Dilution->Receptor Binding Panel Other PPI Panel Other PPI Panel Serial Dilution->Other PPI Panel IC50/Ki/KD Determination IC50/Ki/KD Determination TR-FRET Assay (MDM2/MDM4)->IC50/Ki/KD Determination SPR Analysis->IC50/Ki/KD Determination Hit Identification & Validation Hit Identification & Validation Kinase Panel Screen->Hit Identification & Validation Receptor Binding Panel->Hit Identification & Validation Other PPI Panel->Hit Identification & Validation Selectivity Ratio Calculation Selectivity Ratio Calculation IC50/Ki/KD Determination->Selectivity Ratio Calculation

Caption: A generalized workflow for determining the cross-reactivity of a small molecule inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for MDM2/p53 Interaction

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the MDM2-p53 protein-protein interaction.

Principle: This competitive binding assay measures the disruption of the interaction between a donor fluorophore-labeled MDM2 and an acceptor fluorophore-labeled p53 peptide. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human MDM2 protein tagged with a donor fluorophore (e.g., Terbium cryptate).

  • A biotinylated peptide derived from the p53 transactivation domain.

  • Streptavidin conjugated to an acceptor fluorophore (e.g., d2).

  • Test compound (e.g., NVP-CGM097) serially diluted in an appropriate buffer (e.g., PBS with 0.1% BSA and 5% DMSO).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

  • 384-well low-volume white plates.

  • A TR-FRET-compatible plate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of tagged MDM2, biotinylated p53 peptide, and streptavidin-acceptor in assay buffer at their optimized concentrations.

  • Compound Dispensing: Add a small volume (e.g., 2 µL) of the serially diluted test compound or vehicle control (DMSO) to the wells of the 384-well plate.

  • Protein Addition: Add the MDM2-donor complex to each well.

  • Peptide Addition: Add the biotinylated p53 peptide and streptavidin-acceptor complex to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, exciting the donor and measuring emission from both the donor and acceptor at their respective wavelengths after a time delay.

  • Data Analysis: Calculate the ratio of acceptor to donor emission to normalize the signal. Plot the normalized signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation (KD) constants of a small molecule inhibitor binding to its protein target.

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. A ligand (protein) is immobilized on the chip, and the analyte (small molecule inhibitor) is flowed over the surface.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Immobilization reagents (e.g., EDC, NHS).

  • Recombinant human MDM2 protein.

  • Test compound (e.g., AMG 232) serially diluted in running buffer.

  • Running buffer (e.g., HBS-EP+).

  • Regeneration solution (e.g., low pH glycine).

Procedure:

  • Ligand Immobilization: Immobilize the recombinant MDM2 protein onto the sensor chip surface via amine coupling or another suitable chemistry. A reference flow cell is prepared in parallel to subtract non-specific binding.

  • Analyte Injection: Inject a series of concentrations of the test compound over the sensor surface at a constant flow rate for a defined association time.

  • Dissociation: Flow running buffer over the surface to monitor the dissociation of the compound from the protein.

  • Regeneration: Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle.

  • Data Analysis: The binding data (response units over time) are globally fitted to a 1:1 Langmuir binding model to determine the kon, koff, and KD values.

Conclusion

This compound is a highly potent and selective inhibitor of the MDM2-p53 interaction. The available data demonstrates its high selectivity for MDM2 over its close homolog MDM4 and a lack of significant activity against a number of other tested protein-protein interactions. When compared to other clinical-stage MDM2 inhibitors such as AMG 232, SAR405838, and HDM201, all exhibit excellent selectivity for MDM2 over MDM4. AMG 232 has been profiled against a large kinase panel and showed remarkable selectivity.[6] While comprehensive, publicly available cross-reactivity data from broad panel screenings for NVP-CGM097 is limited, the existing focused studies suggest a favorable selectivity profile. Researchers and drug developers should consider the specific context of their studies when selecting an MDM2 inhibitor and, where possible, perform their own cross-reactivity assessments to ensure the validity of their findings.

References

NVP-CGM097 Sulfate: A Comparative Guide to a First-Generation MDM2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial results and methodologies associated with NVP-CGM097 sulfate, a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. By reactivating the tumor suppressor p53, NVP-CGM097 represented a promising therapeutic strategy in cancers with wild-type TP53. This document compares its clinical performance with other notable MDM2 inhibitors, offering a valuable resource for researchers in the field of oncology and drug development.

Mechanism of Action: Restoring the Guardian of the Genome

NVP-CGM097 functions by disrupting the interaction between MDM2 and the p53 tumor suppressor protein. In many cancers with wild-type TP53, the function of p53 is abrogated by the overexpression of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. NVP-CGM097 binds to the p53-binding pocket of MDM2, preventing this interaction and leading to the stabilization and activation of p53. This, in turn, can induce cell cycle arrest, apoptosis, and senescence in cancer cells.

cluster_0 Normal Cellular Stress Response cluster_1 Cancer with MDM2 Overexpression cluster_2 Action of NVP-CGM097 Stress Cellular Stress (e.g., DNA Damage) p53_active Active p53 Stress->p53_active activates MDM2_n MDM2 p53_active->MDM2_n induces Apoptosis Apoptosis p53_active->Apoptosis CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest MDM2_n->p53_active inhibits (negative feedback) MDM2_over MDM2 Overexpression p53_inactive Inactive p53 MDM2_over->p53_inactive binds and inhibits TumorGrowth Tumor Growth MDM2_over->TumorGrowth Degradation p53 Degradation p53_inactive->Degradation NVP_CGM097 NVP-CGM097 MDM2_inhibited MDM2 NVP_CGM097->MDM2_inhibited inhibits p53_reactivated Reactivated p53 MDM2_inhibited->p53_reactivated releases Apoptosis_t Apoptosis p53_reactivated->Apoptosis_t CellCycleArrest_t Cell Cycle Arrest p53_reactivated->CellCycleArrest_t

Figure 1: p53 Signaling Pathway and NVP-CGM097 Mechanism

This compound Phase I Clinical Trial (NCT01760525)

A first-in-human, open-label, multi-center, dose-escalation Phase I study of oral NVP-CGM097 was conducted in adult patients with advanced solid tumors characterized by a wild-type TP53 status. The primary objectives were to determine the maximum tolerated dose (MTD) and/or the recommended Phase II dose (RP2D), and to assess the safety and tolerability of NVP-CGM097.

Experimental Protocol

Patient Population:

  • Inclusion Criteria: Patients with advanced solid malignancies that had progressed despite standard therapy or for which no standard therapy existed. Tumors were required to have a wild-type TP53 status. Evaluable disease as per RECIST 1.1 and a WHO performance status of 0-2 were also required.[1]

  • Exclusion Criteria: Prior treatment with NVP-CGM097 or another p53-MDM2 interaction inhibitor, symptomatic or growing central nervous system (CNS) metastases, concurrent other malignancies, and clinically significant cardiac disease.[1]

Study Design: The study consisted of a dose-escalation phase followed by a dose-expansion phase. The dose escalation was guided by an adaptive Bayesian logistic regression model.[1] Fifty-one patients were enrolled and received oral NVP-CGM097 in one of two regimens:

  • 10-400 mg three times a week (3qw) continuously.

  • 300-700 mg 3qw for 2 weeks on, followed by 1 week off.

cluster_0 Phase I Clinical Trial Workflow PatientScreening Patient Screening (Inclusion/Exclusion Criteria) DoseEscalation Dose Escalation Cohorts (Adaptive Bayesian Logistic Regression Model) PatientScreening->DoseEscalation MTD_RP2D Determine MTD/RP2D DoseEscalation->MTD_RP2D DoseExpansion Dose Expansion Cohort MTD_RP2D->DoseExpansion SafetyEfficacy Assess Safety & Preliminary Efficacy (RECIST 1.1) DoseExpansion->SafetyEfficacy

Figure 2: NVP-CGM097 Phase I Trial Workflow

Biomarker Analysis:

  • p53 Status Determination: While the specific methodology for determining TP53 wild-type status in the NCT01760525 trial is not detailed in the available public records, standard practice for such clinical trials involves direct sequencing of the TP53 gene from tumor tissue to identify any mutations. Immunohistochemistry (IHC) for p53 protein expression may also be used as a surrogate marker, although it is less precise for determining the functional status of the p53 pathway.

Clinical Trial Results: NVP-CGM097 and Alternatives

The clinical development of NVP-CGM097 was discontinued; however, the Phase I trial provided valuable insights for the development of next-generation MDM2 inhibitors. The primary reason for discontinuation in the trial was disease progression.

ParameterNVP-CGM097 (CGM097)Siremadlin (HDM201)Milademetan (DS-3032b)Idasanutlin (RG7388)
Trial Phase Phase I (Solid Tumors)Phase I (Solid Tumors & AML)Phase I/II/III (Liposarcoma, Solid Tumors, Lymphoma)Phase I/II/III (AML, PV)
Patient Population Advanced solid tumors with p53wtAdvanced solid or hematologic cancers with p53wtAdvanced liposarcoma, solid tumors, or lymphomaRelapsed/refractory AML, Polycythemia Vera (PV)
Overall Response Rate (ORR) One partial response (out of 51 patients)Solid Tumors: 10.3%AML: 4.2% - 22.2% (depending on regimen)Dedifferentiated Liposarcoma (Phase I): DCR 58.5%R/R AML (with cytarabine): 38.8% (CR+CRi+CRp)
Disease Control Rate (DCR) 39% (1 PR + 19 SD)Not explicitly reportedDedifferentiated Liposarcoma (Phase I): 58.5%Not explicitly reported
Progression-Free Survival (PFS) Not explicitly reportedNot explicitly reportedDedifferentiated Liposarcoma (Phase III): 3.6 monthsR/R AML (with cytarabine): 8.3 months (OS)
Common Grade 3/4 Adverse Events Hematologic (thrombocytopenia, neutropenia)Myelosuppression, gastrointestinal events, tumor lysis syndromeThrombocytopenia, neutropenia, anemiaDiarrhea, nausea, febrile neutropenia
Status Development discontinuedIn clinical developmentDevelopment in DD LPS not pursued furtherDid not meet primary endpoint in R/R AML trial

Data compiled from multiple sources. DCR = Disease Control Rate, PR = Partial Response, SD = Stable Disease, AML = Acute Myeloid Leukemia, R/R = Relapsed/Refractory, PV = Polycythemia Vera, OS = Overall Survival, DD LPS = Dedifferentiated Liposarcoma, CR = Complete Remission, CRi = CR with incomplete hematologic recovery, CRp = CR with incomplete platelet recovery.

Discussion and Comparison

The clinical trial of NVP-CGM097 demonstrated modest single-agent activity in a broad population of patients with advanced solid tumors. The disease control rate of 39% suggested some biological activity, but the lack of a significant number of objective responses and the eventual discontinuation of the drug highlight the challenges in targeting the p53 pathway.[2] A key takeaway from the study was the identification of hematologic toxicities, particularly thrombocytopenia, as a class-effect of MDM2 inhibitors.[2]

In comparison, other MDM2 inhibitors have shown more promising, albeit still challenging, results in specific patient populations. Siremadlin demonstrated notable activity in acute myeloid leukemia, with overall response rates reaching up to 22.2% in certain dosing regimens.[3][4] This suggests that the efficacy of MDM2 inhibitors may be highly dependent on the tumor type and its underlying biology.

Milademetan showed encouraging disease control rates in patients with dedifferentiated liposarcoma, a tumor type often characterized by MDM2 amplification.[5] However, a Phase III trial in this indication did not meet its primary endpoint of improving progression-free survival compared to the standard of care.[6][7]

Idasanutlin , when combined with cytarabine in relapsed or refractory AML, led to a higher overall remission rate compared to cytarabine alone, although this did not translate into a significant improvement in overall survival.[8][9][10] The most common adverse events with idasanutlin were gastrointestinal, in contrast to the primarily hematologic toxicities seen with NVP-CGM097.[2][9]

Alternative p53-Activating Therapies

While MDM2 inhibitors represent a direct approach to reactivating p53, other therapeutic strategies are also being explored. These include:

  • MDMX Inhibitors: MDMX (or MDM4) is a homolog of MDM2 that also negatively regulates p53. Some newer agents are designed to inhibit both MDM2 and MDMX.

  • p53 Gene Therapy: This approach involves introducing a wild-type copy of the TP53 gene into cancer cells. Clinical trials are investigating the safety and efficacy of this strategy, often in combination with other treatments like immune checkpoint inhibitors.

  • Small Molecules to Restore Mutant p53 Function: Several compounds are in development that aim to refold mutant p53 protein into a wild-type conformation, thereby restoring its tumor-suppressive activity.

Conclusion

The clinical development of NVP-CGM097, while not leading to a new therapeutic agent, has been instrumental in shaping our understanding of MDM2 inhibition as a cancer therapy. The data from its Phase I trial, along with those of other MDM2 inhibitors, underscore both the potential and the pitfalls of this therapeutic strategy. Key challenges remain, including identifying the patient populations most likely to benefit, managing on-target toxicities, and overcoming resistance mechanisms. Future research will likely focus on combination therapies and the development of next-generation inhibitors with improved therapeutic windows. The detailed methodologies and comparative data presented in this guide are intended to support these ongoing efforts in the scientific community.

References

NVP-CGM097 Sulfate: A Comparative Guide to Synergistic Chemotherapy Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic and additive effects of NVP-CGM097 sulfate, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, when used in combination with various chemotherapeutic agents. By reactivating the p53 tumor suppressor pathway, NVP-CGM097 enhances the cytotoxic effects of conventional chemotherapy in cancer cells harboring wild-type p53 (p53wt). This document summarizes key preclinical data, outlines experimental methodologies, and illustrates the underlying molecular mechanisms.

Mechanism of Synergistic Action

NVP-CGM097 operates by disrupting the interaction between MDM2 and the p53 tumor suppressor protein. In many p53wt cancers, MDM2 is overexpressed, leading to the continuous degradation of p53 and allowing cancer cells to evade apoptosis and cell cycle arrest. NVP-CGM097 binds to MDM2 in the p53-binding pocket, preventing p53 ubiquitination and subsequent proteasomal degradation. The resulting stabilization and accumulation of p53 leads to the transcriptional activation of its target genes, including CDKN1A (p21), which enforces cell cycle arrest, and BBC3 (PUMA), which promotes apoptosis.

When combined with DNA-damaging chemotherapeutic agents, NVP-CGM097 creates a powerful two-pronged attack. The chemotherapy induces cellular stress and DNA damage, which further signals for p53 activation. Simultaneously, NVP-CGM097 ensures that this activated p53 is not degraded by MDM2, leading to a more robust and sustained anti-tumor response than either agent can achieve alone.

G cluster_0 Cellular Stress cluster_1 p53 Regulation cluster_2 Cellular Outcomes Chemo Chemotherapy (e.g., 5-FU, Doxorubicin) DNA_Damage DNA Damage Chemo->DNA_Damage p53 p53 (Tumor Suppressor) DNA_Damage->p53 Activates p21 p21 (CDKN1A) Activation p53->p21 Apoptosis Apoptosis (PUMA, BAX) p53->Apoptosis MDM2 MDM2 MDM2->p53 Inhibits & Degrades CGM097 NVP-CGM097 CGM097->MDM2 Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest TumorSuppression Enhanced Tumor Suppression Apoptosis->TumorSuppression CellCycleArrest->TumorSuppression

Caption: Synergistic mechanism of NVP-CGM097 and chemotherapy.

Quantitative Analysis of Synergistic Effects

Preclinical studies have demonstrated that NVP-CGM097 exhibits additive or synergistic effects with multiple classes of chemotherapeutic agents across various cancer types. The following tables summarize the quantitative outcomes from key in vitro studies.

Table 1: Additive Effects in Neuroendocrine Tumor Cells

This table presents data on the combination of NVP-CGM097 with several chemotherapeutic agents in the p53wt neuroendocrine tumor cell line GOT1. The data shows an additive effect on the inhibition of cell viability after 96 hours of incubation.[1][2]

AgentConcentration% Viability (Single Agent)Combination% Viability (Combination)Interaction
NVP-CGM097500 nM79.0 ± 2.5%---
5-Fluorouracil5 µM86.0 ± 4.2%+ NVP-CGM097 (500 nM)68.1 ± 3.1%Additive
5-Fluorouracil25 µM65.5 ± 6.2%+ NVP-CGM097 (500 nM)48.9 ± 3.4%Additive
Temozolomide50 µM88.3 ± 4.0%+ NVP-CGM097 (500 nM)69.8 ± 4.2%Additive
Everolimus10 nM77.9 ± 7.7%+ NVP-CGM097 (500 nM)62.1 ± 1.6%Additive
Table 2: Reversal of Multidrug Resistance in Carcinoma Cells

NVP-CGM097 has been shown to inhibit the function of the ATP-binding cassette transporter B1 (ABCB1), a key driver of multidrug resistance. This inhibition sensitizes resistant cancer cells to conventional chemotherapeutics. The table below shows the reduction in IC₅₀ values, indicating a potent synergistic effect.[2][3]

Cell LineChemotherapyIC₅₀ (Chemo Alone)IC₅₀ (Chemo + 1 µM NVP-CGM097)IC₅₀ (Chemo + 3 µM NVP-CGM097)
SW620/Ad300 Doxorubicin29.83 ± 2.01 µM9.32 ± 1.23 µM2.54 ± 0.52 µM
(Colon Adenocarcinoma)Paclitaxel1.87 ± 0.33 µM0.41 ± 0.08 µM0.11 ± 0.02 µM
KB-C2 Doxorubicin21.67 ± 3.54 µM7.15 ± 1.09 µM1.98 ± 0.31 µM
(Cervical Carcinoma)Paclitaxel1.52 ± 0.28 µM0.35 ± 0.06 µM0.09 ± 0.01 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below is a representative protocol for assessing the synergistic effects of NVP-CGM097 and chemotherapy in vitro.

Cell Viability (MTT) Assay

This protocol is designed to measure the metabolic activity of cells as an indicator of cell viability, allowing for the calculation of IC₅₀ values and combination indices.

  • Cell Plating: Seed cancer cells (e.g., GOT1, SW620/Ad300) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Drug Preparation: Prepare serial dilutions of NVP-CGM097 and the chemotherapeutic agent (e.g., 5-Fluorouracil, Doxorubicin) in culture medium.

  • Treatment: Treat cells with either a single agent or a combination of NVP-CGM097 and the chemotherapeutic agent at various concentrations. Include untreated and vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for the desired duration (e.g., 72-96 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours.[4]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine IC₅₀ values using non-linear regression analysis. Synergy can be quantified by calculating a Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

G cluster_workflow In Vitro Synergy Assessment Workflow plate_cells 1. Plate Cells (96-well plate, 24h incubation) treat_cells 2. Drug Treatment (Single agents & combinations) plate_cells->treat_cells incubate_cells 3. Incubate (72-96 hours) treat_cells->incubate_cells viability_assay 4. Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate_cells->viability_assay western_blot Protein Analysis (p53, p21, Apoptosis markers) incubate_cells->western_blot facs Cell Cycle / Apoptosis (FACS Analysis) incubate_cells->facs data_analysis 5. Data Analysis (IC50, Combination Index) viability_assay->data_analysis synergy_conclusion Determine Synergy, Additivity, or Antagonism data_analysis->synergy_conclusion

Caption: A typical experimental workflow for in vitro synergy studies.

Conclusion

The preclinical data strongly support the rationale for combining this compound with conventional chemotherapy in p53wt tumors. The synergistic or additive interactions observed are rooted in a potent biological mechanism: the robust reactivation of the p53 pathway. NVP-CGM097 not only enhances the direct cytotoxic effects of agents like 5-fluorouracil and doxorubicin but can also re-sensitize resistant tumors by overcoming mechanisms like ABCB1-mediated drug efflux.[2][3] These findings provide a solid foundation for the continued clinical investigation of NVP-CGM097 in combination therapy regimens to improve outcomes for cancer patients.

References

A Comparative Guide to p53 Reactivating Compounds: NVP-CGM097 Sulfate vs. Other Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." In many cancers, the p53 pathway is inactivated, either through mutations in the TP53 gene itself or through the overexpression of its negative regulators, such as MDM2 and MDMX. The reactivation of p53 has therefore emerged as a promising therapeutic strategy in oncology. This guide provides a comparative overview of NVP-CGM097 sulfate and other p53 reactivating compounds, with a focus on their mechanisms of action, supported by experimental data.

This compound: A Potent MDM2 Inhibitor

NVP-CGM097 is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction.[1][2][3] It is currently undergoing phase 1 clinical trials for the treatment of tumors with wild-type p53.[1][2][3] By binding to MDM2, NVP-CGM097 blocks its ability to target p53 for proteasomal degradation, leading to the stabilization and activation of p53. This, in turn, induces cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1]

The Landscape of p53 Reactivating Compounds

The strategies to reactivate p53 can be broadly classified into two main categories:

  • Targeting Wild-Type p53: In cancers where p53 is not mutated but is inactivated by negative regulators, the primary approach is to disrupt these interactions.

    • MDM2 Inhibitors: This is a well-established class of compounds that, like NVP-CGM097, bind to MDM2 and prevent it from inhibiting p53.[4][5]

    • MDMX Inhibitors: MDMX (also known as MDM4) is a homolog of MDM2 that also inhibits p53. Some compounds are being developed to target this interaction.[4]

  • Restoring Function to Mutant p53: Approximately half of all human cancers harbor mutations in the TP53 gene.[5] Several strategies aim to restore the normal tumor-suppressive function to these mutant proteins.

    • Conformation Stabilizers: Some small molecules can bind to mutant p53 and restore its proper folding, thereby reactivating its function.[4][6] APR-246 (eprenetapopt) is a notable example that has reached clinical trials.[7]

    • Zinc Chelators: Certain p53 mutants have a compromised ability to bind zinc, which is crucial for their structure and function. Compounds that can restore zinc binding are being investigated.[6]

    • Targeting Downstream Pathways: Another approach involves targeting pathways that are specifically activated by mutant p53's "gain-of-function" activities.[7]

Comparative Data on p53 Reactivating Compounds

The following table summarizes key quantitative data for NVP-CGM097 and other representative p53 reactivating compounds. It is important to note that direct head-to-head comparative studies are limited, and data is often generated in different experimental systems.

CompoundTargetMechanism of ActionPotency (Ki or IC50)Cell Lines Tested (p53 status)Key FindingsReference
NVP-CGM097 MDM2Inhibits p53-MDM2 interactionKi: 1.3 nM (human MDM2)GOT1 (wild-type)Dose-dependent increase in p53 and p21 expression; decline in cell viability.
Nutlin-3a MDM2Inhibits p53-MDM2 interactionIC50: ~90 nMVarious (wild-type)Well-characterized MDM2 inhibitor, serves as a benchmark.[1]
APR-246 (eprenetapopt) Mutant p53Restores wild-type conformation-Saos-2 expressing p53R273HSuppressed growth in a mutant p53-dependent manner.[7]
PC14586 Mutant p53 (Y220C)Specifically targets the Y220C mutation-Tumors with TP53 Y220C mutationShowed manageable safety and preliminary antitumor activity in a phase I/II trial.[8]
RITA p53Prevents p53-MDM2 interaction by binding to p53-HCT116 (wild-type vs. null)Induces apoptosis in cells with wild-type p53.[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

p53_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcome Cellular Outcome DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 induces transcription Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence MDM2->p53 promotes degradation MDMX MDMX MDMX->p53 inhibits NVP-CGM097 NVP-CGM097 NVP-CGM097->MDM2 inhibits

Caption: The p53 signaling pathway and the inhibitory role of MDM2, which is blocked by NVP-CGM097.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays Cancer Cell Lines Cancer Cell Lines Compound Treatment Compound Treatment Cancer Cell Lines->Compound Treatment Compound Treatment\n(e.g., NVP-CGM097) Compound Treatment (e.g., NVP-CGM097) Cell Viability Assay\n(e.g., MTT) Cell Viability Assay (e.g., MTT) Western Blot\n(p53, p21 levels) Western Blot (p53, p21 levels) Apoptosis Assay\n(e.g., Annexin V) Apoptosis Assay (e.g., Annexin V) Cell Viability Assay Cell Viability Assay Compound Treatment->Cell Viability Assay Western Blot Western Blot Compound Treatment->Western Blot Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay

Caption: A generalized experimental workflow for evaluating p53 reactivating compounds in vitro.

Detailed Experimental Protocols

A critical aspect of evaluating and comparing scientific data is understanding the methodologies used. Below are detailed protocols for key experiments commonly cited in the study of p53 reactivating compounds.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., NVP-CGM097) and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value.

Western Blotting for p53 and p21

Objective: To detect and quantify the protein levels of p53 and its downstream target p21 following compound treatment.

Protocol:

  • Cell Lysis: After treating cells with the compound, wash them with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels across different treatments.

Conclusion

The reactivation of p53 is a promising avenue for cancer therapy. This compound represents a potent and selective MDM2 inhibitor that effectively reactivates wild-type p53. The broader landscape of p53 reactivating compounds includes diverse strategies targeting both wild-type and mutant forms of this crucial tumor suppressor. While direct comparative data remains somewhat limited, the available evidence underscores the potential of these agents. Continued research and well-designed clinical trials will be essential to fully elucidate their therapeutic efficacy and to identify the patient populations most likely to benefit from these targeted therapies.

References

Predicting Sensitivity to NVP-CGM097 Sulfate: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

NVP-CGM097 sulfate, a potent and selective inhibitor of the MDM2-p53 interaction, has shown promise in reactivating the p53 tumor suppressor pathway in cancer cells with wild-type TP53. Identifying patients who are most likely to respond to NVP-CGM097 is crucial for its successful clinical development and application. This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to NVP-CGM097, with supporting experimental data and detailed protocols.

Key Biomarkers for NVP-CGM097 Sensitivity

The primary determinant of sensitivity to NVP-CGM097 and other MDM2 inhibitors is the status of the TP53 gene. However, within the TP53 wild-type population, a more nuanced approach is required to predict response accurately.

Biomarker CategoryBiomarkerDescriptionPredictive Value
Genetic TP53 Status Wild-type TP53 is a prerequisite for the mechanism of action of NVP-CGM097, which relies on stabilizing and activating the p53 protein.[1]High (Essential for Sensitivity)
MDM2 Amplification Increased copy number of the MDM2 gene can lead to overexpression of the MDM2 protein, making tumors more dependent on the p53-MDM2 interaction for survival.Moderate (Enrichment for Sensitivity)
Gene Expression 13-Gene Signature A specific gene expression signature consisting of 13 p53 target genes has been identified as a robust predictor of sensitivity to NVP-CGM097.[2][3]High (Superior to TP53 WT alone) [2]
Protein Expression p53 Nuclear Localization Treatment with NVP-CGM097 leads to the translocation of p53 from the cytoplasm to the nucleus, which is a direct indicator of target engagement and pathway activation.Pharmacodynamic Marker
MDM4 (MDMX) Expression Overexpression of MDM4, a homolog of MDM2, can confer resistance to MDM2 inhibitors by sequestering p53.Negative (Predicts Resistance)

Comparative Performance of MDM2 Inhibitors

The efficacy of NVP-CGM097 has been benchmarked against other MDM2 inhibitors, such as Nutlin-3a and HDM201 (siremadlin), in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Cell LineCancer TypeTP53 StatusNVP-CGM097 IC50 (µM)Nutlin-3a IC50 (µM)HDM201 (siremadlin) IC50 (nM)
SJSA-1 OsteosarcomaWild-typeNot explicitly found~0.5-1Not explicitly found
HCT116 Colorectal CancerWild-typeNot explicitly found~5.9Not explicitly found
A549 Lung CancerWild-typeNot explicitly found17.68[4]Not explicitly found
GOT1 Neuroendocrine TumorWild-type1.84 (at 144h)[5]Not explicitly foundNot explicitly found
KB-3-1 Cervical CancerWild-type44.03[6]Not explicitly foundNot পায়নি
SW620 Colorectal CancerMutant25.20[6]Not explicitly foundNot explicitly found
Nalm-6 B-cell LeukemiaWild-typeNot explicitly foundNot explicitly found≤ 146[7]
Ramos B-cell LymphomaMutantNot explicitly foundNot explicitly found>10,000[7]

Note: Direct head-to-head IC50 comparisons in the same study are limited in the public domain. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of NVP-CGM097 sensitivity biomarkers.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat cells with a serial dilution of this compound or other MDM2 inhibitors for 72 hours.[8]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot for p53 and MDM2 Expression

This technique is used to detect and quantify the levels of p53 and MDM2 proteins.

  • Cell Lysis: Treat cells with NVP-CGM097 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 (e.g., DO-1 clone) and MDM2 (e.g., SMP14 clone) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH should be used as a loading control.

p53 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of p53 into the nucleus upon drug treatment.

  • Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. Treat with NVP-CGM097 or a positive control (e.g., Nutlin-3a) for 4-12 hours.[10]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[10]

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Staining: Incubate with a primary antibody against p53 for 1 hour at room temperature.

  • Secondary Antibody Staining: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

13-Gene Signature Expression Analysis

The predictive 13-gene signature is assessed using quantitative real-time PCR (qRT-PCR) or microarray/RNA-seq data.

  • RNA Extraction: Isolate total RNA from tumor tissue or cell pellets using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using primers specific for the 13 signature genes (AEN, BAX, CCNG1, CDKN1A, DDB2, FAS, MDM2, RPS27L, SESN1, TNFRSF10B, XPC, GDF15, and PMAIP1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of each gene using the ΔΔCt method. A predictive algorithm, as described by Jeay et al. (2015), is then used to classify samples as sensitive or insensitive based on the expression profile of these 13 genes.[2]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures can aid in understanding the mechanism of action and the methods for biomarker assessment.

p53_MDM2_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response Stress DNA Damage, Oncogenic Stress p53 p53 (inactive) Stress->p53 activates p53_active p53 (active, nuclear) p53->p53_active stabilization & nuclear translocation MDM2 MDM2 p53->MDM2 activates transcription Cell_Cycle_Arrest Cell Cycle Arrest p53_active->Cell_Cycle_Arrest Apoptosis Apoptosis p53_active->Apoptosis DNA_Repair DNA Repair p53_active->DNA_Repair MDM2->p53 promotes degradation NVP_CGM097 NVP-CGM097 NVP_CGM097->MDM2 inhibits

p53-MDM2 signaling pathway and the action of NVP-CGM097.

experimental_workflow cluster_sample Sample Preparation cluster_assays Biomarker Assessment cluster_analysis Data Analysis Start Tumor Cells (in vitro or in vivo) Treatment Treat with NVP-CGM097 or other inhibitors Start->Treatment qPCR qRT-PCR (13-gene signature) Start->qPCR Baseline (untreated) Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Western Western Blot (p53, MDM2 levels) Treatment->Western IF Immunofluorescence (p53 localization) Treatment->IF IC50 Determine IC50 values Viability->IC50 Expression Quantify protein expression Western->Expression Localization Assess p53 nuclear translocation IF->Localization Signature Classify as sensitive or insensitive qPCR->Signature

Experimental workflow for assessing NVP-CGM097 sensitivity.

References

A Head-to-Head Showdown: NVP-CGM097 Sulfate vs. HDM201 in MDM2-p53 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of the MDM2-p53 interaction is a critical frontier in oncology. This guide provides an objective, data-driven comparison of two prominent investigational molecules in this class: NVP-CGM097 sulfate and HDM201 (siremadlin).

Both NVP-CGM097 and HDM201 are orally bioavailable small molecules designed to disrupt the interaction between MDM2 and the tumor suppressor protein p53. By inhibiting this interaction, these compounds aim to stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. This comparison synthesizes available preclinical and clinical data to illuminate the similarities and distinctions between these two agents.

At a Glance: Key Quantitative Data

The following tables summarize the key biochemical and cellular potency data for NVP-CGM097 and HDM201, compiled from various preclinical studies.

Table 1: Biochemical Activity

ParameterThis compoundHDM201 (siremadlin)
Target MDM2-p53 InteractionMDM2-p53 Interaction
Binding Affinity (Ki) 1.3 nM (for human MDM2)[1][2]Picomolar range[3]
IC50 (hMDM2) 1.7 nM[4]Not explicitly stated
Selectivity (vs. MDM4) >1000-fold[1][5]>10,000-fold[3]

Table 2: Cellular Activity

Cell LineAssayThis compound (GI50/IC50)HDM201 (siremadlin) (GI50/IC50)
SJSA-1 (Osteosarcoma)Proliferation0.35 µM (GI50)[1]Not explicitly stated
HCT116 (Colon Cancer)Proliferation0.454 µM (IC50)[1]Not explicitly stated
Various Cancer Cell LinesProliferationSensitive in 76/291 cell lines (Amax < -50%, GI50 < 3 µM)[6][7]Sensitive in 76/291 cell lines (Amax < -50%, GI50 < 3 µM)[6][7]
MES-SA (Uterine Sarcoma)ProliferationNot explicitly stated60 nM (after 72h)[3]

Mechanism of Action: A Shared Path to p53 Activation

Both NVP-CGM097 and HDM201 function by binding to the p53-binding pocket of the MDM2 protein. This competitive inhibition prevents MDM2 from binding to p53, thereby blocking the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The resulting increase in intracellular p53 levels leads to the transcriptional activation of p53 target genes, such as p21 (CDKN1A) and PUMA, which in turn mediate cell cycle arrest and apoptosis, respectively.

p53_MDM2_Pathway cluster_inhibition Therapeutic Intervention cluster_cellular_response Cellular Response NVP-CGM097 NVP-CGM097 MDM2 MDM2 NVP-CGM097->MDM2 HDM201 HDM201 HDM201->MDM2 Cell_Cycle_Arrest Cell_Cycle_Arrest Apoptosis Apoptosis p53 p53 MDM2->p53 Ubiquitination & Degradation p21 p21 p53->p21 Upregulates PUMA PUMA p53->PUMA Upregulates p21->Cell_Cycle_Arrest PUMA->Apoptosis

Mechanism of MDM2-p53 Interaction Inhibitors.

Preclinical In Vivo Efficacy

Both compounds have demonstrated significant single-agent anti-tumor activity in preclinical xenograft models of human cancers harboring wild-type p53.

NVP-CGM097: In a human osteosarcoma SJSA-1 xenograft model, daily treatment with NVP-CGM097 resulted in a dose-dependent and significant inhibition of tumor growth.[1] This was accompanied by the rapid and sustained activation of p53-dependent pharmacodynamic biomarkers in the tumors.[4] Furthermore, in a preclinical trial involving 24 B-cell acute lymphoblastic leukemia patient-derived xenografts (PDXs), CGM097 markedly improved overall survival.[8]

HDM201: HDM201 has shown tumor regression in multiple xenograft models of p53 wild-type human cancers.[3] Interestingly, preclinical studies with HDM201 have explored different dosing schedules, revealing that continuous low-dose exposure tends to induce p21 and a delayed apoptotic response, while high-dose pulses are associated with a marked induction of PUMA and rapid onset of apoptosis.[6][7][9]

Clinical Development and Tolerability

Both NVP-CGM097 and HDM201 have advanced into Phase I clinical trials in patients with advanced solid tumors and hematologic malignancies harboring wild-type TP53.

NVP-CGM097: A first-in-human Phase I study (NCT01760525) has been completed.[10] The study established that while the maximum tolerated dose was not determined, the tolerability of CGM097 appears manageable, with delayed-onset thrombocytopenia being a common on-target hematologic toxicity.[10] The disease control rate was 39%, which included one partial response and 19 patients with stable disease.[10]

HDM201: A first-in-human Phase I dose-escalation study has also been conducted, investigating various dosing regimens.[11][12][13] The study identified recommended doses for expansion and noted preliminary anti-tumor activity, particularly in acute myeloid leukemia (AML).[11][12][13] Similar to other MDM2 inhibitors, treatment-related adverse events, most commonly myelosuppression, were observed.[12] Several clinical trials are ongoing to evaluate HDM201 in combination with other agents in various cancers.[5][14][15]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key assays used in the characterization of MDM2 inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity

This assay is commonly used to determine the binding affinity of inhibitors to the MDM2 protein.

TR_FRET_Workflow Start Start Prepare_Assay_Plate Prepare 384-well assay plate Start->Prepare_Assay_Plate Add_Inhibitor Add serial dilutions of NVP-CGM097 or HDM201 Prepare_Assay_Plate->Add_Inhibitor Add_MDM2 Add recombinant GST-tagged MDM2 Add_Inhibitor->Add_MDM2 Add_p53_Peptide Add biotinylated p53 peptide Add_MDM2->Add_p53_Peptide Add_Detection_Reagents Add Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin Add_p53_Peptide->Add_Detection_Reagents Incubate Incubate at room temperature Add_Detection_Reagents->Incubate Read_Plate Read TR-FRET signal on a compatible plate reader Incubate->Read_Plate Analyze_Data Calculate Ki values Read_Plate->Analyze_Data End End Analyze_Data->End

TR-FRET Assay Workflow.

Cell Proliferation (MTS/MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the anti-proliferative effect of a compound.

  • Cell Seeding: Seed cancer cells (e.g., SJSA-1, HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of NVP-CGM097 or HDM201 for a specified duration (e.g., 72 or 96 hours).[3][16]

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate for a period that allows for the conversion of the reagent into a colored formazan product by metabolically active cells.

  • Measurement: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI50 or IC50 values.

Western Blot Analysis for Pharmacodynamic Markers

This technique is used to detect and quantify changes in the levels of specific proteins (e.g., p53, p21) following treatment with the inhibitors.

  • Cell Lysis: Treat cells with the inhibitor for a defined period, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest (p53, p21, MDM2, and a loading control like β-actin or GAPDH), followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine relative protein expression levels.[3][17]

Conclusion

Both this compound and HDM201 are potent and selective MDM2 inhibitors that have demonstrated promising preclinical activity and have advanced into clinical development. HDM201 appears to have a higher reported selectivity for MDM2 over MDM4 and has been extensively studied under different dosing schedules, which may offer flexibility in clinical application. NVP-CGM097 has also shown a manageable safety profile and signs of clinical activity. The ultimate clinical utility of these agents, either as monotherapies or in combination with other anti-cancer drugs, will be determined by the outcomes of ongoing and future clinical trials. This guide provides a foundational comparison to aid researchers in their evaluation of these important investigational therapies.

References

Safety Operating Guide

Proper Disposal Procedures for NVP-CGM097 Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing immediate and essential safety information for the handling and disposal of NVP-CGM097 sulfate, this guide is intended for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical to ensure personal safety and environmental protection.

This compound is a potent chemical compound that requires careful handling throughout its lifecycle, including disposal. This document outlines the necessary steps for its safe disposal, personal protective equipment (PPE) to be used, and actions to be taken in case of accidental exposure.

Hazard Identification and Safety Data Summary

This compound presents several hazards that necessitate stringent safety protocols. The following table summarizes the key hazard information derived from safety data sheets (SDS).

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1][2]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation (Category 2A)H319Causes serious eye irritation.[2]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritation.[2]
Hazardous to the Aquatic Environment, Acute Hazard (Category 1)H400Very toxic to aquatic life.[1]
Hazardous to the Aquatic Environment, Chronic Hazard (Category 1)H410Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.

  • Eye Protection: Wear safety goggles with side-shields.[1][2]

  • Hand Protection: Use protective gloves.

  • Skin and Body Protection: Wear impervious clothing to prevent skin contact.[1][2]

  • Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.[1][2]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to prevent its release into the environment.[1] All waste materials must be collected and disposed of through an approved waste disposal plant.[1]

  • Waste Segregation:

    • Collect all solid this compound waste, including unused product and contaminated materials (e.g., weigh paper, pipette tips), in a dedicated, clearly labeled, and sealed waste container.

    • Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed container. Do not mix with other solvent waste unless permitted by your institution's waste management guidelines.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, irritant, environmental hazard).

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Decontamination of Labware:

    • Thoroughly decontaminate all non-disposable labware that has come into contact with this compound. Follow your laboratory's standard operating procedures for decontaminating equipment used with potent compounds. Rinsates from the decontamination process should be collected as hazardous waste.

Emergency Procedures

In the event of accidental exposure or spillage, immediate action is required.

  • If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth.[1] Do NOT induce vomiting.

  • If on Skin: Wash with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • In Case of a Spill: Avoid breathing dust.[2] Collect the spillage and place it in the designated hazardous waste container.[1] Prevent the spill from entering drains or waterways.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 This compound Waste Management start Waste Generated waste_type Solid or Liquid Waste? start->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid storage Store in Designated Hazardous Waste Area solid_waste->storage liquid_waste->storage disposal Arrange for Professional Disposal via EHS storage->disposal end Disposal Complete disposal->end

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling NVP-CGM097 sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of potent compounds like NVP-CGM097 sulfate is paramount for laboratory safety and experimental integrity. This document provides a comprehensive, step-by-step guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound, ensuring a secure research environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. It is also very toxic to aquatic life with long-lasting effects[2]. Therefore, strict adherence to PPE guidelines is mandatory.

Personal Protective Equipment (PPE) Specifications and Use
Eye Protection Safety goggles with side-shields are required to protect against splashes[1][2].
Hand Protection Wear protective, chemical-resistant gloves (e.g., nitrile)[1][2].
Skin and Body Protection Impervious clothing, such as a lab coat, is necessary to prevent skin contact[1][2].
Respiratory Protection Use in a well-ventilated area. A suitable respirator should be worn, especially when handling the powder form, to avoid inhalation of dust or aerosols[1][2].

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the critical steps from preparation to post-handling cleanup.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post_handling 3. Post-Handling A Review Safety Data Sheet (SDS) B Assemble all required PPE A->B C Prepare a designated, well-ventilated workspace B->C D Don all required PPE E Weigh the compound carefully D->E F Prepare the solution E->F G Decontaminate workspace and equipment H Properly doff and dispose of PPE G->H I Wash hands thoroughly H->I

Caption: A three-phase workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Preparing a Solution

Objective: To safely and accurately weigh this compound powder and prepare a stock solution.

Methodology:

  • Preparation: Before starting, ensure you have reviewed the SDS and have all necessary PPE readily available. Prepare your designated workspace, preferably a certified chemical fume hood, by ensuring it is clean and uncluttered.

  • Donning PPE: Put on your lab coat, safety goggles with side-shields, and two pairs of chemical-resistant gloves. If not working in a fume hood, a suitable respirator is required.

  • Weighing:

    • Use a calibrated analytical balance.

    • Carefully transfer the desired amount of this compound powder onto a weigh boat.

    • Avoid creating dust. If any powder is spilled, decontaminate the area immediately as per the disposal plan.

  • Solution Preparation:

    • Place the weigh boat with the compound into a suitable container (e.g., a conical tube or flask).

    • Add the desired solvent to the container, rinsing the weigh boat to ensure all the compound is transferred.

    • Seal the container and mix gently until the compound is fully dissolved.

  • Post-Handling:

    • Decontaminate the balance and surrounding work surfaces with an appropriate solvent (e.g., 70% ethanol).

    • Dispose of all contaminated materials, including the weigh boat and any cleaning materials, according to the disposal plan.

    • Carefully remove your PPE, avoiding self-contamination.

    • Wash your hands thoroughly with soap and water.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and accidental exposure[2].

G cluster_waste_source Waste Source cluster_disposal_container Disposal Container A Contaminated PPE (gloves, etc.) E Labeled Hazardous Waste Container A->E B Unused this compound B->E C Contaminated Labware (tubes, tips) C->E D Waste Solutions D->E

Caption: Waste management plan for this compound and associated materials.

Disposal Protocol:

  • Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, weigh boats, pipette tips, and unused compound, must be segregated as hazardous waste.

  • Containment: Place all solid and liquid waste into a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Labeling: The waste container must be labeled with the contents, including the name "this compound," and the appropriate hazard symbols.

  • Institutional Procedures: Follow all institutional and local regulations for the storage and final disposal of hazardous chemical waste. Do not dispose of this compound down the drain[2].

  • Spill Response: In case of a spill, collect the spillage and dispose of it in the hazardous waste container[2]. Decontaminate the spill area thoroughly.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.